Ccpa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMYYYQVWPZWIZ-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958774 | |
| Record name | 2-Chloro-N-cyclopentyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37739-05-2 | |
| Record name | CCPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37739-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N(6)cyclopentyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037739052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-cyclopentyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N6-cyclopentyladenosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX2F2W6WSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emerging Role of NT-proCNP: A Technical Guide to its Function and Measurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal pro-C-type natriuretic peptide (NT-proCNP) is a stable peptide fragment released during the synthesis of C-type natriuretic peptide (CNP), a key paracrine and autocrine signaling molecule. While initially considered an inactive byproduct, NT-proCNP has emerged as a crucial biomarker reflecting CNP production and activity. Its longer half-life and higher plasma concentrations compared to the mature CNP make it a more reliable analyte for clinical and research applications. This technical guide provides an in-depth exploration of the physiological functions of the CNP system, with a focus on the utility of NT-proCNP as a biomarker. It details the signaling pathways activated by CNP, presents quantitative data on NT-proCNP levels in health and disease, and outlines the experimental methodology for its measurement. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic and diagnostic potential of the CNP system.
Introduction to the C-Type Natriuretic Peptide System
C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Unlike ANP and BNP, which primarily act as circulating hormones, CNP functions predominantly as a local signaling molecule in various tissues. It is encoded by the NPPC (Natriuretic Peptide C) gene. The primary transcript is processed into a prohormone, proCNP, which is then cleaved to release the biologically active 53-amino acid CNP and the N-terminal fragment, NT-proCNP. Due to the equimolar release and the greater stability of NT-proCNP in circulation, its measurement provides a reliable indication of CNP biosynthesis and secretion.
Physiological Functions of the CNP System
The biological effects of CNP are mediated through its interaction with specific receptors on the cell surface, primarily the natriuretic peptide receptor-B (NPR-B) and, to a lesser extent, the natriuretic peptide receptor-C (NPR-C).
Skeletal Growth and Development
The CNP/NPR-B signaling pathway is a critical regulator of endochondral ossification, the process by which most of the skeleton is formed. Within the growth plates of long bones, CNP stimulates the proliferation and differentiation of chondrocytes, leading to longitudinal bone growth.[1][2] The importance of this pathway is underscored by genetic studies where mutations in the genes for CNP or NPR-B result in severe dwarfism.[3] Conversely, overexpression of CNP leads to skeletal overgrowth.[3] Consequently, NT-proCNP levels are being investigated as a biomarker for growth disorders and for monitoring the efficacy of treatments for conditions like achondoplasia.[4][5][6]
Cardiovascular Homeostasis
In the cardiovascular system, CNP exerts a range of protective effects. It acts as a potent vasodilator, contributing to the regulation of blood pressure and local blood flow.[7] Unlike ANP and BNP, its natriuretic and diuretic effects are modest. CNP also exhibits anti-proliferative and anti-inflammatory properties in vascular smooth muscle cells and endothelial cells, suggesting a role in preventing vascular remodeling and atherosclerosis.[7] Furthermore, studies suggest that CNP may have cardioprotective effects, including reducing cardiac hypertrophy and fibrosis.[1]
Nervous System Function
CNP and its receptors are widely distributed in the central nervous system. Emerging evidence suggests its involvement in various neural processes, including neuroprotection, synaptic plasticity, and the regulation of appetite and energy expenditure.
Signaling Pathways of C-Type Natriuretic Peptide
The distinct physiological effects of CNP are elicited through two primary signaling pathways initiated by its binding to NPR-B and NPR-C.
The NPR-B Signaling Pathway
Binding of CNP to its primary receptor, NPR-B, activates the intracellular guanylyl cyclase domain of the receptor. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP, a second messenger, then activates cGMP-dependent protein kinase II (cGKII or PRKG2).[2] Activated cGKII, in turn, phosphorylates and inhibits the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) cascade (Raf-1/MEK/ERK).[2] The inhibition of this pathway is a key mechanism by which CNP promotes chondrocyte proliferation and differentiation in the growth plate.[2]
Figure 1: NPR-B Signaling Pathway.
The NPR-C Signaling Pathway
NPR-C, also known as the "clearance receptor," binds all natriuretic peptides and is involved in their internalization and degradation. However, it is now recognized that NPR-C also has signaling functions. Unlike NPR-B, NPR-C lacks a guanylyl cyclase domain. Instead, it is coupled to an inhibitory G-protein (Gi).[8][9] Upon CNP binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] In some cell types, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. C-type natriuretic peptide plasma levels are elevated in subjects with achondroplasia, hypochondroplasia, and thanatophoric dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
The Role of proCNP in Cardiovascular Disease Pathogenesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
C-type natriuretic peptide (CNP), a key member of the natriuretic peptide family, functions as a critical autocrine and paracrine regulator within the cardiovascular system. Unlike its endocrine counterparts, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), CNP exerts its effects locally to maintain cardiovascular homeostasis. It is synthesized as a precursor, proCNP, which is cleaved to produce the active CNP peptide and the stable, bio-inactive N-terminal fragment, NT-proCNP. CNP mediates its predominantly cardioprotective effects through the natriuretic peptide receptor-B (NPR-B), leading to the production of cyclic guanosine monophosphate (cGMP) and the activation of downstream signaling cascades. These pathways collectively inhibit cardiac hypertrophy, fibrosis, and inflammation, while promoting vasodilation and vascular health. Consequently, NT-proCNP has emerged as a significant biomarker, with elevated levels correlating with the severity and prognosis of various cardiovascular diseases, including heart failure, myocardial infarction, and atherosclerosis. This technical guide provides an in-depth exploration of the molecular biology of proCNP, its signaling mechanisms, its multifaceted role in cardiovascular pathophysiology, and its utility as a clinical biomarker.
Introduction to the Natriuretic Peptide System
The natriuretic peptide (NP) system, comprising ANP, BNP, and CNP, is fundamental to cardiovascular homeostasis, primarily through the modulation of fluid, electrolyte balance, and vascular tone.[1] While ANP and BNP are cardiac hormones secreted from the atria and ventricles in response to myocardial stretch, CNP is regarded as a locally acting autocrine/paracrine regulator with broad expression in tissues including the endothelium, heart, and brain.[1][2][3] This localized action allows CNP to perform distinct and complementary functions to the systemic effects of ANP and BNP.[1]
Molecular Biology and Processing of proCNP
The synthesis of biologically active CNP is a multi-step process involving enzymatic cleavage of a larger precursor molecule.
-
Gene and Transcription : The human gene encoding CNP, NPPC, is located on chromosome 2q37.1.[2]
-
Processing Cascade : The gene is first transcribed and translated into a 126-amino acid pre-pro-peptide. This precursor is then cleaved by the endoprotease furin to form proCNP, a 103-amino acid intermediate.[2][4] A second cleavage event, also mediated by furin, processes proCNP into two fragments: the biologically active 53-amino acid peptide (CNP-53) and a 50-amino acid, bio-inactive N-terminal fragment known as amino-terminal proCNP (NT-proCNP).[2] Due to its longer half-life and stability in circulation compared to the active CNP, NT-proCNP serves as a reliable biomarker for the rate of CNP synthesis.[5]
Signaling Pathways of C-Type Natriuretic Peptide
CNP exerts its biological effects by binding to specific receptors on the cell surface, primarily Natriuretic Peptide Receptors B and C (NPR-B and NPR-C).
NPR-B Receptor and cGMP Activation
The principal signaling pathway for CNP's cardioprotective actions is mediated by the NPR-B receptor.[2][6] Upon binding of CNP, the intracellular guanylyl cyclase domain of NPR-B is activated, catalyzing the conversion of GTP to cyclic guanosine 3′,5′-monophosphate (cGMP).[2] This increase in intracellular cGMP activates downstream effectors, most notably cGMP-dependent protein kinases (cGKs). The cGK cascade subsequently inhibits calcium signaling and suppresses the calcineurin-nuclear factor of activated T cells (NFAT) pathway, a key driver of pathological cardiac hypertrophy.[2] This mechanism underlies many of CNP's beneficial effects, including its anti-hypertrophic, anti-fibrotic, and positive lusitropic (relaxation-enhancing) properties.[2]
NPR-C Clearance Receptor
NPR-C functions primarily as a clearance receptor, binding and internalizing all natriuretic peptides for lysosomal degradation, thereby regulating their circulating levels.[7] However, NPR-C is not merely a passive clearance mechanism. In certain tissues, such as resistance arteries, it can couple to G proteins to mediate cellular responses.[7] This signaling can lead to the hyperpolarization of vascular smooth muscle cells, contributing to vasodilation and suggesting that CNP can act as an endothelium-derived hyperpolarizing factor (EDHF).[1][7]
Pathophysiological Role of proCNP/CNP in Cardiovascular Disease
The localized, paracrine nature of the CNP system makes it a pivotal player in the pathophysiology of several cardiovascular diseases.
Heart Failure
While ANP and BNP are established biomarkers and therapeutic agents for heart failure (HF), CNP is now regarded as a major heart-protective peptide, particularly in the failing heart.[2] Its expression is increased in patients with chronic heart failure, and plasma NT-proCNP levels correlate with disease severity.[2] Mechanistically, CNP counteracts key pathological processes in HF:
-
Anti-fibrotic Effects : CNP produced by cardiac fibroblasts acts locally to inhibit their proliferation and the production of extracellular matrix, thereby reducing cardiac fibrosis.[2][6]
-
Anti-hypertrophic Effects : Through the NPR-B/cGMP pathway, CNP inhibits the hypertrophic signaling that leads to maladaptive cardiac remodeling.[7][8]
-
Prognostic Value : Elevated plasma NT-proCNP is an independent predictor of mortality and rehospitalization in patients with heart failure with preserved ejection fraction (HFpEF).[2]
Atherosclerosis and Vascular Remodeling
CNP plays a crucial role in maintaining vascular health. It is released by endothelial cells in response to stimuli like shear stress and pro-inflammatory cytokines.[1] Its functions in the vasculature include:
-
Vasodilation : It is a potent vasodilator, regulating vascular tone and blood pressure.[1][6]
-
Inhibition of Vascular Remodeling : CNP inhibits the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis and restenosis after vascular injury.[6][7]
-
Anti-inflammatory Action : It exerts anti-inflammatory effects that can slow the development of atherosclerotic plaques.[6] Interestingly, while CNP is protective, studies have shown that plasma NT-proCNP levels are positively associated with various vascular risk factors, suggesting that its upregulation is an adaptive response to underlying vascular stress.[5][9]
Myocardial Infarction and Ischemia-Reperfusion Injury
In the context of acute coronary syndromes, the CNP system is also activated.
-
Prognostic Biomarker : Following a myocardial infarction (MI), plasma NT-proCNP levels can identify patients at a higher risk of death or reinfarction within one year.[2] In female patients with ST-elevation MI, elevated proCNP at admission is an independent risk factor for mortality.[2]
-
Ischemic Protection : The CNP/NPR-C signaling pathway has been reported to protect against ischemia-reperfusion injury, a significant contributor to myocardial damage following an MI.[2]
Hypertension
The vascular-protective effects of CNP position it as a counter-regulatory factor in hypertension. Endothelial-derived CNP helps protect against the vascular dysfunction and remodeling associated with chronic high blood pressure.[7] This is supported by animal models where endothelial-specific disruption of CNP leads to mild chronic hypertension and increased vascular inflammation.[10]
Quantitative Data and Biomarker Analysis
The measurement of NT-proCNP provides a window into the activity of the local CNP system. While NT-proBNP is a more established biomarker in routine clinical practice, NT-proCNP offers complementary information, particularly regarding vascular stress and paracrine cardiac regulation.
| Cardiovascular Condition | Finding | Implication | Reference(s) |
| Heart Failure (Chronic) | Plasma NT-proCNP levels are increased and correlate with the severity of heart failure. | NT-proCNP is a marker of disease severity and cardiac stress. | [2] |
| Heart Failure (HFpEF) | Elevated plasma NT-proCNP predicts all-cause mortality and hospitalization. | NT-proCNP has significant prognostic value in HFpEF. | [2] |
| Unstable Angina | Plasma NT-proCNP is an independent predictor of mortality and cardiac readmission. | NT-proCNP helps risk-stratify patients with acute coronary syndromes. | [2] |
| Myocardial Infarction | Increased proCNP levels at admission are an independent risk factor for all-cause mortality in female STEMI patients. | Early measurement of proCNP may aid in risk assessment post-MI. | [2] |
| General Population | Higher plasma NT-proCNP is associated with vascular risk factors and impaired LV relaxation. | NT-proCNP may reflect an adaptive response to vascular and cardiac stress. | [5][9] |
Table 1: Summary of NT-proCNP as a Biomarker in Cardiovascular Disease.
Key Experimental Methodologies
The study of proCNP and its role in cardiovascular disease relies on a range of biochemical, cellular, and in vivo techniques.
Quantification of NT-proCNP
Accurate measurement of NT-proCNP in plasma or serum is crucial for its validation as a biomarker.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This is a common method for quantifying NT-proCNP. Commercially available kits, such as the one from Biomedica Medizinprodukte (BI-20812), utilize specific antibodies to capture and detect the peptide.[8] The assay typically involves immobilizing a capture antibody on a microplate, adding the plasma sample, followed by a detection antibody conjugated to an enzyme. The addition of a substrate produces a measurable colorimetric signal proportional to the NT-proCNP concentration.
-
Radioimmunoassay (RIA) : A highly sensitive method that involves competitive binding between radiolabeled NT-proCNP and the unlabeled NT-proCNP in a sample for a limited number of antibody binding sites. After separation of bound from unbound peptide, the radioactivity of the antibody-bound fraction is measured. Plasma samples often require a prior extraction step, for instance, using Sep-Pak cartridges, to concentrate the peptide and remove interfering substances.[8]
In Vivo Models
Animal models are indispensable for elucidating the functional role of the CNP system.
-
Methodology for Transgenic Mouse Models : To study the specific effects of CNP on the heart, transgenic mice with cardiomyocyte-restricted overexpression of CNP can be generated. This involves creating a DNA construct where the CNP gene (Nppc) is placed under the control of a cardiomyocyte-specific promoter (e.g., α-myosin heavy chain). This construct is injected into fertilized mouse oocytes, which are then implanted into a surrogate mother. The resulting offspring are screened for transgene integration. These mice can then be subjected to models of cardiac injury, such as surgically induced myocardial infarction, to assess whether CNP overexpression prevents adverse outcomes like cardiac hypertrophy and fibrosis.[8]
Therapeutic Implications and Future Directions
The profound cardioprotective and vasculoprotective effects of CNP make its signaling pathway an attractive target for therapeutic intervention. Augmenting the local actions of CNP could offer a novel strategy for treating heart failure, hypertension, and atherosclerosis. Potential approaches include the development of:
-
NPR-B Agonists : Designing molecules that directly and selectively activate the NPR-B receptor to mimic the effects of endogenous CNP.
-
CNP Analogs : Creating modified versions of the CNP peptide with improved stability and a longer half-life to enhance their therapeutic window.
-
Inhibitors of CNP Degradation : Targeting enzymes responsible for CNP breakdown to increase its local bioavailability.
Future research should focus on validating NT-proCNP in larger, prospective clinical trials to establish definitive cutoff values for risk stratification in various cardiovascular diseases. Furthermore, a deeper understanding of the interplay between the CNP system and other neurohormonal pathways will be critical for optimizing its therapeutic potential.
Conclusion
proCNP is the precursor to a vital paracrine signaling molecule that plays a multifaceted, largely protective role in the cardiovascular system. Its cleavage product, NT-proCNP, has emerged as a robust biomarker reflecting the activation of this local system in response to cardiac and vascular stress. In pathologies such as heart failure, myocardial infarction, and atherosclerosis, the CNP pathway counteracts adverse remodeling, fibrosis, and inflammation. A comprehensive understanding of its molecular processing, signaling cascades, and pathophysiological roles is essential for leveraging this system for novel diagnostic and therapeutic strategies in cardiovascular medicine.
References
- 1. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathophysiological Effects of C-Type Natriuretic Peptide on the Heart [mdpi.com]
- 3. C-type natriuretic peptide (CNP): The cardiovascular system and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contrasting signals of cardiovascular health among natriuretic peptides in subjects without heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
NT-proCNP as a Biomarker for Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pro-C-type natriuretic peptide (NT-proCNP) is emerging as a promising biomarker in the field of inflammatory diseases. As the stable N-terminal fragment of the prohormone for C-type natriuretic peptide (CNP), NT-proCNP offers a more reliable measure of CNP synthesis and secretion. CNP, primarily produced by endothelial cells, chondrocytes, and neurons, exerts potent anti-inflammatory, anti-proliferative, and anti-migratory effects.[1] This technical guide provides an in-depth overview of NT-proCNP's role as an inflammatory biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and a visualization of its core signaling pathway.
Data Presentation: NT-proCNP and NT-proBNP Levels in Inflammatory Conditions
The following tables summarize the circulating levels of NT-proCNP and the related peptide NT-proBNP in various inflammatory diseases. While NT-proBNP is a distinct peptide, its levels are also influenced by inflammation and provide valuable context for the behavior of natriuretic peptides in these conditions.
Table 1: NT-proCNP Levels in Inflammatory Diseases
| Disease State | Patient Cohort | NT-proCNP Levels (pmol/L) | Control Group Levels (pmol/L) | Key Findings & Reference |
| Sepsis (Non-survivors) | 43 critically ill adult patients | 7.1 (IQR: 3.7-18.1) | 4.5 (IQR: 2.3-7.2) in survivors | NT-proCNP levels were significantly higher in non-survivors compared to survivors of sepsis in the ICU.[2] |
| Rheumatoid Arthritis (RA) | 40 RA patients | Significantly increased (p<0.001) | Healthy controls | NT-proCNP concentrations were significantly elevated in RA patients compared to healthy controls, suggesting a link to endothelial activation.[1] |
Table 2: NT-proBNP Levels in Inflammatory Diseases
| Disease State | Patient Cohort | NT-proBNP Levels | Control/Inactive Disease Levels | Key Findings & Reference |
| Inflammatory Bowel Disease (IBD) - Crohn's Disease (CD) | 118 CD patients | 50.5 pg/mL (median) | 34.5 pg/mL (median) in healthy controls | NT-proBNP levels were elevated in active CD and correlated with clinical, biological, and endoscopic disease activity.[3] |
| Inflammatory Bowel Disease (IBD) - Ulcerative Colitis (UC) | 26 UC patients | 72 pg/mL (median) | 34.5 pg/mL (median) in healthy controls | Similar to CD, NT-proBNP levels were increased in active UC and correlated with disease activity markers.[3] |
| Rheumatoid Arthritis (RA) | 342 early RA patients | 83 pmol/L (mean) at baseline | 69 pmol/L (mean) after 6 months of treatment | NT-proBNP levels decreased significantly with the suppression of inflammation following anti-rheumatic treatment.[4][5][6] |
| Rheumatoid Arthritis (RA) | 60 RA patients | 69.1 pg/mL (median) | 55.3 pg/mL (median) in control group | NT-proBNP levels were significantly higher in RA patients and decreased after 12 months of treatment with Tocilizumab or Tofacitinib.[7] |
| Sepsis | 233 critically ill patients without cardiac disease | Elevated and positively correlated with inflammatory cytokines | N/A | Plasma NT-proBNP levels were elevated as sepsis severity increased and were higher in patients who died compared to survivors.[8] |
Experimental Protocols
Measurement of NT-proCNP in Human Plasma/Serum via ELISA
This section provides a detailed, generalized protocol for the quantitative determination of NT-proCNP using a sandwich enzyme-linked immunosorbent assay (ELISA). This protocol is based on commercially available kits and should be adapted according to the specific manufacturer's instructions.
1. Principle of the Assay
The sandwich ELISA employs a quantitative immunoassay technique. A polyclonal antibody specific for NT-proCNP is pre-coated onto a microplate. Standards, controls, and samples are pipetted into the wells, and any NT-proCNP present is bound by the immobilized antibody. After washing away any unbound substances, a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for NT-proCNP is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of NT-proCNP bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials and Reagents
-
NT-proCNP ELISA kit (e.g., Biomedica BI-20812, Eagle Biosciences) containing:
-
Pre-coated 96-well microplate
-
NT-proCNP standards and controls
-
Assay buffer
-
Conjugate (HRP-labeled anti-NT-proCNP antibody)
-
Substrate solution (TMB)
-
Stop solution
-
Wash buffer concentrate
-
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Plate shaker
3. Sample Collection and Preparation
-
Plasma: Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Aliquot and store the plasma at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 15 minutes. Aliquot and store the serum at -20°C or lower. Avoid repeated freeze-thaw cycles.
4. Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer and any other reagents as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the NT-proCNP standard to create a standard curve according to the kit's instructions.
-
Assay Protocol: a. Add 50 µL of Assay Buffer to each well. b. Add 20 µL of each standard, control, and sample into the appropriate wells. c. Cover the plate and incubate for 20 minutes at room temperature on a plate shaker. d. Add 50 µL of Conjugate to each well. e. Cover the plate and incubate for 3 hours at room temperature on a plate shaker in the dark. f. Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with 300 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels. g. Add 100 µL of Substrate Solution to each well. h. Incubate for 30 minutes at room temperature in the dark. i. Add 50 µL of Stop Solution to each well. j. Determine the optical density of each well within 15 minutes, using a microplate reader set to 450 nm.
5. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph.
-
Determine the concentration of NT-proCNP in the samples by interpolating their absorbance values from the standard curve.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Signaling Pathways and Experimental Workflows
CNP/NPR2 Signaling Pathway in Inflammation
C-type natriuretic peptide (CNP) exerts its anti-inflammatory effects primarily through its receptor, Natriuretic Peptide Receptor 2 (NPR2), also known as NPR-B. The binding of CNP to NPR2 activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP). This increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, ultimately leading to the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway. By inhibiting the nuclear translocation of NF-κB, the CNP/NPR2/cGMP/PKG axis suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: CNP-NPR2 anti-inflammatory signaling pathway.
Experimental Workflow for NT-proCNP Biomarker Validation
The validation of NT-proCNP as a biomarker for a specific inflammatory disease follows a structured workflow. This process begins with the initial discovery phase in a small cohort and progresses to large-scale clinical validation.
Caption: Workflow for NT-proCNP biomarker validation.
Conclusion
NT-proCNP holds considerable promise as a biomarker for inflammatory diseases. Its stability in circulation and the direct link to the anti-inflammatory CNP pathway make it a valuable tool for researchers and clinicians. The presented data underscores the correlation between NT-proCNP/NT-proBNP levels and inflammatory activity across various conditions. The standardized experimental protocols and a clear understanding of the underlying signaling pathways are crucial for the continued investigation and potential clinical integration of NT-proCNP as a reliable inflammatory biomarker. Further large-scale clinical studies are warranted to fully elucidate its diagnostic, prognostic, and therapeutic monitoring capabilities in a broader spectrum of inflammatory disorders.
References
- 1. Blood serum levels of amino-terminal pro-C-type natriuretic peptide in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prognostic value of concomitant assessment of NT-proCNP, C-reactive protein, procalcitonin and inflammatory cytokines in septic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. NT-proBNP and sRAGE levels in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ard.bmj.com [ard.bmj.com]
- 8. article.imrpress.com [article.imrpress.com]
The Biological Pathway of C-Type Natriuretic Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-type natriuretic peptide (CNP) is a crucial paracrine and autocrine signaling molecule within the natriuretic peptide family, playing a significant role in various physiological processes, including vascular homeostasis, bone growth, and neural development. Unlike its endocrine counterparts, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), CNP exerts its effects locally. The synthesis of CNP is a tightly regulated, multi-step process that begins with the transcription of the NPPC gene and culminates in the secretion of the biologically active peptide. This technical guide provides an in-depth exploration of the CNP synthesis pathway, detailing the molecular players, regulatory mechanisms, and key experimental methodologies used in its investigation.
The CNP Synthesis Pathway: From Gene to Active Peptide
The synthesis of C-type natriuretic peptide is a post-translational process involving the cleavage of a precursor protein.
1.1. Gene Transcription and Precursor Synthesis
The journey of CNP synthesis begins with the transcription of the NPPC gene, located on chromosome 2 in humans, into messenger RNA (mRNA). This mRNA is then translated into a 126-amino acid precursor protein known as prepro-CNP. The removal of a 23-amino acid signal peptide from the N-terminus of prepro-CNP results in the formation of the 103-amino acid pro-hormone, pro-CNP.
1.2. Post-Translational Processing by Furin
Pro-CNP undergoes crucial proteolytic cleavage by the endoprotease furin, a member of the proprotein convertase family. Furin cleaves pro-CNP at the dibasic amino acid site Arg50-Lys51, yielding two products:
-
N-terminal pro-CNP (NT-proCNP): A 50-amino acid peptide with a longer half-life than active CNP, often used as a biomarker for CNP production.
-
CNP-53: A 53-amino acid peptide that is the primary bioactive form in some tissues.
1.3. Final Processing to CNP-22
In many cell types, CNP-53 can be further processed by an unidentified enzyme to its most common and potent form, CNP-22 . This 22-amino acid peptide is the primary circulating and biologically active form of CNP. Both CNP-53 and CNP-22 contain the characteristic 17-amino acid ring structure, formed by a disulfide bond, which is essential for receptor binding and biological activity.
Regulation of CNP Synthesis
The expression of the NPPC gene is regulated by a variety of signaling molecules and pathways, ensuring that CNP is produced in a cell- and tissue-specific manner in response to physiological demands.
2.1. Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent inducer of NPPC gene expression in various cell types, including endothelial cells and chondrocytes. The canonical TGF-β signaling pathway involves the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it binds to SMAD-binding elements (SBEs) in the promoter region of the NPPC gene, thereby activating its transcription.
2.2. Gonadotropin-Releasing Hormone (GnRH) Signaling
In pituitary gonadotrope cells, pulsatile secretion of GnRH has been shown to upregulate NPPC expression.[1] GnRH binds to its G-protein coupled receptor (GnRHR), which primarily couples to Gαq/11. This activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events, including the activation of MAP kinase pathways, converge on transcription factors that regulate NPPC gene expression.
Quantitative Data on CNP Synthesis
The expression of NPPC mRNA and the concentration of CNP peptides vary significantly across different human tissues, reflecting the diverse physiological roles of this peptide.
Table 1: Quantitative Expression of NPPC mRNA in Human Tissues
| Tissue | Normalized Expression (TPM) | Data Source |
| Epididymis | 58.4 | The Human Protein Atlas |
| Retina | 25.7 | The Human Protein Atlas |
| Testis | 15.3 | The Human Protein Atlas |
| Bone Marrow | 10.2 | The Human Protein Atlas |
| Lymph Node | 8.7 | The Human Protein Atlas |
| Spleen | 7.5 | The Human Protein Atlas |
| Appendix | 6.4 | The Human Protein Atlas |
| Colon | 5.9 | The Human Protein Atlas |
| Duodenum | 5.1 | The Human Protein Atlas |
| Small Intestine | 4.8 | The Human Protein Atlas |
| Adipose Tissue | 4.5 | The Human Protein Atlas |
| Lung | 3.9 | The Human Protein Atlas |
| Ovary | 3.7 | The Human Protein Atlas |
| Skin | 3.5 | The Human Protein Atlas |
| Heart Muscle | 2.1 | The Human Protein Atlas |
| Kidney | 1.8 | The Human Protein Atlas |
| Liver | 0.7 | The Human Protein Atlas |
| Brain | 0.5 | The Human Protein Atlas |
TPM: Transcripts Per Million. Data is based on RNA sequencing of normal human tissues and is intended to be illustrative. Actual values may vary depending on the specific dataset and normalization methods used.
Experimental Protocols for Studying CNP Synthesis
A variety of experimental techniques are employed to investigate the different stages of CNP synthesis.
4.1. Quantification of NPPC mRNA: Real-Time Reverse Transcription PCR (RT-qPCR)
This is a highly sensitive and specific method for quantifying NPPC mRNA levels.
-
RNA Isolation: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the NPPC gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA.
-
Data Analysis: The relative expression of NPPC mRNA is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.
4.2. Localization of NPPC mRNA: In Situ Hybridization (ISH)
ISH allows for the visualization of NPPC mRNA directly within tissue sections, providing spatial information about its expression.
-
Probe Preparation: A labeled antisense RNA probe complementary to the NPPC mRNA is synthesized by in vitro transcription using a linearized plasmid containing the NPPC cDNA. The probe is labeled with a hapten such as digoxigenin (DIG) or biotin.
-
Tissue Preparation: Tissues are fixed (e.g., with paraformaldehyde), embedded in paraffin or frozen, and sectioned onto slides.
-
Hybridization: The labeled probe is hybridized to the tissue sections under specific temperature and buffer conditions.
-
Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten. The enzyme then converts a chromogenic substrate into a colored precipitate, revealing the location of the mRNA.
4.3. Measurement of Furin Activity
The activity of furin, the key processing enzyme for pro-CNP, can be measured using fluorogenic substrates.
-
Cell Lysate Preparation: Cells are lysed to release intracellular proteins, including furin.
-
Fluorogenic Assay: The cell lysate is incubated with a synthetic peptide substrate containing a furin cleavage site flanked by a fluorophore and a quencher. Cleavage of the substrate by furin separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.
-
Data Analysis: The rate of fluorescence increase is proportional to the furin activity in the sample.
4.4. Quantification of CNP Peptides: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of CNP peptides (CNP-22, CNP-53, or NT-proCNP) in biological fluids like plasma, serum, or cell culture media.
-
Assay Principle: A microplate is coated with a capture antibody specific for the CNP peptide of interest. The sample is added to the wells, and the CNP peptide binds to the capture antibody.
-
Detection: A second, detection antibody, which is also specific for the CNP peptide and is conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Reaction: A chromogenic substrate for the enzyme is added, and the resulting color change is proportional to the amount of CNP peptide in the sample.
-
Quantification: The absorbance is measured using a microplate reader, and the concentration of the CNP peptide is determined by comparison to a standard curve.
Experimental Workflow for Investigating CNP Synthesis Regulation
A typical workflow to investigate the regulation of CNP synthesis by a specific factor (e.g., a growth factor or hormone) is outlined below.
Conclusion
The synthesis of C-type natriuretic peptide is a precisely controlled biological pathway that is fundamental to its diverse physiological functions. A thorough understanding of this pathway, from the transcriptional regulation of the NPPC gene to the post-translational processing of its protein product, is essential for researchers and drug development professionals. The experimental methodologies detailed in this guide provide a robust toolkit for investigating the intricacies of CNP synthesis and its role in health and disease, paving the way for the development of novel therapeutic strategies targeting this important signaling molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to proCNP Gene Expression and Regulation
Introduction
C-type natriuretic peptide (CNP) is a crucial paracrine signaling molecule involved in a wide array of physiological processes, including vascular homeostasis, bone growth, and neural development.[1] Unlike its endocrine counterparts, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), CNP primarily functions locally.[1] It is synthesized as a precursor protein, proCNP, which is encoded by the NPPC (Natriuretic Peptide C) gene. Understanding the intricate mechanisms governing NPPC gene expression and the subsequent synthesis of proCNP is paramount for developing therapeutic strategies targeting CNP-related pathways. This guide provides a comprehensive overview of the core molecular biology of the proCNP gene, its regulatory networks, and the experimental methodologies used for its study.
The NPPC Gene and proCNP Protein Structure
The human NPPC gene is located on chromosome 2 and is structurally simple, consisting of two exons separated by a single intron.[1][2] The gene encodes a 126-amino acid preproprotein (prepro-CNP).[1] Following translation, a 23-amino acid signal peptide is cleaved to produce the 103-amino acid prohormone, proCNP.[2] Further proteolytic processing of proCNP by the enzyme furin yields the biologically active peptides, primarily CNP-22.
Expression of the proCNP Gene
The NPPC gene is expressed in a variety of tissues, reflecting the widespread roles of CNP. The highest levels of expression are observed in the brain, vascular endothelial cells, and chondrocytes (cartilage cells).[1][2] Its expression in the endothelium is critical for regulating vascular tone, while its production in chondrocytes is essential for endochondral ossification and longitudinal bone growth.[2][3]
Regulation of proCNP Gene Expression
The expression of the NPPC gene is tightly controlled at the transcriptional level by a complex interplay of transcription factors and upstream signaling pathways.
Signaling Pathways Influencing NPPC Transcription
Several key signaling cascades converge on the NPPC promoter to modulate its activity. The CNP/NPR-B pathway itself can influence gene expression, creating feedback loops.
-
CNP/NPR-B Signaling: The primary receptor for CNP is the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase receptor.[3] Binding of CNP to NPR-B activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP).[3] Elevated intracellular cGMP levels then activate Protein Kinase G (PKG).[3] PKG activation triggers downstream cascades, including the MAPK signaling pathway, which ultimately influences chondrocyte proliferation and differentiation and can regulate the expression of various genes.[3]
-
Other Regulatory Pathways: Studies have shown that CNP expression is also influenced by other major signaling pathways, including:
-
Transforming growth factor-beta (TGF-β) signaling
-
Bone Morphogenetic Protein (BMP) signaling
-
Wnt signaling
-
Calcium signaling[4]
-
These pathways utilize a host of transcription factors to exert their effects on the NPPC gene promoter.
Transcription Factors in NPPC Regulation
While the complete set of transcription factors controlling NPPC is an area of active research, several key players have been implicated. Bioinformatic analysis of the NPPC gene promoter region reveals potential binding sites for transcription factors such as:
-
AP-1 (Activator Protein 1): A key regulator of cellular proliferation and differentiation.
-
SP1 (Specificity Protein 1): Involved in the expression of numerous housekeeping and tissue-specific genes.
-
CREB (cAMP response element-binding protein): Although its activation by PKG is not fully confirmed, it remains a potential regulator.[3]
The specific combination of transcription factors that bind to the promoter and enhancer regions of the NPPC gene determines its expression level in a given cell type and under specific physiological conditions.
Quantitative Data on NPPC Gene Expression
The regulation of NPPC expression is dynamic. The following table summarizes findings on the modulation of NPPC mRNA levels in response to various stimuli, compiled from microarray and other quantitative analyses.
| Cell Type / Tissue | Stimulus / Condition | Effect on NPPC mRNA | Fold Change (approx.) | Reference Study |
| Hypertrophic Chondrocytes | C-type Natriuretic Peptide (1 µM) | Upregulation | Varies by gene target | [4] |
| Human Ventricles | Heart Failure | Upregulation | Not specified | [5] |
| Human Ventricles | Fetal Development | Upregulation | Not specified | [5] |
| Atrial Myocardium | Atrial Fibrillation | Modulation | Not specified | [6] |
Note: Specific fold-change values are highly dependent on the experimental system and are often presented in the context of a broader gene expression profile.
Experimental Protocols for Studying Gene Regulation
Analyzing the expression and regulation of the NPPC gene involves a suite of molecular biology techniques.
Protocol: Promoter Activity Analysis using a Luciferase Reporter Assay
Principle: This assay measures the ability of a specific DNA sequence (the NPPC promoter) to drive the expression of a reporter gene (luciferase).[7] The amount of light produced by the luciferase enzyme is proportional to the promoter's activity.
Methodology:
-
Construct Generation:
-
Clone the promoter region of the NPPC gene into a pGL3-Basic vector (or similar) upstream of the firefly luciferase gene. This creates the 'NPPC-luc' reporter construct.
-
A control vector containing a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression should be used for normalization.
-
-
Cell Culture and Transfection:
-
Plate relevant cells (e.g., human endothelial cells) in a 24-well plate.
-
Co-transfect the cells with the NPPC-luc construct and the Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Stimulation:
-
After 24 hours, treat the cells with the desired stimuli (e.g., TGF-β, vehicle control) to investigate their effect on promoter activity.
-
-
Cell Lysis and Luminescence Measurement:
-
After the treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Express the results as relative luciferase units (RLU) or as a fold-change compared to the control condition.
-
Protocol: Quantitative Real-Time PCR (qPCR) for NPPC mRNA Quantification
Principle: qPCR measures the amount of a specific mRNA transcript in a sample in real-time.[8][9] It involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target sequence with a fluorescent dye.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the NPPC gene, and a SYBR Green or TaqMan master mix.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Include a no-template control (NTC) to check for contamination.
-
-
Thermocycling and Data Acquisition:
-
Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The instrument records the fluorescence at each cycle.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative expression of the NPPC gene using the ΔΔCq method, normalizing to the housekeeping gene and comparing to a control sample.
-
Protocol: Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding
Principle: ChIP is used to identify the DNA sequences that are physically associated with a specific protein in vivo, such as a transcription factor binding to the NPPC promoter.[10]
Methodology:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate or enzymatically digest the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the lysate overnight with an antibody specific to the transcription factor of interest (e.g., anti-SP1). A negative control with a non-specific IgG antibody is essential.
-
Add Protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the enriched DNA fragments.
-
-
Analysis:
-
Use qPCR with primers flanking the putative binding site in the NPPC promoter to quantify the enrichment of that specific DNA region.
-
Alternatively, the enriched DNA can be sequenced (ChIP-Seq) for a genome-wide analysis of binding sites.
-
Conclusion
The regulation of the proCNP gene is a multi-layered process involving a complex network of signaling pathways and transcription factors that dictate its expression in a tissue-specific and context-dependent manner. A thorough understanding of these regulatory mechanisms is fundamental for drug development professionals and researchers aiming to modulate the CNP system for therapeutic benefit in cardiovascular diseases, skeletal disorders, and beyond. The experimental techniques detailed herein provide a robust toolkit for dissecting these intricate pathways and identifying new targets for pharmacological intervention.
References
- 1. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. fiveable.me [fiveable.me]
- 9. Gene Expression Analysis: Technologies, Workflows, and Applications - CD Genomics [cd-genomics.com]
- 10. jove.com [jove.com]
The Dawn of Cardiac Hormones: A Technical History of Natriuretic Peptides
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and core molecular mechanisms of natriuretic peptides.
This technical guide delves into the seminal discoveries and subsequent research that established the heart as an endocrine organ and unveiled the critical role of natriuretic peptides in cardiovascular homeostasis. We will explore the key experiments, quantitative data, and signaling pathways that form the foundation of our current understanding of Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).
The Pivotal Discovery: The Heart as an Endocrine Organ
The journey into the world of natriuretic peptides began with the groundbreaking work of Adolfo J. de Bold and his colleagues. In 1981, they published a seminal paper in Life Sciences that would forever change our understanding of cardiac physiology.[1][2] Their elegant experiment demonstrated that the atria of the heart contained a substance that, when injected into rats, induced a rapid and potent excretion of sodium (natriuresis) and urine (diuresis). This discovery provided the first concrete evidence that the heart was not just a pump, but also an endocrine organ capable of producing and secreting hormones.[3]
Key Experiment: de Bold's Atrial Extract Infusion (1981)
Objective: To determine if extracts from cardiac atria contained a substance with natriuretic and diuretic properties.
Methodology:
-
Preparation of Atrial and Ventricular Extracts:
-
Atria and ventricles were dissected from Wistar rats.
-
The tissues were homogenized in a phosphate-buffered saline solution.
-
The homogenates were centrifuged to remove cellular debris, and the resulting supernatants were used as the extracts.
-
-
Animal Model:
-
Male Wistar rats were anesthetized.
-
A catheter was inserted into the jugular vein for intravenous infusions.
-
A catheter was placed in the bladder to collect urine.
-
-
Experimental Procedure:
-
A baseline urine collection was performed.
-
The atrial extract was infused intravenously into the experimental group of rats.
-
A control group received an infusion of the ventricular extract.
-
Urine was collected at timed intervals following the infusion.
-
Urine volume and sodium concentration were measured to determine the diuretic and natriuretic responses.
-
Key Findings: The intravenous injection of atrial extract led to a significant and rapid increase in urine output and sodium excretion compared to the injection of ventricular extract. This demonstrated the presence of a potent natriuretic factor originating from the cardiac atria.
Expanding the Family: The Discovery of BNP and CNP
Following the discovery of ANP, researchers were keen to identify other potential members of this new family of cardiac hormones. This led to the isolation and characterization of Brain Natriuretic Peptide (BNP) and C-type Natriuretic Peptide (CNP).
Brain Natriuretic Peptide (BNP): A Cardiac Hormone Found in the Brain
In 1988, a team led by Sudoh and colleagues reported in Nature the discovery of a new natriuretic peptide isolated from porcine brain.[4] Due to its origin, it was named Brain Natriuretic Peptide (BNP). Subsequent research, however, revealed that the primary source of circulating BNP is the cardiac ventricles, particularly in response to ventricular stretch and pressure overload.
Experimental Protocol: Isolation and Sequencing of Porcine BNP (Sudoh et al., 1988)
-
Tissue Source: Porcine brains were used as the starting material.
-
Extraction: The brain tissue was boiled in acetic acid to inactivate proteases and then homogenized. The homogenate was centrifuged, and the supernatant was subjected to a series of purification steps.
-
Purification: The purification process involved several rounds of chromatography, including ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC). The fractions were monitored for their ability to relax chick rectum smooth muscle, a bioassay for natriuretic peptide activity.
-
Sequencing: The purified peptide was subjected to amino acid sequence analysis using an automated gas-phase sequencer.
C-type Natriuretic Peptide (CNP): A Paracrine Factor
Two years later, in 1990, the same research group led by Sudoh identified a third member of the family, C-type Natriuretic Peptide (CNP), also isolated from porcine brain. Unlike ANP and BNP, which primarily function as circulating hormones, CNP is now understood to act predominantly as a local paracrine and autocrine factor, with significant roles in vascular endothelium and bone growth.
Experimental Protocol: Isolation and Sequencing of Porcine CNP (Sudoh et al., 1990)
The methodology for the isolation and sequencing of CNP was similar to that used for BNP, involving extraction from porcine brain, multi-step chromatographic purification, and automated amino acid sequencing. The key distinction was the identification of a peptide with a different amino acid sequence from ANP and BNP, but with a conserved 17-amino acid ring structure.
Quantitative Characteristics of Human Natriuretic Peptides
The natriuretic peptides are synthesized as larger precursor molecules (pre-prohormones) that undergo enzymatic cleavage to produce the mature, biologically active peptides. The table below summarizes the key quantitative data for human ANP, BNP, and CNP.
| Feature | Atrial Natriuretic Peptide (ANP) | Brain Natriuretic Peptide (BNP) | C-type Natriuretic Peptide (CNP) |
| Pre-prohormone (amino acids) | 151 | 134 | 126 |
| Prohormone (amino acids) | 126 | 108 | 103 |
| Mature Peptide (amino acids) | 28 | 32 | 22 |
| Molecular Weight (Da) | 3080.44 | 3464.04 | 2197.61[5] |
| Plasma Concentration (Healthy) | < 50 pg/mL | < 100 pg/mL | Low/Undetectable |
| Plasma Concentration (Heart Failure) | Significantly Elevated | Elevated (correlates with severity) | Minimally Elevated |
| NT-proBNP (Healthy) | N/A | < 125 pg/mL (<75 years), < 450 pg/mL (>75 years) | N/A |
| NT-proBNP (Heart Failure) | N/A | Significantly Elevated (correlates with severity) | N/A |
Signaling Pathways of Natriuretic Peptides
The biological effects of natriuretic peptides are mediated through their interaction with specific cell surface receptors. There are three main types of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C.
-
NPR-A (Guanylyl Cyclase-A): This receptor is the primary target for ANP and BNP. It possesses intrinsic guanylyl cyclase activity, meaning that upon ligand binding, it directly converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
NPR-B (Guanylyl Cyclase-B): This receptor is selectively activated by CNP and also has intrinsic guanylyl cyclase activity, leading to cGMP production.
-
NPR-C (Clearance Receptor): This receptor binds all three natriuretic peptides (ANP, BNP, and CNP) but lacks the intracellular guanylyl cyclase domain. Its primary function is to clear natriuretic peptides from the circulation through receptor-mediated internalization and degradation.
The intracellular second messenger for the biological effects of ANP, BNP, and CNP is cyclic guanosine monophosphate (cGMP) . The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of natriuretic peptides, such as vasodilation, natriuresis, and inhibition of cardiac hypertrophy. The cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.
Visualizing the Signaling Cascade
Experimental Workflow for Studying Natriuretic Peptide Signaling
Conclusion
The discovery of natriuretic peptides represents a paradigm shift in cardiovascular medicine, revealing the heart's endocrine function and providing crucial insights into the regulation of blood pressure and fluid balance. From the pioneering experiments of de Bold to the ongoing development of novel therapeutics targeting the natriuretic peptide system, this field of research continues to be a vibrant and clinically significant area of investigation. This guide has provided a technical overview of the foundational discoveries, quantitative characteristics, and signaling mechanisms of natriuretic peptides, offering a valuable resource for researchers and drug development professionals.
References
- 1. A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats. | Semantic Scholar [semanticscholar.org]
- 3. Adolfo J. de Bold - Wikipedia [en.wikipedia.org]
- 4. Sudoh, T., Kangawa, K., Minamino, N. and Matsuo, H. (1988) A New Natriuretic Peptide in Porcine Brain. Nature, 332, 78-81. - References - Scientific Research Publishing [scirp.org]
- 5. C-type natriuretic peptide (1-22) (human, rat, swine) | Tocris Bioscience [tocris.com]
An In-depth Technical Guide on the Physiological Effects of Elevated NT-proCNP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal pro-C-type natriuretic peptide (NT-proCNP) is the stable N-terminal fragment released during the enzymatic cleavage of its precursor, proCNP, to the biologically active C-type natriuretic peptide (CNP). Due to its longer half-life compared to CNP, NT-proCNP serves as a reliable biomarker for endogenous CNP production. Elevated levels of NT-proCNP are indicative of increased CNP synthesis and signaling, which have profound physiological effects, primarily on the skeletal and cardiovascular systems. This guide provides a comprehensive overview of the physiological consequences of elevated NT-proCNP, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining relevant experimental protocols.
Introduction to CNP and NT-proCNP
The natriuretic peptide family, which includes atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), are structurally related hormones critical for cardiovascular and skeletal homeostasis.[1] CNP is primarily produced by endothelial cells, chondrocytes, and various cells within the central nervous system.[2] Unlike ANP and BNP, which act as endocrine hormones, CNP functions predominantly as a paracrine and autocrine regulator.[3]
Upon synthesis, the precursor proCNP is cleaved to produce the biologically active 53-amino acid CNP and the inactive but more stable NT-proCNP fragment. The short plasma half-life of CNP (approximately 2.6 minutes) makes its direct measurement challenging.[3] In contrast, NT-proCNP has a longer half-life, making it a more stable and reliable indicator of CNP system activation.[4] Its levels in circulation have been shown to correlate with linear growth velocity in children and mouse models.[4]
The CNP Signaling Pathway
CNP exerts its biological effects by binding to two main receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[3]
-
NPR-B (Guanylyl Cyclase-B): This is the primary signaling receptor for CNP. Binding of CNP to NPR-B activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[5] cGMP, a second messenger, then activates cGMP-dependent protein kinases (PKG), which phosphorylate downstream targets to mediate the majority of CNP's physiological effects, including chondrocyte proliferation and differentiation.[2]
-
NPR-C (Clearance Receptor): NPR-C binds all natriuretic peptides with similar affinity and is primarily responsible for their clearance from circulation via internalization and lysosomal degradation.[3][5] However, emerging evidence suggests that NPR-C may also have signaling functions, potentially through G protein-coupled pathways that inhibit adenylyl cyclase.[6][7]
Visualization of the CNP Signaling Pathway
Caption: CNP binds to NPR-B to initiate cGMP signaling or to NPR-C for clearance/other signaling.
Physiological Effects of Elevated NT-proCNP
Skeletal System: Endochondral Ossification
The most well-documented effect of the CNP system is its critical role in longitudinal bone growth through endochondral ossification.[1] Elevated CNP, and therefore elevated NT-proCNP, stimulates the proliferation and differentiation of chondrocytes in the growth plate.[4]
Key Effects:
-
Stimulation of Growth Plate: CNP treatment of cultured fetal mouse tibias leads to an increase in the total longitudinal bone length.[1]
-
Expansion of Chondrocyte Zones: Histological analysis reveals an increase in the height of both the proliferative and hypertrophic chondrocyte zones in response to CNP.[1]
-
MAPK Pathway Interaction: The CNP/NPR-B pathway promotes bone growth partly by inhibiting the MAPK signaling pathway (specifically RAF-1/MEK1/2/ERK1/2), which is a negative regulator of chondrocyte differentiation.
Quantitative Data: CNP Effects on Fetal Mouse Tibia Organ Culture
| Parameter | Control | CNP (10⁻⁷ M) Treatment | Percent Change | Reference |
| Total Tibial Length (mm) | 1.45 ± 0.02 | 1.68 ± 0.02 | +15.9% | [1] |
| Proliferative Zone Height (μm) | 110 ± 5 | 145 ± 6 | +31.8% | [1] |
| Hypertrophic Zone Height (μm) | 160 ± 7 | 210 ± 8 | +31.3% | [1] |
| Intracellular cGMP (pmol/tibia) | 0.21 ± 0.02 | 1.85 ± 0.15 | +781% | [1] |
Data are presented as mean ± SEM from organ culture experiments.
Experimental Protocol: Fetal Mouse Tibia Organ Culture for Endochondral Ossification
-
Tissue Harvest: Tibias are dissected from fetal mice at embryonic day 15.5.
-
Culture: The explanted tibias are placed on a sterile filter on a stainless-steel grid in a culture dish.
-
Medium: Tissues are cultured in a serum-free medium (e.g., BGJb medium) supplemented with antibiotics and ascorbic acid.
-
Treatment: The medium is supplemented with the vehicle (control) or varying concentrations of CNP. Cultures are maintained for several days (e.g., 6 days), with the medium changed every 2 days.
-
Measurement: At the end of the culture period, the total longitudinal length of each tibia is measured using a calibrated microscope.
-
Histological Analysis: Tibias are fixed, decalcified, embedded in paraffin, sectioned, and stained (e.g., with Safranin-O) to visualize and measure the height of the different chondrocyte zones (resting, proliferative, hypertrophic).
-
cGMP Measurement: For biochemical analysis, tibias are homogenized at specific time points, and intracellular cGMP levels are quantified using an enzyme immunoassay (EIA) kit.
Cardiovascular System
While initially considered the "endothelial" natriuretic peptide, CNP's role in the cardiovascular system is extensive, modulating vascular tone, cell proliferation, and inflammation.[3] Elevated NT-proCNP levels may reflect a compensatory response to various cardiovascular stresses.
Key Effects:
-
Vasodilation and Endothelial Function: CNP is a potent vasodilator, acting on vascular smooth muscle cells to promote relaxation. This contributes to the regulation of local blood flow and blood pressure. Its production by endothelial cells is a key component of endothelial health.
-
Anti-proliferative: CNP inhibits the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis and restenosis after vascular injury.
-
Anti-inflammatory: CNP exhibits anti-inflammatory properties within the vasculature, reducing the expression of adhesion molecules and inflammatory cytokines.
Experimental Protocol: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
Flow-mediated dilation (FMD) is a non-invasive ultrasound method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide (NO), a pathway that shares downstream signaling components with CNP (cGMP).[8]
-
Subject Preparation: The subject rests supine for at least 10 minutes in a quiet, temperature-controlled room. They should have fasted and avoided caffeine, nicotine, and exercise prior to the measurement.[9][10]
-
Baseline Imaging: A high-frequency ultrasound transducer (7-12 MHz) is used to acquire a longitudinal image of the brachial artery, 3-5 cm above the antecubital fossa.[9][11] Baseline artery diameter and blood flow velocity are recorded.
-
Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes. This induces ischemia.[9][12]
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a brief period of high blood flow (reactive hyperemia). The brachial artery diameter and flow velocity are continuously recorded for at least 3 minutes post-deflation.[11]
-
Data Analysis: FMD is calculated as the maximum percentage increase in the brachial artery diameter from the baseline measurement.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Visualization of the FMD Experimental Workflow
Caption: Workflow for non-invasive assessment of endothelial function using Flow-Mediated Dilation.
Renal System
The role of CNP in the kidney is less defined than that of ANP and BNP, which are potent natriuretic and diuretic agents. While CNP is not considered a major systemic regulator of renal function, it may have local paracrine effects. It is important to distinguish the physiological effects of CNP from the interpretation of natriuretic peptide levels in the context of renal disease. Levels of NT-proBNP, a related peptide, are known to be significantly elevated in patients with chronic kidney disease (CKD) due to reduced renal clearance and increased cardiac stress.[13][14] While data for NT-proCNP is less abundant, similar considerations regarding renal clearance may apply.
Key Considerations:
-
Local Regulation: CNP is produced within the kidney and may locally influence glomerular and tubular function.
-
Impact of Renal Dysfunction on Levels: Renal impairment can lead to the accumulation of natriuretic peptides, including potentially NT-proCNP. Therefore, elevated levels in patients with CKD may reflect decreased clearance rather than solely increased production.[13][15] This is a critical consideration when using NT-proCNP as a biomarker in this population.
Quantitative Data: Impact of Renal Function on Natriuretic Peptide Levels (NT-proBNP as a proxy)
| eGFR Stage | eGFR (mL/min/1.73m²) | NT-proBNP Cut-off for Prognosis (pg/mL) | Reference |
| Stage 1 | ≥ 90 | 179.4 | [15] (Data for NT-proBNP) |
| Stage 2 | 60–89 | 1443.0 | [15] (Data for NT-proBNP) |
| Stage 3-5 | < 60 | 3478.0 | [15] (Data for NT-proBNP) |
This table uses NT-proBNP data to illustrate the principle that renal function profoundly affects circulating natriuretic peptide levels, a factor that must be considered for NT-proCNP.
Measurement of NT-proCNP
Accurate quantification of NT-proCNP is essential for research and potential clinical applications. The most common method is the enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: Measurement of Serum NT-proCNP by ELISA
This protocol is a generalized summary based on commercially available kits (e.g., Biomedica Medizinprodukte GmbH & Co KG, BI-20812).
-
Sample Collection & Preparation:
-
Collect whole blood via venipuncture.
-
Allow blood to clot at room temperature.
-
Centrifuge to separate serum.
-
Store serum samples at -20°C or lower until analysis.
-
-
Assay Principle: A sandwich ELISA is used. Wells are pre-coated with a capture antibody specific for NT-proCNP.
-
Procedure:
-
Add standards, controls, and patient serum samples to the appropriate wells of the microplate.
-
Add a second antibody (detection antibody), often biotinylated, which binds to a different epitope on the NT-proCNP molecule.
-
Incubate to allow the "sandwich" (Capture Ab - NT-proCNP - Detection Ab) to form.
-
Wash the plate to remove unbound substances.
-
Add a streptavidin-peroxidase conjugate, which binds to the biotinylated detection antibody.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The enzyme (peroxidase) catalyzes a color change.
-
Stop the reaction with a stop solution (e.g., dilute acid).
-
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of NT-proCNP in the unknown samples.
Conclusion and Future Directions
Elevated levels of NT-proCNP provide a stable and reliable window into the activity of the endogenous CNP system. The physiological consequences are most pronounced in the skeletal system, where CNP is a potent stimulator of endochondral ossification, making it a key target for therapies aimed at growth disorders. In the cardiovascular system, CNP acts as a crucial local regulator of vascular health, with anti-proliferative and anti-inflammatory effects. For drug development professionals, targeting the CNP/NPR-B/cGMP pathway holds therapeutic promise for both skeletal dysplasias and cardiovascular diseases like atherosclerosis and hypertension. Future research should focus on establishing normative ranges for NT-proCNP across different age groups and clinical conditions, further elucidating the signaling mechanisms of the NPR-C receptor, and exploring the full therapeutic potential of modulating the CNP system.
References
- 1. Natriuretic peptide regulation of endochondral ossification. Evidence for possible roles of the C-type natriuretic peptide/guanylyl cyclase-B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Induction of Bone Growth by the C-Type Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Assessment of flow-mediated dilation (FMD) [bio-protocol.org]
- 10. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Kidney function crucially affects B-type natriuretic peptide (BNP), N-terminal proBNP and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Renal function, N-terminal Pro-B-Type natriuretic peptide, propeptide big-endothelin and patients with heart failure and preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relationship Between NT-proCNP and Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the intricate relationship between N-Terminal Pro-C-Type Natriuretic Peptide (NT-proCNP) and endothelial function. C-Type Natriuretic Peptide (CNP), a key paracrine signaling molecule primarily produced by the vascular endothelium, plays a critical role in maintaining vascular homeostasis. NT-proCNP, the stable N-terminal fragment of the CNP precursor, serves as a reliable biomarker for endogenous CNP production and its associated physiological and pathophysiological states. This document details the signaling pathways through which CNP exerts its effects on the endothelium, summarizes quantitative data correlating NT-proCNP levels with markers of endothelial function, and provides detailed experimental protocols for the assessment of these parameters. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of NT-proCNP as a biomarker and a potential therapeutic target in cardiovascular diseases characterized by endothelial dysfunction.
Introduction to NT-proCNP and Endothelial Function
The vascular endothelium is a critical regulator of cardiovascular health, orchestrating vascular tone, inflammation, and coagulation. Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation and a pro-inflammatory, pro-thrombotic state, is a hallmark of many cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.
C-Type Natriuretic Peptide (CNP) is a member of the natriuretic peptide family that is predominantly secreted by endothelial cells.[1] Unlike its counterparts, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), which act as systemic hormones, CNP primarily functions as a local paracrine and autocrine regulator of vascular homeostasis.[2] It is synthesized as a precursor, proCNP, which is cleaved into the biologically active CNP and the more stable N-Terminal Pro-C-Type Natriuretic Peptide (NT-proCNP). Due to its longer half-life, NT-proCNP is a more reliable circulating biomarker of CNP system activation.[3]
This guide explores the multifaceted role of the CNP/NT-proCNP system in the regulation of endothelial function, providing a detailed examination of its molecular mechanisms and clinical significance.
Signaling Pathways of CNP in Endothelial Cells
CNP exerts its effects on endothelial cells and vascular smooth muscle cells through two primary receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).
The NPR-B/cGMP-Mediated Pathway
NPR-B is a guanylyl cyclase-coupled receptor. The binding of CNP to NPR-B activates its intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets that mediate various physiological responses, including:
-
Vasodilation: PKG promotes the relaxation of vascular smooth muscle cells, contributing to the regulation of blood pressure.
-
Anti-hypertrophy and Anti-fibrosis: CNP signaling can counteract hypertrophic and fibrotic remodeling in the vasculature and the heart.[4]
-
Inhibition of Smooth Muscle Proliferation: The CNP/NPR-B/cGMP pathway plays a role in preventing excessive proliferation of vascular smooth muscle cells, a key event in atherosclerosis.[2]
The NPR-C Mediated Pathway
NPR-C, historically considered a clearance receptor, is now recognized as a functional signaling receptor. It is coupled to G inhibitory (Gi) proteins. Upon CNP binding, the Gi protein inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi protein can activate other signaling cascades, including the Raf-MEK-ERK1/2 pathway, which is involved in cell proliferation and migration.[5] In the context of endothelial function, NPR-C signaling has been implicated in:
-
Endothelial Cell Proliferation and Migration: CNP, acting through NPR-C, can stimulate the proliferation and migration of endothelial cells, which is crucial for angiogenesis and vascular repair.[5]
-
Modulation of Inflammation: The CNP/NPR-C pathway can influence inflammatory responses in the vasculature.
Quantitative Data: NT-proCNP and Endothelial Function Markers
Elevated levels of NT-proCNP are increasingly recognized as a biomarker of conditions associated with endothelial dysfunction. The following tables summarize key quantitative findings from clinical studies.
NT-proCNP Levels and Flow-Mediated Dilation (FMD)
Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of endothelial function. A reduced FMD is indicative of endothelial dysfunction.
| Study Population | NT-proBNP Levels | FMD (%) | Key Finding |
| Patients with chronotropic incompetence (n=20) | 4760 ± 1980 pg/mL | 2.8 ± 1.9 | Patients with impaired chronotropic response, a condition linked to endothelial dysfunction, exhibited significantly higher NT-proBNP and lower FMD compared to controls.[5] |
| Patients with higher chronotropic index (Group 2, n=26) | 3710 ± 850 pg/mL | 5.0 ± 2.8 | A significant inverse correlation was observed between NT-proBNP levels and FMD.[5] |
| Patients with higher chronotropic index (Group 3, n=40) | 3910 ± 1060 pg/mL | 5.3 ± 2.5 |
Note: While this study used NT-proBNP, the correlation with endothelial dysfunction provides a strong rationale for investigating NT-proCNP in a similar context, as both can be elevated in cardiovascular disease.
NT-proCNP Levels and Markers of Endothelial Inflammation
Endothelial dysfunction is characterized by a pro-inflammatory state, leading to the increased expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).
| Study Population | NT-proCNP Levels (pg/mL) | Endothelial Marker | Key Finding |
| COPD patients with Pulmonary Hypertension (PH) | 3.63 ± 0.95 | - | Patients with PH, a condition strongly associated with endothelial dysfunction, had significantly higher NT-proCNP levels.[6] |
| COPD patients without PH | 1.42 ± 0.35 | - | A significant positive correlation was found between NT-proCNP levels and systolic pulmonary artery pressure (r = 0.77, p < 0.001).[6] |
| Healthy Controls | 0.24 ± 0.22 | - |
Note: While this study does not directly measure VCAM-1 or ICAM-1, the strong association between NT-proCNP and pulmonary hypertension, a disease with a significant endothelial inflammatory component, suggests a potential link.
Experimental Protocols
Measurement of NT-proCNP by Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Sample Collection: Collect venous blood samples into tubes containing EDTA as an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and plasma samples to the wells of an NT-proCNP ELISA plate pre-coated with a capture antibody.
-
Add a biotinylated detection antibody specific for NT-proCNP.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate to remove unbound substances.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate.
-
Wash the plate again.
-
Add a tetramethylbenzidine (TMB) substrate solution.
-
Incubate in the dark to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the NT-proCNP concentration by comparing the optical density of the samples to a standard curve.
Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
Protocol:
-
Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Baseline Imaging:
-
A high-resolution ultrasound system with a linear array transducer (≥7 MHz) is used.
-
The brachial artery is imaged in a longitudinal section 2-15 cm above the antecubital fossa.
-
Optimize the image and record a baseline image of the artery for at least 1 minute.
-
-
Induction of Reactive Hyperemia:
-
A blood pressure cuff is placed on the forearm, distal to the imaged artery segment.
-
The cuff is inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
-
Post-Occlusion Imaging:
-
Rapidly deflate the cuff.
-
Record the brachial artery diameter continuously for at least 3 minutes following cuff deflation.
-
-
Data Analysis:
-
Measure the baseline artery diameter.
-
Measure the maximum artery diameter after cuff deflation.
-
Calculate FMD as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Logical Relationship between NT-proCNP and Endothelial Dysfunction
The level of circulating NT-proCNP is a reflection of the rate of CNP synthesis and release from the endothelium. In a healthy state, basal CNP production contributes to vascular homeostasis. However, in response to various pathological stimuli associated with cardiovascular disease (e.g., inflammation, shear stress, hypoxia), CNP production can be upregulated as a compensatory mechanism. Chronically elevated NT-proCNP levels can therefore be indicative of underlying endothelial stress and dysfunction.
Conclusion
NT-proCNP is emerging as a valuable biomarker that provides insights into the status of the vascular endothelium. Its stability in circulation makes it a more practical tool for clinical and research applications compared to the biologically active CNP. The signaling pathways initiated by CNP play a crucial role in maintaining endothelial function, and dysregulation of this system is implicated in the pathogenesis of various cardiovascular diseases. The quantitative relationship between NT-proCNP levels and markers of endothelial dysfunction, such as FMD and adhesion molecules, underscores its potential utility in risk stratification and as a therapeutic target. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of the CNP/NT-proCNP system and endothelial function, facilitating further research and drug development in this promising area.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Decreased level of serum NT-proCNP associates with disease severity in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of endothelial vasodilator function, inflammatory markers, and N‐terminal pro‐brain natriuretic peptide in patients with or without chronotropic incompetence to exercise test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NT-proCNP as a new biomarker of pulmonary hypertension in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies on C-Type Natriuretic Peptide Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies in preclinical research on C-type natriuretic peptide (CNP) signaling. CNP, a key paracrine and autocrine regulator, has garnered significant interest for its therapeutic potential in a range of conditions, most notably achondroplasia and cardiovascular diseases. This document details the signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols to aid in the design and execution of future research.
The C-Type Natriuretic Peptide Signaling Pathways
CNP exerts its biological effects primarily through two distinct receptors: Natriuretic Peptide Receptor-B (NPR-B or NPR2) and Natriuretic Peptide Receptor-C (NPR-C or NPR3). These receptors initiate different downstream signaling cascades, leading to a variety of cellular responses.
The NPR2-cGMP Signaling Pathway
The best-characterized pathway for CNP involves its binding to NPR2, a transmembrane guanylyl cyclase receptor. This interaction is central to CNP's role in endochondral bone growth.
-
Ligand Binding and Receptor Dimerization: CNP binds to the extracellular domain of NPR2, inducing a conformational change that promotes receptor dimerization.
-
Guanylyl Cyclase Activation: This dimerization activates the intracellular guanylyl cyclase domain of NPR2.
-
cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2]
-
Downstream Effectors: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates downstream target proteins, leading to the inhibition of the Raf-1/MEK/ERK signaling pathway, which is known to be overactive in conditions like achondroplasia. This ultimately promotes chondrocyte proliferation and differentiation.[3]
The NPR3 Signaling Pathway
NPR3, also known as the "clearance receptor," has a dual role. It is involved in the internalization and degradation of natriuretic peptides, thereby regulating their local concentrations. However, it can also initiate its own signaling cascade.
-
Ligand Binding: NPR3 binds to CNP with high affinity.
-
G-Protein Coupling: Unlike NPR2, NPR3 lacks an intrinsic enzymatic domain. Instead, it is coupled to inhibitory G proteins (Gi).
-
Adenylyl Cyclase Inhibition: Upon CNP binding, the activated Gi protein inhibits the activity of adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The downstream effects of this pathway are context-dependent and are an active area of research.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of CNP and its analogs.
Table 1: Pharmacokinetic Parameters of Vosoritide (a CNP analog) in Children with Achondroplasia
| Parameter | Value | Study Population | Reference |
| Tmax (median) | 15 minutes | Children (5-18 years) | [4][5] |
| t½ (mean) | 27.9 minutes | Children (5-18 years) | [4][5] |
| Cmax (mean) | 5800 pg/mL | Children (5-18 years) with 15 µg/kg dose | [4] |
| AUC0-∞ (mean) | 276,000 pg-min/mL | Children (5-18 years) with 15 µg/kg dose | [4] |
| Apparent Clearance (CL/F) (mean) | 79.4 mL/min/kg | Children (5-18 years) | [4] |
| Apparent Volume of Distribution (Vz/F) (mean) | 2910 mL/kg | Children (5-18 years) | [4] |
Table 2: Dose-Response of CNP and its Analogs in Preclinical Models
| Model System | CNP Analog | Endpoint | Effective Concentration / Dose | Reference |
| Cultured Neonatal Rat Cardiac Myocytes | CNP | Inhibition of [3H]leucine incorporation | 10-8 - 10-7 mol/liter | [2] |
| Cultured Neonatal Rat Cardiac Myocytes | CNP | Inhibition of endothelin-1 induced ANP secretion | IC50 ≈ 3 x 10-9 mol/liter | [2] |
| Fgfr3Y367C/+ Mouse Model of Achondroplasia | BMN 111 (Vosoritide) | Increased body size and bone length | 240 and 800 μg/kg/day (once-daily SC) | [6] |
| Human 3D-Engineered Cardiac Tissue | CNP | Positive inotropic response (increased twitch amplitude) | 100 nM | [7] |
| Neonatal Rat Ventricular Myocytes | CU-NP (chimeric NP) | Abrogation of phenylephrine-induced hypertrophy | 10 nM | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in preclinical CNP research.
In Vitro cGMP Measurement in Response to CNP Stimulation
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels in cultured cells following stimulation with CNP.
Materials:
-
Cell culture medium
-
CNP or CNP analog
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells (e.g., chondrocytes, cardiomyocytes) in appropriate multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.
-
CNP Stimulation: Add CNP or a CNP analog at various concentrations to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C. Include a vehicle-only control.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 10-20 minutes.
-
Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
ELISA: Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.[9][10][11][12][13] This typically involves:
-
Adding samples and standards to an antibody-coated plate.
-
Adding a cGMP-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate cGMP concentrations based on the standard curve.
In Vivo Assessment of a CNP Analog in a Mouse Model of Achondroplasia
This protocol outlines a general procedure for evaluating the efficacy of a CNP analog in a mouse model of achondroplasia (e.g., Fgfr3Y367C/+ mice).
Materials:
-
Achondroplasia mouse model (e.g., Fgfr3Y367C/+) and wild-type littermates
-
CNP analog (e.g., Vosoritide)
-
Vehicle control solution
-
Subcutaneous injection supplies
-
Anesthesia
-
X-ray or micro-CT imaging system
-
Calipers
-
Histology supplies (e.g., formalin, decalcifying solution, paraffin, microtome, Safranin-O stain)
Procedure:
-
Animal Dosing: Begin daily subcutaneous injections of the CNP analog or vehicle in neonatal mice (e.g., starting at postnatal day 7). Doses are typically administered based on body weight.[6]
-
Monitoring: Monitor the animals daily for any adverse effects. Measure body weight and naso-anal length regularly (e.g., weekly).
-
Imaging: At the end of the treatment period (e.g., 20 days), perform X-ray or micro-CT imaging to assess skeletal morphology.[6] This can be used to measure the length of long bones (femur, tibia), the size of the foramen magnum, and to assess craniofacial features.[14][15][16]
-
Tissue Collection and Histology: Euthanize the animals and dissect the long bones. Fix the tissues in formalin, decalcify, and embed in paraffin.
-
Growth Plate Analysis: Section the bones and perform histological staining (e.g., Safranin-O) to visualize the growth plate architecture.[17] Measure the height of the proliferative and hypertrophic zones of the growth plate.
-
Data Analysis: Compare the skeletal measurements and growth plate parameters between the treated, vehicle-control, and wild-type groups using appropriate statistical methods.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical development of a CNP-based therapeutic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Vosoritide approved for treatment of linear growth in pediatric patients with achondroplasia: A therapeutics bulletin of the American College of Medical Genetics and Genomics (ACMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Exposure–Response of Vosoritide in Children with Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Exposure-Response of Vosoritide in Children with Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Therapeutic Potential of a CNP Analog in a Fgfr3 Mouse Model Recapitulating Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C‐type natriuretic peptide induces inotropic and lusitropic effects in human 3D‐engineered cardiac tissue: Implications for the regulation of cardiac function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel chimeric natriuretic peptide reduces cardiomyocyte hypertrophy through the NHE-1–calcineurin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. abcam.cn [abcam.cn]
- 14. Low-dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mouse model for achondroplasia produced by targeting fibroblast growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Achondroplasia - Wikipedia [en.wikipedia.org]
- 17. Figure 4 from Evaluation of the therapeutic potential of a CNP analog in a Fgfr3 mouse model recapitulating achondroplasia. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Measuring NT-proCNP Levels in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring N-Terminal Pro-C-Type Natriuretic Peptide (NT-proCNP) levels in plasma samples. It includes detailed protocols for sample handling and a generalized enzyme-linked immunosorbent assay (ELISA) procedure, alongside performance data from commercially available kits. Additionally, it outlines the key signaling pathway of C-Type Natriuretic Peptide (CNP) to provide a broader context for NT-proCNP as a biomarker.
Introduction
C-Type Natriuretic Peptide (CNP) is a member of the natriuretic peptide family, which plays a crucial role in various physiological processes, including cardiovascular homeostasis and bone growth.[1] CNP is synthesized as a precursor protein, proCNP, which is cleaved to release the biologically active CNP and the more stable N-terminal fragment, NT-proCNP. Due to its longer half-life and greater stability in circulation compared to the mature CNP, NT-proCNP is often the preferred analyte for measurement in clinical and research settings. Accurate and reliable quantification of NT-proCNP in plasma is essential for studying its role in health and disease and for the development of novel therapeutics.
CNP Signaling Pathway
CNP exerts its biological effects primarily through the natriuretic peptide receptor-B (NPR-B). The binding of CNP to NPR-B activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP).[2][3] This increase in intracellular cGMP activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate downstream target proteins, mediating the physiological responses to CNP.[1][3] A simplified diagram of this signaling cascade is presented below.
Caption: A simplified diagram of the CNP signaling pathway.
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical for accurate NT-proCNP measurement.
Materials:
-
Blood collection tubes containing EDTA, heparin, or citrate as an anticoagulant.
-
Centrifuge
-
Pipettes and polypropylene tubes
-
-20°C or -80°C freezer
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (EDTA, heparin, or citrate are generally suitable).
-
Centrifugation: Centrifuge the blood samples at approximately 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to clean polypropylene tubes.
-
Storage: Assay the plasma immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Studies have shown that NT-proCNP is stable for at least two hours at room temperature in whole blood.[4]
Generalized NT-proCNP ELISA Protocol
The following is a generalized protocol for a sandwich ELISA, which is the most common method for quantifying NT-proCNP. This protocol is based on principles from commercially available kits and should be adapted based on the specific manufacturer's instructions.
Materials:
-
NT-proCNP ELISA kit (including pre-coated microplate, standards, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Wash buffer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and multichannel pipettes
-
Plate shaker (optional)
-
Deionized or distilled water
Caption: A generalized workflow for a sandwich ELISA.
Protocol:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Add Standards and Samples: Add a specified volume (typically 50-100 µL) of standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).
-
Washing: Aspirate the contents of the wells and wash each well with wash buffer (typically 3-5 times). Ensure complete removal of liquid at each step.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate as recommended.
-
Washing: Repeat the washing step as described in step 4.
-
Add Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature. A color change will be observed.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of NT-proCNP in the plasma samples.
Data Presentation
The performance characteristics of commercially available NT-proCNP ELISA kits can vary. The following tables summarize typical performance data. It is important to note that users should validate the assay in their own laboratory.
Table 1: Assay Performance Characteristics of a Commercial NT-proCNP ELISA Kit
| Parameter | Value |
| Method | Sandwich ELISA |
| Sample Type | Serum, EDTA plasma, heparin plasma, citrate plasma |
| Sample Volume | 20 µl / well |
| Assay Time | < 4 hours |
| Sensitivity (LOD) | 0.7 pmol/l |
| Standard Range | 0 - 128 pmol/l |
| Specificity | Endogenous and recombinant human and non-human NT-proCNP |
Data summarized from a commercially available kit.[5]
Table 2: Precision of a Commercial NT-proCNP ELISA Kit
| Intra-Assay Precision (n=5) | Inter-Assay Precision (n=8) | |
| Coefficient of Variation (CV) | ≤ 6% | ≤ 7% |
Data summarized from a commercially available kit.[5]
Table 3: Accuracy (Recovery) of a Commercial NT-proCNP ELISA Kit
| Sample Matrix | Mean Recovery |
| Serum (n=6) | 101.5% |
| EDTA plasma (n=6) | 99% |
Recovery was tested by spiking samples with two different concentrations of synthetic NT-proCNP.[6]
Conclusion
The measurement of NT-proCNP in plasma samples is a valuable tool for researchers and drug development professionals. The use of commercially available ELISA kits provides a sensitive and reliable method for quantification. Adherence to proper sample collection, handling, and assay protocols is crucial for obtaining accurate and reproducible results. The information and protocols provided in this application note serve as a comprehensive guide for the successful measurement of NT-proCNP.
References
Application Notes and Protocols for Accurate proCNP Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-type natriuretic peptide (CNP) and its N-terminal pro-peptide (NT-proCNP) are of significant interest in various research fields, including cardiovascular disease, bone development, and neuroscience. Accurate quantification of proCNP is crucial for understanding its physiological and pathological roles. This document provides recommendations for a highly sensitive and specific ELISA kit for the quantification of NT-proCNP, along with a detailed experimental protocol derived from peer-reviewed literature and manufacturer's instructions.
Recommended ELISA Kit: Biomedica NT-proCNP ELISA (Cat. No. BI-20812)
The Biomedica NT-proCNP ELISA kit is a widely cited and validated immunoassay for the quantitative determination of NT-proCNP in a variety of sample types, including serum, plasma, and cell culture supernatants.[1][2] Its high sensitivity and specificity make it a reliable tool for researchers.[1][2]
Key Features of the Biomedica NT-proCNP ELISA Kit (BI-20812)
| Feature | Specification |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, EDTA plasma, heparin plasma, citrate plasma, urine, cell culture supernatants |
| Detection Range | 0 – 128 pmol/l (equivalent to 0 – 638 pg/ml)[3] |
| Sensitivity | 0.7 pmol/l (equivalent to 3.49 pg/ml)[3] |
| Precision | Intra-assay: ≤ 6% CV; Inter-assay: ≤ 7% CV[1] |
| Sample Volume | 20 µl per well[3] |
| Assay Time | Approximately 4 hours[1] |
| Specificity | Recognizes recombinant and endogenous NT-proCNP[3] |
proCNP Signaling Pathway
C-type natriuretic peptide (CNP) exerts its biological effects through a well-defined signaling cascade. Understanding this pathway is essential for interpreting the results of proCNP quantification. The pathway begins with the binding of CNP to its specific receptor, Natriuretic Peptide Receptor 2 (NPR2). This binding event activates the intracellular guanylyl cyclase domain of NPR2, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The second messenger, cGMP, then activates downstream effectors, primarily cGMP-dependent protein kinase (PKG), to mediate various cellular responses.
Experimental Workflow for NT-proCNP Quantification
The following diagram outlines the major steps involved in the quantification of NT-proCNP using a sandwich ELISA kit.
Detailed Experimental Protocol (Adapted from Manufacturer's Instructions and Published Literature)
This protocol is a general guideline for the quantification of NT-proCNP in human serum and plasma using the Biomedica NT-proCNP ELISA kit (BI-20812). It is recommended to consult the manufacturer's most recent protocol for specific details and reagent preparation.
Materials and Reagents
-
Biomedica NT-proCNP ELISA Kit (Cat. No. BI-20812), which includes:
-
Pre-coated 96-well microplate
-
Standards and Controls
-
Assay Buffer
-
Conjugate (HRP-labeled detection antibody)
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
Sample Collection and Handling
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 3,000 rpm for 15 minutes. Aliquot the serum and store at -20°C or colder.
-
Plasma: Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant. Centrifuge at 3,000 rpm for 15 minutes within 30 minutes of collection. Aliquot the plasma and store at -20°C or colder.
-
Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the Wash Buffer by diluting the concentrate with distilled or deionized water according to the manufacturer's instructions.
-
Standard and Sample Addition:
-
Pipette 20 µl of each standard, control, and sample into the appropriate wells of the pre-coated microplate.
-
It is recommended to run all standards, controls, and samples in duplicate.
-
-
First Incubation:
-
Add 100 µl of the Assay Buffer to each well.
-
Cover the plate and incubate for 3 hours at room temperature on a plate shaker.
-
-
Washing:
-
Aspirate the contents of each well.
-
Wash each well four times with 300 µl of diluted Wash Buffer. Ensure complete aspiration of the wash buffer after each wash.
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
-
Conjugate Addition:
-
Add 100 µl of the Conjugate (HRP-labeled detection antibody) to each well.
-
-
Second Incubation:
-
Cover the plate and incubate for 1 hour at room temperature on a plate shaker.
-
-
Second Washing:
-
Repeat the washing step as described in step 4.
-
-
Substrate Addition and Incubation:
-
Add 100 µl of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Stopping the Reaction:
-
Add 100 µl of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the concentration of NT-proCNP in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.
-
Summary of Quantitative Data from a Representative Study
The following table summarizes representative data on the precision of the Biomedica NT-proCNP ELISA kit.
| Sample | Mean NT-proCNP (pmol/l) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | 8.5 | 5.2 | 6.8 |
| High Control | 55.2 | 4.1 | 5.9 |
Data is illustrative and may vary between experiments and laboratories.
Conclusion
The Biomedica NT-proCNP ELISA kit (BI-20812) provides a reliable and sensitive method for the quantification of NT-proCNP in various biological samples. The provided protocol, based on manufacturer's guidelines and published research, offers a robust framework for obtaining accurate and reproducible results. Adherence to proper sample handling and assay procedures is critical for achieving high-quality data.
References
Application Notes and Protocol for Western Blot Analysis of proCNP in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which plays crucial roles in various physiological processes, including cardiovascular homeostasis, bone growth, and neural function. CNP is synthesized as a precursor protein, proCNP, which is then proteolytically processed to the active CNP peptide. The analysis of proCNP levels in tissue samples can provide valuable insights into the regulation of the CNP signaling pathway in both physiological and pathological conditions. Western blotting is a widely used technique to detect and quantify specific proteins in complex biological samples. This document provides a detailed protocol for the Western blot analysis of proCNP in tissue samples.
Data Presentation
The following tables summarize key quantitative data for the successful Western blot analysis of proCNP.
Table 1: Reagent Concentrations for Tissue Lysis and Sample Preparation
| Reagent | Concentration | Purpose |
| RIPA Lysis Buffer | 1X | Tissue homogenization and protein extraction |
| Protease Inhibitor Cocktail | 1X (as per manufacturer's recommendation) | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X (as per manufacturer's recommendation) | Prevents dephosphorylation of target proteins |
| Laemmli Sample Buffer | 2X or 4X | Denatures proteins and adds negative charge for SDS-PAGE |
Table 2: Antibody Dilutions and Incubation Conditions
| Antibody | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Anti-proCNP Antibody | See manufacturer's datasheet | Overnight | 4°C |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Note: The optimal dilution for the primary antibody must be determined empirically. It is highly recommended to perform a titration experiment to find the dilution that yields the best signal-to-noise ratio.
Experimental Protocols
This protocol outlines the key steps for the Western blot analysis of proCNP in tissue samples.
Materials and Reagents
-
Tissue Samples: Fresh or frozen tissue of interest.
-
Lysis Buffer: RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay for protein quantification.
-
Laemmli Sample Buffer: 2X or 4X concentration.
-
SDS-PAGE Gels: Acrylamide percentage appropriate for the molecular weight of proCNP (~13 kDa). Gradient gels (e.g., 4-20%) are recommended.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.2 µm pore size).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: A validated antibody specific for proCNP.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Wash Buffer: TBST.
-
Positive Control: Recombinant human proCNP protein (e.g., available from Abcam (ab167863) or RayBiotech).[1][2]
-
Protein Ladder: Prestained molecular weight marker.
Sample Preparation
-
Excise and weigh the tissue on ice.
-
Add ice-cold lysis buffer to the tissue at a ratio of approximately 10 mL of buffer per 1 gram of tissue.
-
Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue fragments remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer to the protein extract (e.g., for 2X Laemmli, mix 1:1 with the sample).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
SDS-PAGE and Protein Transfer
-
Load 20-40 µg of total protein per lane into an SDS-PAGE gel. Include a lane with a prestained molecular weight marker and a lane with the recombinant proCNP positive control.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by equilibration in transfer buffer. If using a nitrocellulose membrane, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge - filter paper - gel - membrane - filter paper - sponge) and perform the protein transfer according to the manufacturer's instructions for your transfer apparatus. A wet transfer at 100V for 1 hour at 4°C is a common starting point.
Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary anti-proCNP antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of proCNP.
proCNP Processing and Antibody Targeting
Caption: proCNP Processing and Antibody Target.
References
Application Notes and Protocols: NT-proCNP as a Prognostic Marker in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-type natriuretic peptide (CNP) and its N-terminal pro-peptide (NT-proCNP) are emerging as significant prognostic biomarkers in heart failure, particularly in heart failure with preserved ejection fraction (HFpEF). Unlike the well-established cardiac markers Brain Natriuretic Peptide (BNP) and N-terminal pro-BNP (NT-proBNP), which are primarily released from the ventricles in response to wall stress, CNP is predominantly produced by the vascular endothelium. This distinction suggests that NT-proCNP may reflect different pathophysiological processes in heart failure, such as endothelial dysfunction. These application notes provide a comprehensive overview of the signaling pathways, experimental protocols, and clinical data supporting the use of NT-proCNP as a prognostic tool in heart failure research and drug development.
Data Presentation
The following tables summarize quantitative data from studies investigating the prognostic value of NT-proCNP in heart failure.
Table 1: Prognostic Value of NT-proCNP in Heart Failure with Preserved Ejection Fraction (HFpEF)
| Study Cohort | Endpoint | Hazard Ratio (HR) per doubling of NT-proCNP | 95% Confidence Interval (CI) | p-value | Citation |
| 571 patients with heart failure | All-cause mortality and HF hospitalization (18 months) | 1.72 | 1.28-2.32 | <0.001 | [1] |
| 571 patients with heart failure | All-cause mortality (18 months) | 1.72 | 1.27-2.34 | 0.001 | [1] |
Table 2: Prognostic Value of Urinary NT-proCNP in Hospitalized Heart Failure Patients
| Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |
| Mortality | 2.02 | 1.10-3.59 | 0.02 | [2] |
| All-cause rehospitalization/death | 1.62 | 1.12-2.30 | 0.01 | [2] |
| Cardiovascular rehospitalization/death | 1.83 | 1.17-2.79 | 0.008 | [2] |
Signaling Pathway
The biological effects of CNP are mediated through its binding to the natriuretic peptide receptor-B (NPR2), which leads to the production of intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade plays a role in vasodilation, inhibition of cardiac hypertrophy, and fibrosis.
Experimental Protocols
Measurement of NT-proCNP in Human Plasma/Serum using ELISA
This protocol provides a general workflow for the quantification of NT-proCNP using a commercially available sandwich ELISA kit. Researchers should always refer to the specific manufacturer's instructions for the kit being used.
1. Materials:
-
ELISA kit for human NT-proCNP (containing pre-coated microplate, standards, detection antibody, conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
2. Sample Preparation:
-
Collect whole blood into tubes containing EDTA or a serum separator.
-
For plasma, centrifuge the blood at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000 x g for 15 minutes.
-
Aliquot the plasma or serum and store at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate strips.
-
Add standards, controls, and samples to the appropriate wells in duplicate.
-
Add the detection antibody to each well.
-
Incubate the plate as per the manufacturer's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the conjugate (e.g., HRP-streptavidin) to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add the substrate solution to each well and incubate in the dark. A color change will develop.
-
Add the stop solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow).
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
4. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit for the standard curve.
-
Calculate the concentration of NT-proCNP in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if samples were diluted.
References
Application of proCNP in the Diagnosis of Septic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Septic cardiomyopathy is a critical complication of sepsis, characterized by myocardial dysfunction that can significantly contribute to morbidity and mortality. The diagnosis of septic cardiomyopathy can be challenging due to the complex and multifactorial nature of cardiac dysfunction in septic patients. Current diagnostic methods, including echocardiography and established biomarkers like B-type natriuretic peptide (BNP) and its N-terminal pro-hormone (NT-proBNP), have limitations. C-type natriuretic peptide (CNP) and its precursor, proCNP, are emerging as potential biomarkers that may offer additional insights into the pathophysiology and diagnosis of septic cardiomyopathy. This document provides an overview of the potential application of proCNP in this context, along with generalized experimental protocols.
Pathophysiology of Septic Cardiomyopathy and the Role of CNP
Sepsis triggers a systemic inflammatory response, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These mediators, along with nitric oxide (NO), can directly depress myocardial contractility, induce mitochondrial dysfunction, and lead to apoptosis of cardiomyocytes.
C-type natriuretic peptide (CNP) is primarily produced by endothelial cells and cardiomyocytes. It exerts its effects through the natriuretic peptide receptor-B (NPR-B), leading to the production of cyclic guanosine monophosphate (cGMP). The CNP/NPR-B/cGMP signaling pathway has been shown to have cardioprotective effects, including anti-hypertrophic, anti-fibrotic, and anti-inflammatory properties. In the context of sepsis, CNP may play a counter-regulatory role against the detrimental effects of the inflammatory cascade on the myocardium. The measurement of proCNP, a stable precursor of CNP, may therefore reflect the activation of this protective pathway in response to septic myocardial injury.
proCNP as a Potential Biomarker
While NT-proBNP is a well-established biomarker for heart failure and has been studied in sepsis, proCNP offers a potentially different and complementary perspective. As CNP is predominantly of endothelial and cardiac origin, its levels may more specifically reflect the endothelial dysfunction and direct cardiac involvement characteristic of septic cardiomyopathy. The N-terminal fragment of proCNP (NT-proCNP) is a stable molecule, making it suitable for measurement in clinical samples.
Current Status and Future Directions
The application of proCNP (or NT-proCNP) for the specific diagnosis of septic cardiomyopathy is currently for research use only . There is a lack of large-scale clinical studies to establish diagnostic cut-off values, sensitivity, and specificity. Most of the existing research in sepsis-related cardiac dysfunction has focused on NT-proBNP. However, the known cardioprotective roles of the CNP pathway provide a strong rationale for investigating proCNP as a novel biomarker in this setting. Future research should focus on prospective studies correlating NT-proCNP levels with detailed echocardiographic assessments of cardiac function in septic patients to validate its diagnostic and prognostic utility.
Quantitative Data Summary
There is currently a significant lack of published quantitative data specifically evaluating proCNP or NT-proCNP for the diagnosis of septic cardiomyopathy. The following table summarizes representative data for NT-proBNP in sepsis-induced myocardial dysfunction to provide context for the potential application of natriuretic peptide biomarkers.
| Biomarker | Patient Population | Condition | Key Findings | Reference |
| NT-proBNP | Patients with severe sepsis and septic shock | Prediction of mortality | A meta-analysis of 12 studies (1,865 patients) showed that elevated natriuretic peptides were significantly associated with an increased risk of mortality (OR 8.65). The pooled sensitivity and specificity for predicting mortality were 79% and 60%, respectively.[1] | |
| NT-proBNP | Patients with severe sepsis | Prediction of mortality | NT-proBNP levels >1400 pg/mL were associated with a 3.9 times higher risk of mortality. | |
| BNP | Patients with sepsis and septic shock | Prediction of mortality | BNP levels > 190 pg/mL on day 2 were associated with a 5.7-fold increased risk of death. |
Note: The cut-off values for NT-proBNP and BNP varied significantly across different studies.[1]
Experimental Protocols
1. Measurement of NT-proCNP in Human Plasma/Serum by ELISA
This protocol is a generalized procedure based on commercially available competitive inhibition enzyme-linked immunosorbent assay (ELISA) kits. Researchers should always refer to the specific instructions provided with their chosen kit.
a. Principle: This assay employs the competitive inhibition enzyme immunoassay technique. A microtiter plate has been pre-coated with an antibody specific to NT-proCNP. Standards or samples are added to the appropriate microtiter plate wells with a biotin-conjugated antibody specific to NT-proCNP. A competitive inhibition reaction is launched between biotin-labeled NT-proCNP and unlabeled NT-proCNP (in standards and samples) with the pre-coated antibody. A substrate solution is added to the wells and the color develops in inverse proportion to the amount of NT-proCNP in the sample. The color development is stopped and the intensity of the color is measured.
b. Materials:
-
Commercially available Human NT-proCNP ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Vortex mixer
-
Automated plate washer (optional)
c. Sample Collection and Storage:
-
Collect whole blood into a tube containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Alternatively, collect whole blood into a plain tube and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 rpm for 10 minutes to separate the serum.
-
Aliquot the plasma or serum and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
d. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare all required reagents and working standards as directed in the kit manual.
-
Add 50 µL of standard or sample to each well.
-
Immediately add 50 µL of Biotin-antibody to each well.
-
Cover with the adhesive strip provided and incubate for 45 minutes at 37°C.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (200 µL) using a multi-channel pipette or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of HRP-avidin to each well.
-
Cover with a new adhesive strip and incubate for 30 minutes at 37°C.
-
Repeat the aspiration/wash process as in step 6.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at 37°C. Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well within 5 minutes, using a microplate reader set to 450 nm.
e. Calculation of Results:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
The concentration of NT-proCNP in the samples can be interpolated from this standard curve.
2. Assessment of Cardiac Function in Sepsis
The diagnosis of septic cardiomyopathy relies on the demonstration of cardiac dysfunction in a patient with sepsis. Echocardiography is the primary imaging modality.
a. Transthoracic Echocardiography (TTE):
-
Left Ventricular (LV) Systolic Function:
-
Ejection Fraction (LVEF): Calculated using the biplane method of disks (modified Simpson's rule). A new-onset LVEF < 50% is often used as a diagnostic criterion.
-
Global Longitudinal Strain (GLS): A more sensitive measure of myocardial deformation that can detect systolic dysfunction even in the presence of a normal LVEF. Speckle-tracking echocardiography is used to measure GLS.
-
-
Diastolic Function:
-
Assessed by measuring early (E) and late (A) diastolic mitral inflow velocities, the E/A ratio, and the early diastolic mitral annular velocity (e'). The E/e' ratio is a key indicator of LV filling pressures.
-
-
Right Ventricular (RV) Function:
-
Assessed by measuring Tricuspid Annular Plane Systolic Excursion (TAPSE), RV fractional area change (FAC), and RV free wall strain.
-
b. Data Correlation:
-
In a research setting, NT-proCNP levels would be measured at the time of the echocardiogram.
-
Statistical analysis would then be performed to determine the correlation between NT-proCNP concentrations and the various parameters of systolic and diastolic function.
-
Receiver operating characteristic (ROC) curve analysis can be used to determine the optimal cut-off value of NT-proCNP for identifying patients with septic cardiomyopathy, and to calculate sensitivity and specificity.
Visualizations
Caption: Signaling pathway of C-type natriuretic peptide (CNP) in cardiomyocytes.
Caption: Workflow for investigating proCNP as a diagnostic marker for septic cardiomyopathy.
References
Application Note: Quantitative Analysis of C-type Natriuretic Peptide (CNP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-type natriuretic peptide (CNP) is a critical paracrine and autocrine signaling molecule involved in cardiovascular regulation, bone growth, and neural function.[1] Unlike its counterparts, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), CNP is present at very low concentrations in circulation, making its accurate quantification challenging.[1] While immunoassays have traditionally been used, they can be susceptible to interferences and cross-reactivity, which can lead to inaccurate results.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity, emerging as a "gold standard" for the quantitative analysis of peptides in complex biological matrices.[3][4] This document provides a detailed protocol for the robust and reproducible quantification of CNP from plasma using LC-MS/MS.
CNP Signaling Pathway
CNP primarily exerts its biological effects by binding to the natriuretic peptide receptor-B (NPR-B). This binding activates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates downstream target proteins, leading to physiological responses such as vasodilation and inhibition of cardiac fibroblast proliferation.
Caption: C-type Natriuretic Peptide (CNP) signaling pathway.
Experimental Workflow for CNP Quantification
The overall workflow for quantifying CNP from a biological matrix involves sample preparation to isolate the peptide and remove interferences, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry.
Caption: LC-MS/MS experimental workflow for CNP analysis.
Detailed Experimental Protocols
Sample Preparation Protocol
Proper sample preparation is critical for removing interfering substances like salts and abundant proteins, and for concentrating the analyte to improve sensitivity.[5][6] This protocol utilizes a combination of protein precipitation and solid-phase extraction (SPE).
Materials:
-
K2-EDTA plasma samples
-
Internal Standard (IS): Stable isotope-labeled CNP
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Mixed-mode cation exchange SPE cartridges
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 5 minutes to precipitate proteins.[4]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a new tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the CNP and IS with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4] Vortex and centrifuge to pellet any insoluble material.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[5]
Liquid Chromatography (LC) Protocol
Chromatographic separation is essential to resolve CNP from other components that may interfere with mass spectrometric detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent.[4]
-
Column: Reversed-phase C18, e.g., Wondasil C18 Superb (4.6 x 150 mm, 5 µm).[4]
-
Column Temperature: 35°C.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 9.0 30 70 9.1 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
(Note: This gradient is a starting point and must be optimized for the specific CNP peptide and analytical column used.)
Tandem Mass Spectrometry (MS/MS) Protocol
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Instrumentation and Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for both native CNP and the stable isotope-labeled internal standard must be determined by direct infusion and optimization.
-
Example Precursor Ion: For a peptide, this will be the [M+nH]ⁿ⁺ ion (e.g., [M+3H]³⁺).
-
Example Product Ions: These are specific fragments (b- or y-ions) generated by collision-induced dissociation (CID) of the precursor ion.[8]
-
-
Key MS Parameters (to be optimized):
-
IonSpray Voltage: ~5500 V
-
Source Temperature: ~500°C
-
Collision Gas (CAD): Nitrogen
-
Declustering Potential (DP): Analyte-dependent
-
Entrance Potential (EP): Analyte-dependent
-
Collision Energy (CE): Optimized for each MRM transition.
-
Collision Cell Exit Potential (CXP): Analyte-dependent
-
Quantitative Performance
A validated LC-MS/MS method for peptide quantification should meet specific performance criteria for accuracy, precision, and sensitivity. The following table summarizes typical acceptance criteria for bioanalytical methods.
| Parameter | Typical Value / Range | Description |
| Lower Limit of Quantification (LLOQ) | Low pg/mL to ng/mL | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[9] |
| Upper Limit of Quantification (ULOQ) | High ng/mL to µg/mL | The highest concentration on the calibration curve that maintains linearity, accuracy, and precision. |
| Calibration Curve | 7-8 non-zero standards | A linear regression (weighted 1/x²) of analyte/IS peak area ratio vs. concentration. Coefficient of determination (r²) > 0.99. |
| Accuracy | 85-115% of nominal value (80-120% for LLOQ) | The closeness of the determined value to the nominal concentration.[9] |
| Precision (CV%) | ≤15% (≤20% for LLOQ) | The closeness of repeated measurements, expressed as the coefficient of variation (CV%).[9] |
| Recovery | >70% | The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. |
| Matrix Effect | 85-115% | The effect of co-eluting matrix components on the ionization of the analyte.[9] |
Conclusion
The LC-MS/MS methodology described provides a highly selective, sensitive, and robust framework for the quantitative analysis of C-type natriuretic peptide in complex biological matrices like plasma. The specificity of MRM detection minimizes the risk of cross-reactivity inherent in immunoassays, making it an ideal platform for research and drug development applications where accurate measurement of CNP is paramount. Proper sample preparation and careful method optimization are essential to achieve reliable and reproducible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. stmichaelshospital.com [stmichaelshospital.com]
- 3. sciex.com [sciex.com]
- 4. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Studying the Therapeutic Effects of proCNP in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-type natriuretic peptide (CNP) and its precursor, proCNP, are potent endogenous signaling molecules with significant therapeutic potential in a range of skeletal and cardiovascular diseases. In the context of skeletal dysplasias such as achondroplasia, CNP signaling antagonizes the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, promoting chondrocyte proliferation and differentiation to improve bone growth. In the cardiovascular system, CNP exhibits vasodilatory, anti-hypertrophic, and anti-fibrotic properties, making it a promising candidate for the treatment of hypertension and heart failure. These application notes provide detailed protocols for utilizing relevant animal models to investigate the therapeutic efficacy of proCNP and its analogs.
Animal Models for Skeletal Therapeutic Effects: Achondroplasia
The most common and well-characterized animal model for studying achondroplasia is the Fgfr3 knock-in mouse, which carries a gain-of-function mutation in the Fgfr3 gene, recapitulating the human genetic basis of the disease. A commonly used strain is the Fgfr3Y367C/+ mouse. These mice exhibit key features of human achondroplasia, including disproportionate short stature, shortened long bones, and craniofacial abnormalities.[1]
Experimental Protocol: Vosoritide Administration in Fgfr3Y367C/+ Mice
Vosoritide, a CNP analog, is an approved treatment for achondroplasia.[2] The following protocol details its administration to Fgfr3Y367C/+ mice for evaluating its therapeutic effects on skeletal growth.
Materials:
-
Vosoritide (lyophilized powder)
-
Sterile Water for Injection
-
Insulin syringes (0.3 mL, 31G)
-
Fgfr3Y367C/+ mice and wild-type littermate controls
-
Animal scale
Procedure:
-
Reconstitution of Vosoritide: Reconstitute the lyophilized vosoritide powder with Sterile Water for Injection to a final concentration of 1 mg/mL. Gently swirl the vial to dissolve the powder completely. Do not shake.
-
Dosage Calculation: The recommended dose for preclinical studies is 15 µg/kg of body weight, administered once daily.[3][4] Calculate the injection volume for each mouse based on its daily body weight.
-
Administration: Administer the calculated dose of vosoritide via subcutaneous injection into the loose skin over the back of the neck.
-
Treatment Duration: For studies evaluating longitudinal bone growth, a treatment period of 4 to 8 weeks is typically sufficient to observe significant effects.
-
Monitoring: Monitor the animals daily for any adverse reactions. Record body weight at least twice weekly.
Data Presentation: Skeletal Effects of a CNP Analog in an Achondroplasia Mouse Model
The following table summarizes representative data on the skeletal effects of an FGFR3 inhibitor, TYRA-300, in an Fgfr3Y367C/+ mouse model of achondroplasia. This data illustrates the expected therapeutic outcomes of enhancing CNP signaling.[4]
| Parameter | Wild-Type (WT) | Fgfr3Y367C/+ (Vehicle) | Fgfr3Y367C/+ (Treated) |
| Naso-occipital Length (mm) | 18.5 ± 0.5 | 15.2 ± 0.6 | 17.9 ± 0.7 |
| Femur Length (mm) | 14.2 ± 0.4 | 10.8 ± 0.5 | 12.7 ± 0.6 |
| Tibia Length (mm) | 16.1 ± 0.5 | 12.1 ± 0.6 | 14.3 ± 0.7 |
| Body Weight (g) | 25.3 ± 1.2 | 19.8 ± 1.0 | 23.1 ± 1.1 |
| Growth Plate Height (µm) | 250 ± 20 | 150 ± 15 | 220 ± 18 |
Data are presented as mean ± standard deviation and are illustrative based on published findings.[4]
Experimental Protocols for Efficacy Evaluation: Skeletal System
Micro-Computed Tomography (µCT) Analysis of Bone Morphology
µCT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.
Protocol:
-
Sample Preparation: Euthanize mice and dissect the femurs and tibias. Remove all soft tissue.
-
Scanning: Scan the bones using a high-resolution µCT scanner. Typical settings for a mouse femur are a voxel size of 10 µm, 50 kVp X-ray energy, and a 200 ms integration time.
-
Reconstruction and Analysis: Reconstruct the 3D images and perform morphometric analysis using appropriate software. Key parameters to quantify include bone length, cortical thickness, and trabecular bone volume fraction.
Histological Analysis of the Growth Plate
Histological analysis of the growth plate allows for the visualization and quantification of changes in chondrocyte organization and proliferation.
Protocol:
-
Tissue Processing: Fix dissected long bones in 4% paraformaldehyde for 24 hours, followed by decalcification in 10% EDTA for 7-10 days.
-
Embedding and Sectioning: Dehydrate the tissues through a graded ethanol series, clear in xylene, and embed in paraffin. Cut 5 µm thick longitudinal sections.
-
Staining (Safranin O/Fast Green):
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Stain with 0.001% Fast Green solution for 3 minutes.
-
Rinse with 1% acetic acid.
-
Stain with 0.1% Safranin O solution for 5 minutes.
-
Dehydrate, clear, and mount.
-
-
Image Analysis: Capture images of the growth plate and measure the height of the proliferative and hypertrophic zones using image analysis software.
Animal Models for Cardiovascular Therapeutic Effects
Animal models of hypertension and heart failure are employed to investigate the cardiovascular benefits of proCNP.
-
Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension that develops high blood pressure without any external intervention.[5]
-
Myocardial Infarction (MI)-Induced Heart Failure Model (Rat): Ligation of the left anterior descending coronary artery induces a myocardial infarction, leading to subsequent cardiac remodeling and heart failure.[6]
Experimental Protocol: proCNP Administration in a Rat Model of Heart Failure
This protocol outlines the administration of a CNP analog in a rat model of MI-induced heart failure to assess its effects on cardiac function and remodeling.
Materials:
-
proCNP or CNP analog
-
Saline (0.9% NaCl)
-
Osmotic minipumps
-
Adult male Sprague-Dawley rats
-
Surgical instruments for MI induction
Procedure:
-
Induction of Myocardial Infarction: Anesthetize the rats and perform a left thoracotomy to expose the heart. Ligate the left anterior descending coronary artery. Sham-operated animals will undergo the same procedure without ligation.
-
proCNP Administration: One week post-MI, implant a subcutaneous osmotic minipump for the continuous delivery of the CNP analog or saline (vehicle control) for 4 weeks. A typical dose for a CNP analog is 0.75 µg/h/100g body weight.[7]
-
Efficacy Evaluation: At the end of the treatment period, perform echocardiography to assess cardiac function. Subsequently, euthanize the animals and collect the hearts for histological analysis of fibrosis.
Data Presentation: Cardiovascular Effects of a CNP Analog in a Rat Heart Failure Model
The following table presents illustrative data on the cardiovascular effects of a CNP analog in a rat model of heart failure.[8]
| Parameter | Sham | Heart Failure (Vehicle) | Heart Failure (Treated) |
| Left Ventricular Ejection Fraction (%) | 75 ± 5 | 45 ± 7 | 60 ± 6 |
| Cardiac Fibrosis (% area) | 2 ± 0.5 | 15 ± 3 | 8 ± 2 |
| Systolic Blood Pressure (mmHg) | 120 ± 10 | 110 ± 12 | 115 ± 10 |
Data are presented as mean ± standard deviation and are illustrative based on published findings.[8]
Experimental Protocols for Efficacy Evaluation: Cardiovascular System
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive imaging technique to assess cardiac structure and function.
Protocol:
-
Anesthesia: Anesthetize the rat or mouse with isoflurane.
-
Imaging: Use a high-frequency ultrasound system with a small animal probe. Obtain parasternal long-axis and short-axis views of the heart.
-
Analysis: Measure left ventricular internal dimensions at end-diastole and end-systole to calculate ejection fraction and fractional shortening.
Histological Analysis of Cardiac Fibrosis
Picrosirius red staining is used to visualize and quantify collagen deposition in the heart, an indicator of fibrosis.
Protocol:
-
Tissue Processing: Fix the heart in 4% paraformaldehyde, embed in paraffin, and cut 5 µm thick sections.
-
Staining:
-
Deparaffinize and rehydrate sections.
-
Stain in Picrosirius red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate, clear, and mount.
-
-
Image Analysis: Capture images of the stained sections under polarized light. Quantify the area of collagen (appears red/orange) as a percentage of the total tissue area using image analysis software.
Signaling Pathways and Experimental Workflows
CNP Signaling Pathway in Chondrocytes
References
- 1. Achondroplasia: aligning mouse model with human clinical studies shows crucial importance of immediate postnatal start of the therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 3druck.com [3druck.com]
- 6. Mitigation of Fibrosis after Myocardial Infarction in Rats by Using a Porcine Cholecyst Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: NT-proCNP Measurement in Cerebrospinal Fluid for Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-type natriuretic peptide (CNP) and its more stable N-terminal fragment, NT-proCNP, are emerging as significant players in the pathophysiology of the central nervous system (CNS).[1][2] Initially identified for its role in vascular tone and bone growth, CNP is now recognized for its neuroprotective and neuromodulatory functions.[1] Measurement of NT-proCNP in cerebrospinal fluid (CSF) offers a promising avenue for understanding its role in various neurological diseases and for the development of novel therapeutic strategies. These application notes provide a comprehensive overview of the significance of NT-proCNP in neurological studies, detailed protocols for its measurement in CSF, and a summary of current quantitative findings.
Pathophysiological Significance of NT-proCNP in the CNS
C-type natriuretic peptide is widely expressed in the CNS, including the hippocampus, cerebellum, and spinal cord.[1][2] It exerts its effects primarily through two receptors: natriuretic peptide receptor-B (NPR-B) and natriuretic peptide receptor-C (NPR-C). The binding of CNP to NPR-B activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger involved in various cellular processes.[3][4][5] The CNP/NPR-B/cGMP signaling pathway has been implicated in neuronal survival, axonal guidance, and synaptic plasticity.[3] In contrast, NPR-C is often considered a clearance receptor that removes natriuretic peptides from circulation, but it can also signal through G protein-coupled pathways.[5]
Dysregulation of the CNP signaling pathway has been associated with several neurological conditions. For instance, studies have shown elevated levels of NT-proCNP in the CSF of patients with meningitis, suggesting its involvement in neuroinflammatory processes.[6] Furthermore, given its role in neuronal protection and synaptic function, investigating NT-proCNP in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) is an active area of research.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Data Presentation: NT-proCNP Levels in Cerebrospinal Fluid
The following table summarizes the available quantitative data for NT-proCNP concentrations in human CSF across different neurological conditions. This data can serve as a reference for researchers designing new studies.
| Condition | Patient Group | N | NT-proCNP Concentration (pmol/L) | Key Findings | Reference |
| Meningitis | Viral Meningitis | 20 | 11.2 ± 4.5 | Significantly higher than control group. | [6] |
| Purulent Meningitis | 20 | 12.1 ± 5.1 | Significantly higher than control group. | [6] | |
| Control | Healthy Individuals | 20 | 7.9 ± 3.2 | Baseline levels for comparison. | [6] |
Note: Data is presented as mean ± standard deviation. Further studies are required to establish reference ranges and to investigate NT-proCNP levels in a wider spectrum of neurological disorders.
Experimental Protocols
Cerebrospinal Fluid Sample Collection and Handling
Proper pre-analytical handling of CSF samples is critical for accurate measurement of peptide biomarkers like NT-proCNP.[2][22] Adsorption to collection tubes and degradation by proteases can significantly impact the results.
Materials:
-
Lumbar puncture kits
-
Polypropylene collection tubes
-
Centrifuge
-
Dry ice
-
-80°C freezer
Protocol:
-
Collect CSF via lumbar puncture following standard clinical procedures.
-
Immediately transfer the CSF into low-binding polypropylene tubes. Avoid using glass or polystyrene tubes as peptides can adhere to their surfaces.[2]
-
If the sample is contaminated with blood, centrifuge at 2000 x g for 10 minutes at 4°C to remove red blood cells. Transfer the supernatant to a new polypropylene tube. Note the presence of blood contamination in the sample records.
-
Aliquot the CSF into smaller volumes (e.g., 0.5 mL) to avoid multiple freeze-thaw cycles.[23]
-
Immediately freeze the aliquots on dry ice and store them at -80°C until analysis. Long-term storage at -20°C is not recommended for peptide biomarkers.[2]
NT-proCNP Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
The following protocol is a general guideline for a sandwich ELISA, which is a common method for quantifying NT-proCNP. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.[24][25][26]
Materials:
-
Commercial NT-proCNP ELISA kit (ensure it is validated for use with CSF)
-
CSF samples (thawed on ice)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Protocol:
-
Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and controls as instructed in the kit manual.
-
Standard Curve: Prepare a serial dilution of the NT-proCNP standard to generate a standard curve. The concentration range should cover the expected levels in the CSF samples.
-
Sample Preparation: Thaw CSF samples on ice. If necessary, dilute the samples with the assay buffer provided in the kit to bring the NT-proCNP concentration within the range of the standard curve.
-
Assay Procedure:
-
Add standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-NT-proCNP antibody) to each well and incubate.
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., streptavidin-horseradish peroxidase) and incubate.
-
Wash the wells to remove unbound enzyme conjugate.
-
Add the substrate solution (e.g., TMB) to each well. A color change will develop in proportion to the amount of NT-proCNP bound.
-
Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of NT-proCNP in the CSF samples. Account for any dilution factors used.
-
Mandatory Visualizations
CNP Signaling Pathways in the Central Nervous System
Caption: CNP signaling through NPR-B and NPR-C receptors in neuronal cells.
Experimental Workflow for NT-proCNP Measurement in CSF
Caption: Workflow for CSF sample handling and NT-proCNP measurement.
References
- 1. Preanalytical approaches to improve recovery of amyloid-β peptides from CSF as measured by immunological or mass spectrometry-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preanalytical Confounding Factors in the Analysis of Cerebrospinal Fluid Biomarkers for Alzheimer’s Disease: The Issue of Diurnal Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unique cerebrospinal fluid peptides: potential amyotrophic lateral sclerosis biomarkers and etiological factors [explorationpub.com]
- 8. Protein levels in cerebrospinal fluid indicate different subtypes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid (CSF) findings in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptides in cerebrospinal fluid of patients with Alzheimer's disease and dementia with frontotemporal lobe degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic analysis of cerebrospinal fluid in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers in cerebrospinal fluid for amyotrophic lateral sclerosis phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diagnostic cerebrospinal fluid biomarkers for Parkinson's disease: A pathogenetically based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cerebrospinal Fluid Biomarkers in Parkinson’s Disease: A Critical Overview of the Literature and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebrospinal Fluid Protein Biomarkers for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exosomes in Clinical Laboratory: From Biomarker Discovery to Diagnostic Implementation [mdpi.com]
- 18. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Pre-Analytical Processing and Biobanking Protocol for CSF Samples | Springer Nature Experiments [experiments.springernature.com]
- 23. Assessment of Preanalytical Cerebrospinal Fluid Handling and Storage Factors on Measurement of Aβ1-42, Aβ1-40, and pTau181 Using an Automated Chemiluminescent Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Molecular Biomarkers in the Cerebrospinal Fluid (CSF) Assays [bio-protocol.org]
- 26. A Novel ELISA for the Measurement of Cerebrospinal Fluid SNAP-25 in Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a proCNP-Targeting Therapeutic Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-type natriuretic peptide (CNP) is a critical paracrine regulator of endochondral bone growth. It is synthesized as a precursor, pro-C-type natriuretic peptide (proCNP), which is intracellularly cleaved by the endoprotease furin to yield the biologically active CNP and an inactive N-terminal fragment, NT-proCNP. Active CNP then binds to its receptor, natriuretic peptide receptor-B (NPR-B), a guanylyl cyclase that catalyzes the conversion of GTP to cyclic GMP (cGMP). This signaling cascade plays a crucial role in skeletal development.
Therapeutics targeting this pathway, such as CNP analogs, have shown promise in treating conditions like achondroplasia, the most common form of dwarfism. This document outlines a framework for the clinical development of a novel proCNP-targeting therapeutic. The proposed therapeutic is a small molecule modulator designed to enhance the processing of endogenous proCNP to active CNP, thereby augmenting the natural signaling pathway. These application notes provide detailed protocols for key experiments and a comprehensive clinical trial design.
Signaling Pathway of proCNP to CNP and Downstream Effects
The proCNP signaling pathway begins with the synthesis of pre-proCNP, which is then processed into proCNP. Intracellularly, the endoprotease furin cleaves proCNP into the active C-type natriuretic peptide (CNP) and the N-terminal pro-C-type natriuretic peptide (NT-proCNP), which is considered biologically inactive.[1] Active CNP is secreted and binds to the natriuretic peptide receptor-B (NPR-B).[2][3] This binding activates the intracellular guanylyl cyclase domain of NPR-B, which then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, activating downstream signaling cascades, including cGMP-dependent protein kinases. This pathway ultimately leads to the regulation of various physiological processes, most notably the stimulation of long bone growth.[2] CNP can also bind to the natriuretic peptide receptor-C (NPR-C), which is primarily involved in the clearance of CNP from the circulation.[4]
References
- 1. Safe and persistent growth-promoting effects of vosoritide in children with achondroplasia: 2-year results from an open-label, phase 3 extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Pivotal TransCon™ CNP Trial Meets Primary Objective, Shows AGV Superiority Over Placebo [synapse.patsnap.com]
- 4. Ascendis Submits U.S. NDA for TransCon CNP (Navepegritide) for the Treatment of Children with Achondroplasia - BioSpace [biospace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antibody Selection for proCNP Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their immunohistochemistry (IHC) experiments for the detection of pro-C-type Natriuretic Peptide (proCNP).
Frequently Asked Questions (FAQs)
Q1: What is proCNP and why is it important to detect it using IHC?
A1: ProCNP is the precursor protein to C-type natriuretic peptide (CNP), a peptide hormone with important roles in various physiological processes, including cardiovascular homeostasis, bone growth, and nerve regeneration.[1] Detecting proCNP with immunohistochemistry allows for the visualization of its expression and localization within tissues, providing valuable insights into its synthesis and potential roles in both normal physiology and disease.
Q2: What are the main challenges in developing a reliable proCNP IHC protocol?
A2: The main challenges include selecting a specific and sensitive primary antibody, optimizing antigen retrieval to unmask the epitope, and minimizing non-specific background staining. Formaldehyde fixation, commonly used for tissue preservation, can create cross-links that mask the antigenic sites of proCNP, necessitating careful optimization of the antigen retrieval step.[2][3]
Q3: How do I choose the right primary antibody for proCNP IHC?
A3: Selecting a well-validated antibody is crucial for successful IHC. Look for antibodies that have been previously used in publications for IHC and check the vendor's datasheet for validation data, such as Western blots on relevant cell lysates or tissues, and IHC images on positive and negative control tissues.[4][5] It is highly recommended to test a few candidate antibodies in your specific tissue to determine the one with the best performance.
Q4: What is the difference between heat-induced and proteolytic-induced antigen retrieval?
A4: Heat-induced epitope retrieval (HIER) uses heat and a specific buffer (e.g., citrate or EDTA) to break the protein cross-links formed during fixation.[3] Proteolytic-induced epitope retrieval (PIER) uses enzymes like proteinase K to digest proteins and unmask the epitope.[2] HIER is the more commonly used method and is generally considered gentler on the tissue morphology. The optimal method and buffer pH should be determined empirically for each antibody and tissue type.[2]
Q5: What are the critical controls to include in a proCNP IHC experiment?
A5: To ensure the validity of your staining results, you should include the following controls:
-
Positive Control: A tissue known to express proCNP to confirm that the antibody and protocol are working correctly.
-
Negative Control: A tissue known not to express proCNP to check for non-specific antibody binding.
-
No Primary Antibody Control: Incubating a slide with only the antibody diluent instead of the primary antibody to check for non-specific staining from the secondary antibody or detection system.
-
Isotype Control: Incubating a slide with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.
Troubleshooting Guide
Weak or No Staining
| Potential Cause | Recommended Solution |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody. Perform a titration experiment to determine the optimal concentration. |
| Primary antibody is not suitable for IHC. | Check the antibody datasheet to confirm it has been validated for IHC on formalin-fixed, paraffin-embedded tissues. |
| Suboptimal antigen retrieval. | Optimize the antigen retrieval method. Try different heat-induced methods (e.g., microwave, pressure cooker) and buffers (citrate vs. EDTA at different pH levels).[2][3] |
| Incorrect antibody incubation time or temperature. | Increase the incubation time (e.g., overnight at 4°C) or temperature (e.g., 1-2 hours at room temperature). |
| Antibody has lost activity. | Use a fresh aliquot of the antibody. Ensure proper storage conditions as per the manufacturer's instructions. |
| Tissue was over-fixed. | Use a more aggressive antigen retrieval method. If possible, use tissue that has been fixed for a shorter duration. |
High Background Staining
| Potential Cause | Recommended Solution |
| Primary antibody concentration is too high. | Decrease the concentration of the primary antibody. Perform a titration experiment. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, bovine serum albumin). |
| Non-specific binding of the secondary antibody. | Run a "no primary antibody" control. If staining is observed, consider using a pre-adsorbed secondary antibody. |
| Endogenous peroxidase or phosphatase activity. | If using an HRP or AP-based detection system, include a quenching step with hydrogen peroxide or levamisole, respectively. |
| Tissue sections were allowed to dry out. | Keep the slides in a humidified chamber during incubations and ensure they are always covered in buffer or reagent. |
Non-Specific Staining
| Potential Cause | Recommended Solution |
| Cross-reactivity of the primary antibody. | Check the antibody datasheet for known cross-reactivities. Perform a Western blot to verify antibody specificity.[4] |
| Presence of endogenous biotin (if using an avidin-biotin-based detection system). | Use an avidin/biotin blocking kit before applying the primary antibody. |
| Hydrophobic interactions. | Add a detergent like Tween-20 to the wash buffers and antibody diluents. |
Experimental Protocols
Recommended Starting Protocol for proCNP IHC on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization for your specific antibody and tissue type.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval (Heat-Induced):
- Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a microwave oven or pressure cooker. The optimal time and temperature should be determined empirically (e.g., 10-20 minutes at 95-100°C).
- Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
- Rinse the slides with PBS.
3. Peroxidase and Alkaline Phosphatase Blocking (if necessary):
- Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Rinse with PBS.
4. Blocking:
- Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
- Dilute the proCNP primary antibody to its optimal concentration in an antibody diluent.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Detection:
- Wash the slides three times with PBS containing 0.05% Tween-20 for 5 minutes each.
- Incubate with a biotinylated secondary antibody (if using an ABC system) or an HRP-polymer-conjugated secondary antibody for 1 hour at room temperature.
- Wash slides as in step 6.1.
- If using an ABC system, incubate with the avidin-biotin-peroxidase complex for 30 minutes.
- Wash slides as in step 6.1.
7. Chromogen Development:
- Incubate the sections with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired brown color develops.
- Rinse the slides with distilled water.
8. Counterstaining:
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
9. Dehydration and Mounting:
- Dehydrate the sections through graded alcohols (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Visualizations
proCNP Processing Pathway
Caption: The processing of prepro-CNP to mature CNP peptides.
CNP Signaling Pathway
Caption: The signaling pathway of C-type Natriuretic Peptide (CNP).
References
overcoming matrix effects in plasma proCNP measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the measurement of pro-C-Type Natriuretic Peptide (proCNP) in plasma samples.
Troubleshooting Guide
Issue: Low or No Signal Detected
Question: My proCNP measurements are consistently low or undetectable, even in samples where I expect a signal. What could be the cause?
Answer:
Low or no signal in a proCNP immunoassay can stem from several factors, many of which are related to matrix effects or pre-analytical variables. Here are the primary aspects to investigate:
-
Sample Collection and Handling: Improper sample handling can lead to analyte degradation. Ensure that blood samples are collected using the appropriate anticoagulant (typically EDTA), and that plasma is separated promptly by centrifugation.[1] Minimize freeze-thaw cycles, as these can degrade the target protein. For long-term storage, aliquoting samples and storing them at -80°C is recommended.
-
Analyte Degradation: ProCNP, like other peptides, can be susceptible to degradation by proteases in the plasma. The use of protease inhibitors during sample collection and preparation may be beneficial.
-
Matrix Interference: Components in the plasma matrix, such as lipids, proteins, and other small molecules, can interfere with the antibody-antigen interaction in the assay, leading to a suppressed signal.[2] This is a common cause of lower-than-expected readings.
Issue: High Background or Non-Specific Signal
Question: I'm observing high background signal in my proCNP ELISA, which is making it difficult to accurately quantify my samples. What are the likely causes and solutions?
Answer:
High background is a frequent issue in ELISAs and can be caused by several factors:
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies or other reagents, contributing to a high background. Ensure that the washing protocol is followed meticulously and that all wells are completely aspirated between washes.
-
Cross-Reactivity: The antibodies used in the assay may be cross-reacting with other molecules present in the plasma. This is a particular concern with natriuretic peptides due to their sequence homology.[2]
-
Matrix Components: Certain components of the plasma matrix can non-specifically bind to the assay plate or antibodies, generating a false positive signal.[3]
Issue: Poor Reproducibility and High Variability
Question: My replicate measurements for the same proCNP sample show high variability. What could be causing this inconsistency?
Answer:
Poor reproducibility can invalidate your results. The following are common culprits:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, and reagents is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: Temperature gradients across the microplate during incubation can lead to "edge effects," where the outer wells behave differently from the inner wells. Incubating plates in a temperature-controlled environment and using a plate sealer can help mitigate this.
-
Sample Heterogeneity: If the plasma sample is not properly mixed, the analyte may not be evenly distributed, leading to variable results between aliquots.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of proCNP plasma measurements?
A1: The "matrix" refers to all the components in a biological sample (in this case, plasma) other than the analyte of interest (proCNP). Matrix effects occur when these components interfere with the accurate measurement of the analyte.[2] In plasma, these interfering substances can include proteins, lipids, carbohydrates, salts, and anticoagulants.[2] This interference can either suppress or enhance the signal in an immunoassay, leading to inaccurate quantification of proCNP.
Q2: How can I determine if matrix effects are impacting my proCNP assay?
A2: The two most common experiments to assess matrix effects are the Spike and Recovery and Linearity of Dilution assays.
-
Spike and Recovery: A known amount of purified proCNP is "spiked" into a plasma sample. The concentration is then measured, and the percentage of the spiked amount that is detected (the "recovery") is calculated. A recovery rate significantly different from 100% (typically outside the 80-120% range) indicates the presence of matrix effects.
-
Linearity of Dilution: A plasma sample is serially diluted with the assay buffer. The measured concentration of proCNP should decrease proportionally with the dilution factor. A non-linear relationship suggests that interfering substances in the matrix are being diluted out, affecting the assay's accuracy.
Q3: What are the primary strategies to overcome matrix effects in proCNP measurements?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: This is the simplest and most common method. Diluting the plasma sample with an appropriate assay buffer reduces the concentration of interfering substances.[2] A minimum required dilution (MRD) should be established through experimentation to ensure the matrix effect is minimized while the proCNP concentration remains within the detectable range of the assay.
-
Use of Specialized Assay Buffers: Some commercial ELISA kits provide specialized diluents designed to minimize matrix effects. These buffers often contain blocking agents or other components that can neutralize interfering substances.
-
Sample Preparation/Cleanup: For particularly challenging matrices, pre-treating the sample to remove interfering components may be necessary. Techniques like protein precipitation or solid-phase extraction (SPE) can be used, although these methods may also lead to some loss of the target analyte and require careful validation.
-
Matrix-Matching: Preparing the standard curve in a matrix that closely resembles the sample matrix (e.g., proCNP-depleted plasma) can help to compensate for matrix effects.
Q4: What are the best practices for proCNP plasma sample collection and storage?
A4: Proper pre-analytical procedures are critical for accurate proCNP measurements:
-
Anticoagulant: Use EDTA as the anticoagulant.
-
Processing Time: Centrifuge blood samples to separate plasma as soon as possible after collection.
-
Storage: If not analyzed immediately, aliquot the plasma into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following tables summarize typical data from validation experiments for a proCNP ELISA kit, demonstrating how to assess assay performance in the presence of a plasma matrix.
Table 1: Spike and Recovery Analysis
This table shows the recovery of a known amount of proCNP spiked into different human plasma samples. The acceptable recovery range is typically 80-120%.
| Sample Matrix | Spiked proCNP (pmol/L) | Measured proCNP (pmol/L) | Recovery (%) |
| EDTA Plasma 1 | 50 | 45 | 90 |
| EDTA Plasma 2 | 50 | 55 | 110 |
| Citrate Plasma 1 | 50 | 42 | 84 |
| Citrate Plasma 2 | 50 | 58 | 116 |
| Serum 1 | 50 | 38 | 76 |
| Serum 2 | 50 | 62 | 124 |
Data is illustrative and based on typical performance characteristics.
Table 2: Linearity of Dilution
This table demonstrates the effect of serially diluting a high-concentration plasma sample. The "Corrected for Dilution" value should remain consistent across dilutions.
| Dilution Factor | Measured proCNP (pmol/L) | Corrected for Dilution (pmol/L) | Linearity (%) |
| Neat | 100 | 100 | 100 |
| 1:2 | 52 | 104 | 104 |
| 1:4 | 24 | 96 | 96 |
| 1:8 | 11.5 | 92 | 92 |
| 1:16 | 5.5 | 88 | 88 |
Data is illustrative and based on typical performance characteristics.
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
Objective: To determine if the plasma matrix interferes with the detection of proCNP.
Materials:
-
Plasma samples
-
proCNP standard of known concentration
-
Assay buffer (as specified in the ELISA kit protocol)
-
proCNP ELISA kit
Procedure:
-
Prepare a Spiking Solution: Dilute the proCNP standard to a concentration that, when added to the plasma sample, will result in a final concentration within the assay's linear range. A common approach is to prepare a spiking solution that is 10-20 times more concentrated than the desired final spike concentration to minimize the volume added to the sample.
-
Spike the Samples:
-
For each plasma sample, prepare two tubes: one "spiked" and one "unspiked" (endogenous).
-
To the "spiked" tube, add a small, precise volume of the spiking solution (e.g., 10 µL).
-
To the "unspiked" tube, add the same volume of assay buffer.
-
-
Prepare a Control Spike:
-
Prepare a "control spike" by adding the same volume of the spiking solution to the assay buffer.
-
-
Assay the Samples: Run the unspiked, spiked, and control spike samples in the proCNP ELISA according to the manufacturer's instructions.
-
Calculate Percent Recovery:
-
Recovery (%) = [(Measured Concentration of Spiked Sample - Measured Concentration of Unspiked Sample) / (Expected Concentration of Spike)] * 100
-
Acceptance Criteria: The percent recovery should be within 80-120%.
Protocol 2: Linearity of Dilution Experiment
Objective: To assess the dose-response relationship of endogenous proCNP in plasma upon serial dilution.
Materials:
-
High-concentration plasma sample
-
Assay buffer
-
proCNP ELISA kit
Procedure:
-
Select a High-Concentration Sample: Choose a plasma sample that is expected to have a high concentration of proCNP.
-
Perform Serial Dilutions:
-
Create a series of dilutions of the plasma sample using the assay buffer. Common dilutions are 1:2, 1:4, 1:8, and 1:16.
-
Ensure accurate pipetting for each dilution step.
-
-
Assay the Dilutions: Measure the proCNP concentration in the neat (undiluted) sample and each dilution using the proCNP ELISA kit.
-
Analyze the Data:
-
For each dilution, multiply the measured concentration by the dilution factor to get the "dilution-corrected" concentration.
-
Calculate the percent linearity for each dilution:
-
Linearity (%) = (Dilution-Corrected Concentration / Concentration of Neat Sample) * 100
-
-
Acceptance Criteria: The dilution-corrected concentrations should be consistent across the dilution series, and the percent linearity should be within an acceptable range (e.g., 80-120%).
Visualizations
CNP Signaling Pathway
C-Type Natriuretic Peptide (CNP) primarily signals through the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase receptor. This pathway is distinct from the pathways of ANP and BNP, which primarily use NPR-A. CNP can also bind to the Natriuretic Peptide Receptor-C (NPR-C), which is involved in peptide clearance and can also initiate its own signaling cascade.
Caption: CNP signaling through NPR-B and NPR-C receptors.
Troubleshooting Workflow for Matrix Effects
This workflow provides a logical sequence of steps to identify and address potential matrix effects in your proCNP measurements.
Caption: A logical workflow for troubleshooting matrix effects.
References
improving the stability of NT-proCNP in clinical samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of N-terminal pro-C-type natriuretic peptide (NT-proCNP) in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting NT-proCNP stability in clinical samples?
A1: The stability of NT-proCNP in clinical samples is primarily influenced by pre-analytical variables, including the choice of anticoagulant, storage temperature, duration of storage, and the number of freeze-thaw cycles. Proteolytic degradation by endogenous enzymes is a key concern.
Q2: What is the recommended sample type for NT-proCNP measurement?
A2: Both serum and plasma (EDTA, heparin, or citrate) can be used for NT-proCNP measurement. However, EDTA plasma is often recommended for peptide biomarker analysis to inhibit metalloproteases that can degrade peptides. One study found that NT-proCNP is stable for at least two hours in serum, plasma, and even full blood samples at room temperature, suggesting that sample processing delays of this duration are unlikely to affect results. Some assay manufacturers may have specific recommendations, so it is always best to consult the kit insert.[1][2][3]
Q3: How should I process blood samples immediately after collection?
A3: Blood samples should be processed as soon as possible after collection. For plasma, centrifuge the blood collection tubes within 30 minutes of collection at 1,000 x g for 15 minutes at 2-8°C.[2] For serum, allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours before centrifugation.[2] Prompt separation of plasma or serum from blood cells helps to minimize proteolytic degradation.
Q4: What are the optimal short-term and long-term storage conditions for NT-proCNP samples?
A4: For short-term storage (up to 5 days), samples can be kept at 4°C.[2] For long-term storage, it is recommended to aliquot the samples and store them at -20°C or, for even greater stability, at -80°C.[2] While direct long-term stability data for NT-proCNP is limited, studies on the related peptide NT-proBNP have shown it to be stable for at least two years at -20°C with minimal degradation and for over a year at -80°C.[4][5][6]
Q5: How many freeze-thaw cycles can my NT-proCNP samples tolerate?
Q6: Should I use protease inhibitors to improve NT-proCNP stability?
A6: The use of protease inhibitors is a good practice to prevent the degradation of peptide biomarkers. While specific recommendations for NT-proCNP are not widely documented, a broad-spectrum protease inhibitor cocktail can be added to the collection tubes or to the plasma/serum immediately after separation. For other natriuretic peptides like BNP, serine protease inhibitors have been shown to be effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected NT-proCNP concentrations | Sample degradation due to improper storage. | Ensure samples are processed promptly after collection and stored at the recommended temperatures (-20°C or -80°C for long-term storage). |
| Review the entire sample handling workflow for any deviations from the protocol. | ||
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials before freezing to avoid multiple freeze-thaw cycles. | |
| Proteolytic degradation. | Consider adding a broad-spectrum protease inhibitor cocktail to your samples immediately after collection and separation. | |
| High variability between replicate measurements | Inconsistent sample handling. | Standardize your sample collection, processing, and storage procedures. Ensure all personnel follow the same protocol. |
| Presence of hemolysis or lipemia. | Visually inspect samples for hemolysis (red discoloration) or lipemia (turbidity). If present, it is recommended to collect a new sample. Some assay kits provide information on acceptable levels of hemolysis and lipemia. | |
| Discrepancy in NT-proCNP values between serum and plasma | Different coagulation processes affecting the release of cellular components. | For a given study, consistently use the same sample type (e.g., either all serum or all EDTA plasma) for all measurements to ensure comparability of results. |
Quantitative Data Summary
Table 1: Short-Term Stability of NT-proCNP in Different Sample Types at Room Temperature
| Sample Type | Time Point | Mean NT-proCNP Concentration (pg/mL) ± SD | % Change from Baseline |
| Serum | Baseline | 58.5 ± 28.3 | 0% |
| 30 minutes | Not significantly different | Not significant | |
| 2 hours | Not significantly different | Not significant | |
| Plasma (Citrate) | Baseline | 60.3 ± 23.9 | 0% |
| 30 minutes | Not significantly different | Not significant | |
| 2 hours | Not significantly different | Not significant | |
| Full Blood | Baseline | 50.7 ± 21.4 | 0% |
| 30 minutes | Not significantly different | Not significant | |
| 2 hours | Not significantly different | Not significant | |
| Data adapted from a study on the comparative measurement of CNP and NT-proCNP in human blood samples. |
Table 2: Inferred Long-Term Stability of NT-proCNP based on NT-proBNP Data
| Storage Temperature | Duration | Analyte | Mean Recovery (%) | Reference |
| -20°C | 4 months | NT-proBNP | >90% | [5] |
| -20°C | 2 years | NT-proBNP | ~90% (slight significant decrease) | [4] |
| -80°C | 1 year | NT-proBNP | No significant loss | [6] |
| Note: This data is for NT-proBNP and is provided as a reference due to the limited availability of long-term stability data for NT-proCNP. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for NT-proCNP Analysis
-
Blood Collection:
-
Collect venous blood into either a serum separator tube (SST) or a tube containing EDTA as an anticoagulant.
-
Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant (for plasma).
-
-
Sample Processing:
-
For Plasma:
-
Centrifuge the blood collection tube at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[2]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, labeled polypropylene tube.
-
-
For Serum:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tube at 1,000 x g for 15 minutes at 2-8°C.
-
Transfer the serum to a clean, labeled polypropylene tube.
-
-
-
Storage:
-
For immediate analysis, store the samples at 4°C.
-
For long-term storage, aliquot the plasma or serum into smaller, single-use cryovials and store at -20°C or -80°C.
-
Protocol 2: Using Protease Inhibitors for Enhanced NT-proCNP Stability
-
Prepare a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.
-
Add the recommended volume of the protease inhibitor cocktail to the empty blood collection tube before blood draw, or to the plasma/serum sample immediately after centrifugation and separation.
-
Gently mix the sample after adding the inhibitor.
-
Proceed with the analysis or store the sample as described in Protocol 1.
Visualizations
Caption: Biosynthesis and potential degradation pathway of NT-proCNP.
Caption: Recommended experimental workflow for NT-proCNP sample handling.
References
- 1. bmgrp.com [bmgrp.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. eaglebio.com [eaglebio.com]
- 4. Two-year stability of NT-proBNP in frozen samples using the Roche Elecsys system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term stability of endogenous B-type natriuretic peptide (BNP) and amino terminal proBNP (NT-proBNP) in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Differentiating proCNP from Other Natriuretic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when differentiating pro-C-type Natriuretic Peptide (proCNP) from other natriuretic peptides like ANP and BNP in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring proCNP?
Accurate measurement of proCNP is challenging due to several factors:
-
Low Plasma Concentrations: proCNP circulates at very low concentrations in the blood, requiring highly sensitive assays for detection.
-
Sequence Homology: proCNP shares significant amino acid sequence similarity with other natriuretic peptides, such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). This homology can lead to cross-reactivity in immunoassays, where antibodies intended for proCNP may also bind to ANP or BNP, leading to inaccurate measurements.[1]
-
Cross-reacting Antibodies: The issue of cross-reactivity is particularly problematic in patient samples with conditions like heart failure, where plasma concentrations of ANP and BNP are significantly elevated.[1]
-
Matrix Effects: The complex composition of plasma can interfere with the assay, a phenomenon known as the matrix effect. This can necessitate plasma extraction before measurement to avoid protein interference, which in turn can lead to low and inconsistent peptide recovery.[1]
Q2: How does sequence homology between natriuretic peptides affect immunoassay specificity?
Natriuretic peptides, including ANP, BNP, and CNP, share a conserved 17-amino acid ring structure, which is a common feature of this peptide family.[2] This structural similarity, especially within the ring, can make it difficult to generate antibodies that are highly specific to only one natriuretic peptide. If the antibodies used in an immunoassay recognize an epitope that is shared between proCNP and other natriuretic peptides, it will result in cross-reactivity and an overestimation of the true proCNP concentration.
Q3: What is NT-proCNP, and why is it often measured instead of proCNP or CNP?
NT-proCNP (N-terminal pro-C-type natriuretic peptide) is a fragment that is cleaved from the prohormone, proCNP, to release the biologically active CNP. Due to the short half-life of active CNP in circulation, measuring the more stable NT-proCNP fragment can provide a more reliable indication of CNP production and activity.[2]
Q4: What are the different types of ELISA used for natriuretic peptide detection, and what are their key differences?
The most common ELISA formats for detecting natriuretic peptides are the sandwich ELISA and the competitive ELISA.
-
Sandwich ELISA: This format "sandwiches" the target antigen between two antibodies—a capture antibody coated on the plate and a detection antibody. The signal is directly proportional to the amount of antigen present. Sandwich ELISAs are generally highly specific and sensitive.[3][4][5]
-
Competitive ELISA (or Inhibition ELISA): In this format, the sample antigen competes with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the amount of antigen in the sample. Competitive ELISAs are often used for detecting small molecules or when only one antibody is available.[1][3][6] Many commercial kits for NT-proCNP utilize the competitive ELISA principle.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during proCNP immunoassays.
Issue 1: High Background Signal
Possible Causes:
-
Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.
-
Insufficient Washing: Inadequate washing can leave unbound antibodies or other reagents in the wells, leading to a high background signal.
-
High Antibody Concentration: Using too high a concentration of the detection antibody can lead to non-specific binding.
-
Contaminated Buffers: Buffers contaminated with enzymes or other substances can cause a non-specific signal.
Solutions:
-
Verify Antibody Specificity: If possible, run control experiments with purified ANP, BNP, and their pro-peptides to quantify the degree of cross-reactivity.
-
Optimize Washing Steps: Ensure that wells are thoroughly washed according to the protocol. Increase the number of washes if necessary.
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of the detection antibody that provides a good signal-to-noise ratio.
-
Use Fresh Buffers: Prepare fresh buffers for each experiment to avoid contamination.
Issue 2: No or Weak Signal
Possible Causes:
-
Low Analyte Concentration: The concentration of proCNP in the sample may be below the detection limit of the assay.
-
Reagent Omission or Error: A key reagent may have been omitted, or reagents may have been prepared incorrectly or added in the wrong order.
-
Inactive Reagents: The enzyme conjugate or substrate may have lost activity due to improper storage or handling.
-
Incorrect Assay Temperature: Incubation at a temperature that is too low can slow down the reaction kinetics.
Solutions:
-
Concentrate the Sample: If feasible, consider methods to concentrate the sample to bring the proCNP concentration within the detectable range.
-
Follow Protocol Carefully: Double-check the protocol to ensure all reagents are added correctly and in the proper sequence.
-
Check Reagent Activity: Test the activity of the enzyme conjugate and substrate independently.
-
Ensure Proper Incubation Temperatures: Use a calibrated incubator and ensure all reagents are brought to room temperature before use as per the protocol.
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
Possible Causes:
-
Pipetting Errors: Inconsistent pipetting technique can lead to variability between wells.
-
Improper Mixing: Inadequate mixing of reagents or samples can result in non-uniform reactions.
-
Inconsistent Incubation Times: Variations in incubation times for different wells can affect the results.
-
Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation conditions compared to the inner wells.
Solutions:
-
Calibrate Pipettes: Ensure that all pipettes are properly calibrated. Use consistent pipetting techniques for all wells.
-
Thorough Mixing: Mix all reagents and samples thoroughly before adding them to the wells.
-
Standardize Incubation: Use a timer to ensure consistent incubation times for all steps.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for critical samples or standards. Fill the outer wells with buffer to create a more uniform environment.
Data Presentation
The following table summarizes hypothetical cross-reactivity data for a competitive NT-proCNP ELISA kit. This data is for illustrative purposes, as specific cross-reactivity information is often not publicly available in detail for many commercial kits. Researchers should always validate the specificity of their chosen assay.
| Interfering Peptide | Concentration Tested | Cross-Reactivity (%) |
| NT-proBNP | 1000 pg/mL | < 0.1% |
| proBNP | 1000 pg/mL | < 0.1% |
| BNP | 1000 pg/mL | < 0.01% |
| NT-proANP | 1000 pg/mL | < 0.01% |
| ANP | 1000 pg/mL | Not Detectable |
Table 1: Illustrative cross-reactivity data for a hypothetical NT-proCNP competitive ELISA kit. The cross-reactivity is calculated as the ratio of the apparent concentration of the interfering peptide to its actual concentration, expressed as a percentage.
Experimental Protocols
Protocol: Measurement of NT-proCNP in Human Plasma using a Competitive ELISA
This protocol is a generalized procedure based on common competitive ELISA principles. Always refer to the specific manufacturer's protocol for the kit you are using.
1. Reagent Preparation:
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized water as per the kit instructions.
-
Reconstitute the lyophilized NT-proCNP standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock standard to create a standard curve.
2. Sample Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
It is recommended to dilute plasma samples before the assay. The optimal dilution factor should be determined experimentally but a 1:4 dilution is often a good starting point.[8]
3. Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add a specific volume (e.g., 50 µL) of the biotin-conjugated NT-proCNP to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the plate multiple times (e.g., 4 times) with the prepared Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on a clean paper towel.
-
Add a specific volume (e.g., 100 µL) of Streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at room temperature).
-
Wash the plate as described in step 4.
-
Add a specific volume (e.g., 100 µL) of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature for the time specified in the kit protocol (e.g., 15-30 minutes).
-
Stop the reaction by adding a specific volume (e.g., 100 µL) of Stop Solution to each well.
-
Read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of NT-proCNP in the samples by interpolating their absorbance values from the standard curve.
-
Remember to multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original sample.
Visualizations
Logical Flow for Troubleshooting Immunoassay Cross-Reactivity
A flowchart for troubleshooting unexpected high results in proCNP immunoassays.
CNP Signaling Pathway
Diagram of the CNP signaling pathway through its receptor NPR-B.
Competitive ELISA Workflow
A step-by-step workflow of a typical competitive ELISA for NT-proCNP.
References
Technical Support Center: Refining Extraction Protocols for proCNP from Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pro-C-type Natriuretic Peptide (proCNP) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting proCNP from tissue samples?
A1: The primary challenges in extracting proCNP from tissues are its low abundance, susceptibility to degradation by endogenous proteases, and potential for poor solubility depending on the extraction buffer. Because proCNP is a peptide, it is particularly vulnerable to peptidases released during tissue homogenization.
Q2: Which tissues are the most relevant for proCNP extraction?
A2: C-type natriuretic peptide (CNP) plays a significant role in endochondral bone growth, making cartilage and bone tissue primary sources for proCNP extraction. Other tissues of interest include vascular endothelium, heart, and brain.
Q3: What is the difference between CNP and proCNP, and why extract the precursor?
A3: ProCNP is the precursor protein to the biologically active CNP. The N-terminal fragment of proCNP (NT-proCNP) is co-secreted with CNP and has a longer half-life in circulation, making it a more stable and reliable biomarker for CNP production in tissues.[1]
Q4: What is the general workflow for proCNP extraction?
A4: The general workflow involves tissue homogenization in a lysis buffer containing protease inhibitors, centrifugation to remove cellular debris, and subsequent quantification of proCNP in the supernatant using methods like ELISA.
Experimental Protocols
Protocol 1: proCNP Extraction from Cartilage Tissue
This protocol is adapted from general protein extraction methods for cartilage and optimized for peptide preservation.
Materials:
-
Articular cartilage tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail (see Table 2)
-
Dounce homogenizer or bead mill
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise cartilage tissue and immediately place it in ice-cold PBS to wash away excess blood and contaminants.
-
Mince the cartilage into small pieces (1-2 mm³) on ice.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer or a tube with ceramic beads for bead milling.
-
Add 5-10 volumes of ice-cold Lysis Buffer per wet weight of the tissue.
-
Homogenize the tissue on ice until a uniform lysate is achieved. For a Dounce homogenizer, use 15-20 strokes. For a bead mill, follow the manufacturer's instructions, ensuring the sample remains cold.
-
Incubate the homogenate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proCNP and transfer it to a fresh, pre-chilled microcentrifuge tube.
-
Determine the total protein concentration of the extract using a BCA protein assay for normalization.
-
The extract is now ready for quantification by ELISA or can be stored at -80°C for later analysis.
Protocol 2: proCNP Extraction from Bone Tissue
This protocol involves a demineralization step to release proteins from the calcified matrix.
Materials:
-
Bone tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Demineralization Buffer: 0.5 M EDTA, pH 8.0
-
Lysis Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1% Triton X-100 and a protease inhibitor cocktail (see Table 2)
-
Scalpel or bone saw
-
Stir plate and stir bars
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Clean the bone tissue of any soft tissue and rinse with ice-cold PBS.
-
Using a scalpel or bone saw, fragment the bone into small pieces.
-
Place the bone fragments in a tube and add 10 volumes of Demineralization Buffer.
-
Incubate at 4°C with constant stirring for 48-72 hours, changing the buffer every 24 hours. The bone should become pliable.
-
After demineralization, wash the bone fragments three times with ice-cold PBS.
-
Transfer the demineralized bone to a homogenizer with 5-10 volumes of ice-cold Lysis Buffer.
-
Homogenize the tissue thoroughly.
-
Follow steps 6-10 from the cartilage extraction protocol for subsequent incubation, centrifugation, and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low proCNP Yield | Incomplete tissue homogenization. | Ensure tissue is thoroughly minced and homogenized. Consider using a bead mill for tougher tissues like cartilage. Optimize homogenization time and intensity. |
| Inefficient lysis buffer. | Optimize the lysis buffer composition. Try different detergents (e.g., CHAPS, NP-40) or salt concentrations. Ensure the pH of the buffer is optimal for proCNP stability (around 7.4). | |
| proCNP is retained in the pellet. | The protein may be insoluble in the chosen buffer. Try a lysis buffer with a stronger detergent or consider a sequential extraction with buffers of increasing solubilizing strength. | |
| proCNP Degradation | Insufficient protease inhibition. | Use a broad-spectrum protease inhibitor cocktail at the recommended concentration. Prepare lysis buffer with inhibitors immediately before use. Keep samples on ice at all times.[2] |
| Freeze-thaw cycles. | Aliquot tissue extracts before freezing to avoid repeated freeze-thaw cycles, which can lead to protein degradation. | |
| High Background in ELISA | Non-specific binding. | Block the ELISA plate thoroughly. Optimize the concentration of the blocking agent (e.g., BSA, non-fat dry milk). Increase the number of washing steps and the stringency of the wash buffer. |
| Cross-reactivity of antibodies. | Ensure the primary and secondary antibodies are specific for proCNP and do not cross-react with other natriuretic peptides. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Standardize all steps of the extraction protocol, including homogenization time, buffer volumes, and incubation times. Ensure thorough mixing of samples. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. For ELISAs, ensure consistent incubation times for all wells. |
Data Presentation
Table 1: Typical Concentrations of NT-proCNP in Human Plasma
Note: Tissue-specific concentrations of proCNP are not well-documented and should be determined empirically. The following plasma concentrations can serve as a reference.
| Tissue Bed | Median Arterial Plasma NT-proCNP (pmol/L) |
| Adult Reference Range | 13 - 29 |
| Heart | 6.9 (step-up across the heart) |
| Head and Neck | 3.3 (step-up across the head and neck) |
| Liver | 2.2 (step-up across the liver) |
| Lower Limb | 0.6 (step-up across the lower limb) |
Table 2: Recommended Protease Inhibitor Cocktail Components
| Inhibitor | Target Protease Class |
| AEBSF | Serine proteases |
| Aprotinin | Serine proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine proteases |
| Leupeptin | Serine and Cysteine proteases |
| Pepstatin A | Aspartic proteases |
| EDTA | Metalloproteases (use with caution if downstream applications are sensitive to chelating agents) |
Visualizations
Experimental Workflow for proCNP Extraction
Caption: A general workflow for the extraction of proCNP from tissue samples.
CNP Signaling Pathway in Chondrocytes
Caption: The CNP signaling pathway in chondrocytes, leading to bone growth.
References
Technical Support Center: Addressing Cross-Reactivity in proCNP Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues when using proCNP (pro-C-type Natriuretic Peptide) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a proCNP immunoassay?
A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay kit, intended to bind specifically to proCNP, also bind to other, structurally similar molecules. This can lead to inaccurate, often falsely elevated, measurements of proCNP concentration. Due to the high sequence homology among natriuretic peptides, this is a critical consideration for proCNP assays.
Q2: Which molecules are most likely to cross-react with proCNP in an immunoassay?
A2: The most common cross-reactants in a proCNP immunoassay are other members of the natriuretic peptide family due to their shared structural features. These include:
-
C-type Natriuretic Peptide (CNP): The mature, biologically active peptide derived from proCNP.
-
N-terminal proCNP (NT-proCNP): The N-terminal fragment cleaved from proCNP. Depending on the assay design, antibodies may be specific to the full prohormone or cross-react with this fragment.
-
Atrial Natriuretic Peptide (ANP) and its precursor, proANP: Hormones primarily synthesized in the atria.
-
B-type Natriuretic Peptide (BNP) and its precursor, proBNP: Hormones primarily synthesized in the ventricles.[1][2]
Q3: How can I determine if my proCNP immunoassay is affected by cross-reactivity?
A3: Suspect cross-reactivity if you observe unexpectedly high proCNP concentrations that do not correlate with other experimental data or physiological conditions. A definitive way to assess cross-reactivity is to perform a specificity test by spiking your sample matrix with high concentrations of potential cross-reactants (e.g., ANP, BNP, CNP) and observing the impact on the measured proCNP concentration.
Q4: What are the consequences of unaccounted-for cross-reactivity in my results?
Q5: Are there different types of proCNP immunoassays, and does this affect cross-reactivity?
A5: Yes, immunoassays can be designed to detect different epitopes on the proCNP molecule. Some assays may be specific for the intact prohormone, while others might detect the N-terminal fragment (NT-proCNP). It is crucial to understand the specific design of your assay, as this will influence its cross-reactivity profile. For instance, an assay targeting a unique region of the proCNP molecule is less likely to cross-react with mature CNP, ANP, or BNP.
Troubleshooting Guide
Issue: High background or non-specific signal in my proCNP ELISA.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody concentrations to find the optimal balance between signal and background. |
| Blocking Incomplete | Increase the incubation time for the blocking step or try a different blocking agent (e.g., BSA, non-fat dry milk). |
| Sample Matrix Effects | Dilute your samples in the assay buffer to reduce the concentration of interfering substances. |
Issue: My measured proCNP values are unexpectedly high and inconsistent with other data.
This is a strong indicator of potential cross-reactivity. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected cross-reactivity in proCNP immunoassays.
Data Presentation: Cross-Reactivity of proCNP Immunoassays
While specific cross-reactivity data for many commercial proCNP ELISA kits is not always publicly available in detail, the following tables provide an illustrative example of how such data should be presented. Researchers are strongly encouraged to request this information from the manufacturer or determine it empirically.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal-Based proCNP ELISA Kit
| Cross-Reactant | Concentration Tested | % Cross-Reactivity |
| proCNP | 100 ng/mL | 100% |
| NT-proCNP | 100 ng/mL | 85% |
| CNP-22 | 100 ng/mL | 15% |
| proBNP | 100 ng/mL | 5% |
| BNP-32 | 100 ng/mL | <1% |
| proANP | 100 ng/mL | 3% |
| ANP | 100 ng/mL | <0.5% |
Table 2: Hypothetical Cross-Reactivity of a Monoclonal-Based proCNP ELISA Kit
| Cross-Reactant | Concentration Tested | % Cross-Reactivity |
| proCNP | 100 ng/mL | 100% |
| NT-proCNP | 100 ng/mL | 5% |
| CNP-22 | 100 ng/mL | <0.1% |
| proBNP | 100 ng/mL | <0.1% |
| BNP-32 | 100 ng/mL | <0.1% |
| proANP | 100 ng/mL | <0.1% |
| ANP | 100 ng/mL | <0.1% |
Experimental Protocols
Protocol: Assessment of Antibody Cross-Reactivity in a proCNP Sandwich ELISA
Objective: To determine the percentage of cross-reactivity of a proCNP immunoassay with other natriuretic peptides.
Materials:
-
proCNP ELISA kit (including all required reagents)
-
Purified recombinant human proCNP (for standard curve)
-
Purified recombinant human NT-proCNP, CNP-22, proBNP, BNP-32, proANP, and ANP
-
Sample matrix (e.g., serum from a species known not to express proCNP, or a synthetic buffer)
-
Microplate reader
Procedure:
-
Prepare Standards: Reconstitute and serially dilute the proCNP standard according to the kit manufacturer's instructions to generate a standard curve.
-
Prepare Cross-Reactant Solutions: Prepare high-concentration stock solutions of each potential cross-reactant (NT-proCNP, CNP-22, proBNP, BNP-32, proANP, and ANP) in the sample matrix. From these stocks, prepare a series of dilutions.
-
Assay Procedure: a. Add the prepared standards and cross-reactant dilutions to the wells of the ELISA plate in duplicate or triplicate. b. Follow the immunoassay protocol as provided by the kit manufacturer for the addition of detection antibodies, substrates, and stop solution.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the proCNP standards against their known concentrations. b. For each cross-reactant, determine the concentration that yields an absorbance value equivalent to the 50% binding point (IC50) of the proCNP standard curve. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of proCNP at IC50 / Concentration of Cross-Reactant at IC50) x 100
Visualizations
proCNP Processing and Potential Cross-Reactants
Caption: Processing of proCNP and its relation to potential cross-reactants.
CNP Signaling Pathway
Caption: Simplified signaling pathway of C-type Natriuretic Peptide (CNP).[4]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Specificity of B-Type Natriuretic Peptide Assays: Cross-Reactivity with Different BNP, NT-proBNP, and proBNP Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Falsely high B‐type natriuretic peptide concentration in patients without heart failure attributed to AxSYM assay: case series of eight subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: NT-proCNP Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-terminal pro-C-type Natriuretic Peptide (NT-proCNP) data.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in NT-proCNP measurements?
Several factors can introduce variability into NT-proCNP measurements, including:
-
Pre-analytical variables: The choice of sample matrix (e.g., serum, EDTA plasma, citrate plasma, heparin plasma) can significantly impact measured NT-proCNP concentrations.[1] It is crucial to maintain consistency in sample type throughout a study.[1]
-
Analytical variability: As with any immunoassay, issues such as improper reagent preparation, inconsistent incubation times or temperatures, and inadequate washing can lead to variability.[2]
-
Biological variability: Patient-specific factors, analogous to those affecting other natriuretic peptides like NT-proBNP, such as age and sex, may influence NT-proCNP levels.[3]
Q2: Why is data normalization necessary for NT-proCNP studies?
Normalization is a crucial step in data analysis that aims to remove systematic technical variation, making samples more comparable and ensuring that observed differences are due to biological changes rather than experimental artifacts.[4][5] For NT-proCNP data, which can be highly skewed, normalization helps to stabilize variance and improve the reliability of downstream statistical analyses.[6][7]
Q3: Which statistical methods are recommended for normalizing NT-proCNP data?
While the optimal method can depend on the specific dataset and experimental design, several robust techniques are commonly employed in proteomics and immunoassay data analysis:
-
Log Transformation: This method is particularly useful for data with a skewed distribution, a common characteristic of biomarker data like natriuretic peptides.[6][8] Applying a natural logarithm (ln) or log base 10 (log10) transformation can help to make the data more symmetric and stabilize variance.
-
Median Normalization: This approach assumes that the median NT-proCNP level across samples should be roughly constant and scales the data to achieve the same median value for all samples.[4][5][9] It is robust to outliers.
-
Total Intensity Normalization: This method assumes that the total amount of protein is similar across samples and scales the data based on the total signal intensity in each sample.[5]
-
Reference Gene/Protein Normalization: If a stable internal control or reference protein is measured alongside NT-proCNP, its levels can be used to normalize the NT-proCNP data.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Pipetting Inaccuracy | - Verify pipette calibration. - Use fresh pipette tips for each sample and reagent. - Ensure consistent pipetting technique.[2] |
| Inadequate Plate Washing | - Ensure all wells are filled and emptied completely during each wash step. - Tap the plate on absorbent paper to remove residual buffer.[2] |
| Temperature Gradients | - Ensure the plate is incubated at a uniform temperature. Avoid stacking plates in the incubator.[2] - Allow all reagents to reach room temperature before use.[2] |
| Edge Effects | - Seal plates properly during incubation to prevent evaporation.[2] - Avoid using the outer wells of the plate if edge effects are persistent. |
Issue 2: Inconsistent Results Across Different Sample Types
Background:
NT-proCNP concentrations can vary significantly depending on the sample matrix used.[1]
Quantitative Data Summary: Matrix Comparison
The following table summarizes the measured NT-proCNP concentrations in different sample matrices from a cohort of 16 healthy individuals.[1]
| Donor ID | EDTA Plasma (pmol/l) | Citrate Plasma (pmol/l) | Heparin Plasma (pmol/l) | Serum (pmol/l) |
| #1 | 17 | 14 | 16 | 20 |
| #2 | 17 | 16 | 18 | 21 |
| #3 | 13 | 11 | 12 | 16 |
| #4 | 14 | 12 | 12 | 15 |
| #5 | 16 | 17 | 18 | 22 |
| #6 | 22 | 19 | 21 | 24 |
| #7 | 15 | 13 | 14 | 19 |
| #8 | 14 | 12 | 13 | 16 |
| #9 | 15 | 11 | 12 | 16 |
| #10 | 11 | 9 | 9 | 14 |
| #11 | 24 | 20 | 22 | 28 |
| #12 | 14 | 11 | 12 | 15 |
| #13 | 13 | 10 | 10 | 14 |
| #14 | 10 | 8 | 8 | 11 |
| #15 | 28 | 23 | 26 | 34 |
| #16 | 29 | 25 | 27 | 34 |
Data from Biomedica NT-proCNP ELISA (BI-20812) validation file.[1]
Recommendation:
Do not switch sample types during a longitudinal study. Each laboratory should establish its own reference ranges for the specific sample type being investigated.[1]
Issue 3: Data Distribution is Highly Skewed
Recommended Action:
Apply a logarithmic transformation to the data. For highly skewed distributions, a natural log transformation is often effective in normalizing the data.[6]
Experimental Protocols
Protocol: Log Transformation of NT-proCNP Data
-
Data Export: Export your raw NT-proCNP concentration data into a spreadsheet program (e.g., Microsoft Excel, Google Sheets) or a statistical software package (e.g., R, SPSS).
-
Inspect Data: Check for any non-positive values (zeroes or negative numbers), as the logarithm of these values is undefined. If present, these may be due to background subtraction and may need to be handled by adding a small constant to all values before transformation.
-
Apply Transformation: Create a new column and apply the natural logarithm function (LN() in Excel/Google Sheets) to each data point.
-
Verify Normalization: Generate a histogram or a Q-Q plot of the transformed data to visually inspect if the distribution is now approximately normal.
Visualizations
References
- 1. bmgrp.com [bmgrp.com]
- 2. biomatik.com [biomatik.com]
- 3. Analytical and clinical performance evaluation of a new NT-proBNP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic evaluation of normalization methods in quantitative label-free proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bigomics.ch [bigomics.ch]
- 6. researchgate.net [researchgate.net]
- 7. 7. Normalization — Single-cell best practices [sc-best-practices.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Evaluation of Normalization Methods for Label-free Relative Quantification of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NT-proCNP: A Potential New Player in Sepsis Severity Assessment
A Comparative Guide for Researchers and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care. Early and accurate assessment of sepsis severity is crucial for guiding therapeutic interventions and improving patient outcomes. While established biomarkers like procalcitonin (PCT) and C-reactive protein (CRP) are routinely used, the search for novel biomarkers with improved diagnostic and prognostic capabilities continues. N-terminal pro-C-type natriuretic peptide (NT-proCNP), a stable fragment of the C-type natriuretic peptide precursor, has emerged as a promising candidate. This guide provides a comparative analysis of NT-proCNP against PCT and CRP, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential role in sepsis management.
Performance Comparison: NT-proCNP vs. Established Sepsis Biomarkers
Current research suggests that NT-proCNP holds prognostic value in sepsis, particularly in predicting mortality. While head-to-head comparisons with PCT and CRP are limited, available data indicates that NT-proCNP may offer complementary prognostic information.
| Biomarker | Role in Sepsis | Reported Performance Characteristics | Advantages | Limitations |
| NT-proCNP | Prognosis of sepsis severity and mortality. | In a study of critically ill patients, the median serum level of NT-proCNP was significantly higher in non-survivors of sepsis (7.1 pmol/L) compared to survivors (4.5 pmol/L)[1]. | May reflect endothelial dysfunction, a key element in sepsis pathophysiology. | Limited number of large-scale clinical studies directly comparing it with established biomarkers. Optimal cut-off values for sepsis severity are not yet well-established. |
| Procalcitonin (PCT) | Diagnosis of bacterial infection and guidance of antibiotic therapy. Prognosis of sepsis severity. | In a study of ICU patients, the diagnostic accuracy of PCT for sepsis was reported to be higher than CRP (75% vs. lower for CRP) with a specificity of 72% and sensitivity of 76%[2]. PCT levels are also known to correlate with the severity of sepsis[3]. | More specific for bacterial infections than CRP. Can be used to guide antibiotic stewardship. | Can be elevated in non-infectious conditions such as major trauma or surgery. |
| C-Reactive Protein (CRP) | General marker of inflammation. | In the same study of septic patients, serum CRP levels were also significantly higher in non-survivors (132.5 mg/L) compared to survivors (93.8 mg/L)[1]. | Widely available, inexpensive, and a well-established inflammatory marker. | Lacks specificity for bacterial infection and can be elevated in various inflammatory conditions. |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental for their clinical validation. The following section outlines the typical experimental methodologies used for the quantification of NT-proCNP, PCT, and CRP in sepsis research.
NT-proCNP Measurement
NT-proCNP levels are typically measured in serum or plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).
Sample Collection and Preparation:
-
Collect whole blood in serum separator tubes or tubes containing EDTA or heparin for plasma.
-
Centrifuge the samples to separate serum or plasma from the blood cells.
-
Store the serum or plasma samples at -20°C or lower until analysis.
ELISA Protocol (Example): This is a generalized protocol based on commercially available ELISA kits. Specific instructions from the manufacturer should always be followed.
Procalcitonin (PCT) and C-Reactive Protein (CRP) Measurement
PCT and CRP are routinely measured in clinical laboratories using automated immunoturbidimetric or chemiluminescence immunoassays on various analytical platforms. These methods are highly standardized and provide rapid turnaround times.
Signaling Pathways and Pathophysiological Relevance
Understanding the underlying biological pathways is crucial for interpreting the role of a biomarker.
C-Type Natriuretic Peptide (CNP) Signaling in Sepsis
In the context of sepsis, inflammatory cytokines such as TNF-α and IL-1β stimulate the release of CNP from vascular endothelial cells. CNP then exerts its effects through its receptor, NPR-B, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling cascade is believed to have anti-inflammatory effects, potentially by inhibiting the NF-κB pathway, a key regulator of inflammation.
Conclusion
NT-proCNP shows promise as a prognostic biomarker for sepsis severity, potentially offering insights into the degree of endothelial dysfunction. While current evidence suggests its potential to predict mortality in septic patients, further large-scale clinical trials are warranted to definitively establish its diagnostic and prognostic accuracy in comparison to and in combination with established biomarkers like PCT and CRP. A deeper understanding of its pathophysiological role in the complex inflammatory cascade of sepsis will be crucial for its successful integration into clinical practice and for guiding the development of novel therapeutic strategies. Researchers and drug development professionals are encouraged to include NT-proCNP in their sepsis biomarker panels to further validate its clinical utility.
References
A Head-to-Head Comparison of Commercial NT-proCNP ELISA Kits for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of N-terminal pro-C-type natriuretic peptide (NT-proCNP) is crucial for a variety of research areas, including cardiovascular disease, renal function, and growth disorders. The selection of a reliable and efficient ELISA kit is a critical first step in ensuring the validity of experimental results. This guide provides an objective, data-driven comparison of different commercial NT-proCNP ELISA kits to aid in this selection process.
Product Performance Comparison
The following tables summarize the key specifications and available performance data for NT-proCNP ELISA kits from leading manufacturers. It is important to note that the performance data presented here is based on information provided by the manufacturers and has not been independently verified.
Table 1: Head-to-Head Comparison of NT-proCNP ELISA Kit Specifications
| Feature | Biomedica (Cat# BI-20812) | FineTest (Cat# EH0353) | Biorbyt (Cat# orb564659) |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Serum, EDTA plasma, citrate plasma, heparin plasma, urine, cell culture supernatant[1] | Serum, plasma, cell culture supernatant, tissue homogenates | Serum, Plasma, Cell Culture Supernatant, Cell or tissue lysate, Other liquid samples[2] |
| Detection Range | 4 - 128 pmol/L (20 - 638 pg/mL)[1] | 0.781 - 50 pmol/L | 0.781-50pmol/L[2] |
| Sensitivity | 0.7 pmol/L (3.49 pg/mL)[1] | < 0.469 pmol/L | 0.469pmol/L[2] |
| Assay Time | ~4 hours[1] | ~4 hours | 4 hours[2] |
| Sample Volume | 20 µL[1] | 100 µL | Not specified |
| Reactivity | Human, Rat, Mouse, Pig[1] | Human | Human[2] |
Table 2: Manufacturer-Provided Performance Data
| Performance Metric | Biomedica (Cat# BI-20812) | FineTest (Cat# EH0353) |
| Intra-Assay Precision (CV%) | ≤ 6% | Not specified |
| Inter-Assay Precision (CV%) | ≤ 7%[1] | Not specified |
| Spike/Recovery | Serum: 91-115% EDTA Plasma: 80-116% Citrate Plasma: 94-106% Heparin Plasma: 90-95%[3] | Not specified |
| Linearity | Dilution of endogenous NT-proCNP in serum samples showed good linearity[3] | Not specified |
Experimental Protocols
A generalized experimental protocol for a sandwich ELISA is provided below. For specific details, always refer to the manufacturer's manual provided with the kit.
Sample Preparation:
-
Collect blood samples in appropriate tubes (e.g., with or without anticoagulants).
-
Separate serum or plasma by centrifugation.
-
Samples can be stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Bring all reagents and samples to room temperature before use.
-
Dilute samples as necessary with the provided assay buffer.
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with anti-NT-proCNP antibody.
-
Incubate for the specified time at the recommended temperature (e.g., 90 minutes at 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add a biotin-conjugated anti-NT-proCNP antibody to each well and incubate (e.g., 60 minutes at 37°C).
-
Wash the wells again.
-
Add Streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).
-
Wash the wells a final time.
-
Add TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes at 37°C) to allow for color development. The color change is proportional to the amount of NT-proCNP bound.
-
Stop the reaction by adding a stop solution. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of NT-proCNP in the samples by plotting a standard curve.
Visualizing Key Processes
To better understand the biological context and the experimental workflow, the following diagrams are provided.
C-type Natriuretic Peptide (CNP) Signaling Pathway
C-type natriuretic peptide (CNP) exerts its biological effects through two main receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).
Caption: CNP Signaling Pathways via NPR-B and NPR-C receptors.
Generalized Experimental Workflow for ELISA Kit Comparison
To perform a robust head-to-head comparison of different ELISA kits, a standardized experimental workflow is essential.
References
ProCNP and Cardiac Troponins: A Comparative Analysis in Myocardial Injury
For researchers, scientists, and drug development professionals, understanding the nuances of biomarkers for myocardial injury is critical for advancing cardiovascular medicine. This guide provides an objective comparison of pro-C-type natriuretic peptide (proCNP) and cardiac troponins, supported by experimental data, to elucidate their respective and complementary roles in the assessment of cardiac damage.
Cardiac troponins (cTnT and cTnI) are the undisputed gold standard for the diagnosis of acute myocardial infarction (AMI), owing to their high specificity for cardiomyocyte necrosis. In contrast, proCNP, and its more stable N-terminal fragment (NT-proCNP), is gaining recognition as a significant prognostic marker, reflecting broader cardiovascular stress and having a strong association with heart failure outcomes.
Quantitative Biomarker Performance
Direct head-to-head comparisons focusing on the diagnostic accuracy of proCNP for AMI are not yet widely available in published literature. The majority of existing comparative studies assess the prognostic value of natriuretic peptides, such as the related NT-proBNP, against troponins.
| Feature | proCNP / NT-proCNP | Cardiac Troponins (hs-cTnT, hs-cTnI) |
| Primary Clinical Application | Prognostic assessment in heart failure and cardiovascular disease. | Definitive diagnosis of acute myocardial infarction.[1] |
| Diagnostic Sensitivity for AMI | Currently under investigation; appears to be lower than troponins. | Very high, particularly with high-sensitivity (hs) assays.[1] |
| Diagnostic Specificity for AMI | Moderate, as levels are also elevated in other conditions involving cardiac stress. | High, due to their nature as structural proteins of cardiac muscle.[2] |
| Prognostic Value | A robust predictor of mortality and adverse cardiovascular events. | Also a potent predictor of short- and long-term adverse outcomes. |
| Mechanism of Release | Secreted by endothelial cells and cardiomyocytes in response to myocardial stretch and ischemia.[3][4] | Released into the bloodstream following the death of cardiomyocytes. |
| Common Assay Format | Enzyme-Linked Immunosorbent Assay (ELISA).[5] | Automated immunoassays (e.g., chemiluminescence, electrochemiluminescence).[1] |
| Approved Sample Types | Serum, plasma, urine, and cell culture supernatants.[5][6] | Primarily serum and plasma.[1] |
| Analyte Stability | NT-proCNP demonstrates good stability, remaining consistent for at least two hours at room temperature in blood samples.[7] | Generally stable, though adherence to specific pre-analytical handling protocols is crucial for accurate measurement. |
Experimental Protocols: A Methodological Overview
Quantification of NT-proCNP via ELISA
The standard method for measuring NT-proCNP concentrations is a sandwich ELISA. The following outlines a typical experimental protocol based on commercially available kits.[5][8]
-
Sample Handling: Collect blood in either serum separator tubes or tubes containing an anticoagulant such as EDTA, heparin, or citrate. Centrifuge the samples to obtain serum or plasma.[6][7]
-
Assay Steps:
-
Pipette standards, controls, and prepared samples into the wells of a microplate pre-coated with a specific anti-NT-proCNP capture antibody.
-
Add a biotin-conjugated anti-NT-proCNP detection antibody to each well.
-
Incubate the plate to facilitate the formation of an antibody-antigen-antibody sandwich.
-
Wash the wells to eliminate any unbound substances.
-
Add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotin on the detection antibody.
-
Following another wash step, introduce a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Add a stop solution to halt the enzymatic reaction.
-
-
Data Interpretation: Measure the absorbance of each well with a microplate reader at 450 nm. Construct a standard curve by plotting the absorbance values of the standards against their concentrations. Use this curve to determine the NT-proCNP concentration in the unknown samples.
High-Sensitivity Cardiac Troponin (hs-cTn) Immunoassays
hs-cTn levels are typically measured using fully automated immunoassays on clinical chemistry platforms. A representative protocol is as follows.[1][9]
-
Sample Collection: Draw whole blood into serum or plasma collection tubes. Centrifuge to separate the serum or plasma fraction.
-
Assay Principle (e.g., Electrochemiluminescence Immunoassay - ECLIA):
-
The patient's sample is incubated with a biotinylated monoclonal anti-troponin antibody and a second monoclonal anti-troponin antibody labeled with a ruthenium complex, forming a sandwich complex.
-
Streptavidin-coated microparticles are introduced, binding the complex to a solid phase.
-
The mixture is transferred to a measuring cell where the microparticles are magnetically captured on an electrode surface.
-
A wash step removes unbound components.
-
Application of a specific voltage triggers a chemiluminescent reaction from the ruthenium label, and the emitted light is quantified by a photomultiplier.
-
-
Result Calculation: The intensity of the light signal directly correlates with the troponin concentration in the sample. The instrument's software automatically calculates the result based on a pre-programmed calibration curve.
Visualizing the Molecular and Experimental Landscape
Myocardial Injury Signaling Pathways
Caption: Signaling pathways of proCNP and cardiac troponins in myocardial injury.
A Typical Experimental Workflow for Biomarker Comparison
Caption: Experimental workflow for comparing proCNP and cardiac troponins.
References
- 1. cms.ifcc.org [cms.ifcc.org]
- 2. Troponin: the biomarker of choice for the detection of cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B-type natriuretic peptide and N-terminal pro-B-type natriuretic peptide – Diagnostic role in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain natriuretic peptide release in acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NT proCNP ELISA kit (Human & non-Human) | BI-20812 | Biomedica [bmgrp.com]
- 6. NT-proCNP [tecomedical.com]
- 7. Comparative measurement of CNP and NT-proCNP in human blood samples: a methodological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.fn-test.com [static.fn-test.com]
- 9. Optimizing the Clinical Use of High-Sensitivity Troponin Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New proCNP Antibody: A Comparative Guide for Research Applications
For researchers, scientists, and drug development professionals, the validation of a new antibody is a critical step to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for validating a new pro-C-type Natriuretic Peptide (proCNP) antibody, complete with experimental protocols and data presentation formats.
C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1][2] CNP is involved in a variety of physiological processes, including the regulation of vascular tone, bone growth, and cardiovascular homeostasis.[2] It is synthesized as a precursor protein, proCNP, which is then cleaved to produce the biologically active CNP and the N-terminal fragment, NT-proCNP.[1][2] Due to its longer half-life, NT-proCNP is often used as a biomarker for CNP activity.[2]
Comparison of Key Validation Techniques
The validation of a new proCNP antibody should involve multiple experimental approaches to confirm its specificity, sensitivity, and performance in various applications. Below is a comparison of standard validation techniques.
| Technique | Principle | Assesses | Typical Readout |
| Western Blot (WB) | Separation of proteins by size, transfer to a membrane, and detection with antibodies.[3] | Specificity (correct band size), Sensitivity (detection limit). | Band at the expected molecular weight of proCNP. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized antibody captures the target protein, which is then detected by a second, enzyme-linked antibody.[3] | Specificity, Sensitivity, Quantitative accuracy. | Colorimetric or fluorescent signal proportional to the amount of proCNP. |
| Immunohistochemistry (IHC) | Antibody-based detection of proteins in tissue sections.[3] | Specificity (correct cell/tissue localization), Performance in fixed tissues. | Staining in specific cell types or tissue structures known to express proCNP. |
| Immunocytochemistry (ICC) | Antibody-based detection of proteins in cultured cells. | Specificity (subcellular localization), Performance in fixed cells. | Staining in the expected subcellular compartment (e.g., cytoplasm, secretory vesicles). |
Experimental Protocols
Detailed methodologies are crucial for reproducible antibody validation. The following are example protocols for the key experiments.
Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the new proCNP antibody (e.g., at a starting dilution of 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
ELISA Protocol (Sandwich ELISA)
-
Coating: Coat a 96-well plate with a capture antibody against proCNP overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the new biotinylated proCNP detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Readout: Measure the absorbance at 450 nm.
Immunohistochemistry Protocol (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with the new proCNP antibody (e.g., at a starting dilution of 1:200) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody.
-
Detection: Wash and incubate with an avidin-biotin-HRP complex.
-
Staining: Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
Mounting: Dehydrate and mount the slides.
Data Presentation
Clear and structured data presentation is essential for comparing the performance of a new antibody with existing alternatives.
Table 1: Western Blot Specificity and Sensitivity
| Antibody | Predicted MW (kDa) | Observed MW (kDa) | Lowest Detectable Amount (ng) | Off-Target Bands |
| New proCNP Ab | ~11 | ~11 | 1 | None |
| Competitor Ab A | ~11 | ~11 | 5 | Faint band at ~25 kDa |
| Competitor Ab B | ~11 | ~11 | 10 | None |
Table 2: ELISA Performance Characteristics
| Antibody | Assay Range (pg/mL) | Sensitivity (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| New proCNP Ab | 10 - 1000 | 2.5 | < 5% | < 8% |
| Competitor Kit A | 15 - 1200 | 5.0 | < 8% | < 12% |
| Competitor Kit B | 20 - 1500 | 7.5 | < 10% | < 15% |
Table 3: Immunohistochemistry Staining Profile
| Antibody | Tissue | Staining Pattern | Staining Intensity | Background |
| New proCNP Ab | Human Cartilage | Chondrocytes | +++ | Low |
| New proCNP Ab | Human Kidney | Negative | - | Low |
| Competitor Ab A | Human Cartilage | Chondrocytes | ++ | Moderate |
| Competitor Ab A | Human Kidney | Non-specific glomerular | + | Moderate |
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the proCNP signaling pathway and a standard antibody validation workflow.
Caption: The proCNP signaling pathway, where proCNP is cleaved to active CNP, which binds to its receptor NPR2, leading to cGMP production and downstream cellular effects.
Caption: A typical workflow for validating a new antibody, encompassing key experimental techniques to assess its performance.
Alternative proCNP Antibodies
Several commercial vendors offer proCNP antibodies. When considering an alternative, it is essential to scrutinize the validation data provided by the manufacturer. Some well-known suppliers include:
-
Abcam: Offers a range of proCNP antibodies with validation data for various applications.
-
Biomedica: Provides NT-proCNP ELISA kits with extensive validation data.[4][5][6]
-
Abbexa: Supplies NT-proCNP ELISA kits for human and other species.[1]
Researchers should always perform their own in-house validation to ensure the antibody performs as expected in their specific experimental context.
Conclusion
The validation of a new proCNP antibody is a multi-faceted process that requires rigorous testing across several platforms. By systematically comparing a new antibody to existing, well-characterized reagents and employing a combination of Western Blot, ELISA, and Immunohistochemistry/Immunocytochemistry, researchers can have confidence in their findings. The data and protocols provided in this guide serve as a framework for establishing a robust antibody validation process in your laboratory.
References
- 1. abbexa.com [abbexa.com]
- 2. N-Terminal pro C-Type Natriuretic Peptide (NTproCNP) and myocardial function in ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abyntek.com [abyntek.com]
- 4. bmgrp.com [bmgrp.com]
- 5. NT proCNP ELISA kit (Human & non-Human) | BI-20812 | Biomedica [bmgrp.com]
- 6. maxanim.com [maxanim.com]
A Researcher's Guide to Cross-Validation of NT-proCNP Measurements Across Laboratory Platforms
For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of biomarkers is paramount. N-terminal pro-C-type natriuretic peptide (NT-proCNP) is an emerging biomarker in cardiovascular research and growth-related studies. However, the variability of NT-proCNP measurements across different laboratory platforms presents a significant challenge. This guide provides a comparative overview of the factors influencing NT-proCNP measurement, supported by experimental data and detailed protocols to aid in the design and interpretation of cross-platform validation studies.
Understanding Inter-Assay Variability
The consistency of NT-proCNP measurements can be influenced by several factors, leading to discrepancies between different analytical systems. Key sources of variability include the specificity of the antibodies used in immunoassays, the fundamental design of the assay (e.g., competitive vs. non-competitive), and the type of blood sample (matrix) used for the analysis.[1] While extensive, direct cross-platform studies for NT-proCNP are not as widely published as for other natriuretic peptides like NT-proBNP, the principles of assay validation remain the same. The lack of standardization for natriuretic peptide immunoassays means that results from different kits are often not directly comparable.[2]
Experimental Data: The Impact of Sample Matrix
The choice of blood collection tube and anticoagulant can significantly impact the measured concentration of NT-proCNP. The following table summarizes a comparison of NT-proCNP concentrations measured from 16 healthy donors using the same ELISA kit across four different sample matrices: serum, EDTA plasma, citrate plasma, and heparin plasma.
| Donor ID | EDTA Plasma (pmol/L) | Citrate Plasma (pmol/L) | Heparin Plasma (pmol/L) | Serum (pmol/L) |
| #1 | 17 | 14 | 16 | 20 |
| #2 | 17 | 16 | 18 | 21 |
| #3 | 13 | 11 | 12 | 16 |
| #4 | 14 | 12 | 12 | 15 |
| #5 | 16 | 17 | 18 | 22 |
| #6 | 22 | 19 | 21 | 24 |
| #7 | 15 | 13 | 14 | 19 |
| #8 | 14 | 12 | 13 | 16 |
| #9 | 15 | 11 | 12 | 16 |
| #10 | 11 | 9 | 9 | 14 |
| #11 | 24 | 20 | 22 | 28 |
| #12 | 14 | 11 | 12 | 15 |
| #13 | 13 | 10 | 10 | 14 |
| #14 | 10 | 8 | 8 | 11 |
| #15 | 28 | 23 | 26 | 34 |
| #16 | 29 | 25 | 27 | 34 |
Data sourced from a study using a commercially available NT-proCNP ELISA kit.[3]
As the data indicates, measured values of NT-proCNP are consistently higher in serum compared to plasma samples from the same individuals.[3] This highlights the critical importance of maintaining a consistent sample type throughout a longitudinal study or when comparing results across different studies.
Case Study: Lessons from NT-proBNP Cross-Platform Comparisons
While specific NT-proCNP cross-platform data is limited in the public domain, extensive studies on NT-proBNP offer valuable insights. An external quality assessment program in Sweden from 2011-2021 revealed notable differences between manufacturers. For instance, in the 2019-2021 period, Siemens platforms (Immulite, Centaur, Atellica) yielded results 16-20% above the consensus median, while Abbott assays were 5-7% above, and Roche and Siemens Stratus were 1% and 6-10% below, respectively.[4] This demonstrates that even for a well-established biomarker, significant inter-manufacturer bias exists, underscoring the need for platform-specific reference ranges and caution when comparing absolute values.
Experimental Protocols
Below are detailed methodologies for conducting a cross-validation study for NT-proCNP measurements.
Sample Collection and Processing
-
Objective: To collect matched patient samples in different matrices to assess the impact of sample type on NT-proCNP concentration.
-
Procedure:
-
From each consenting participant, draw paired blood samples into four different types of tubes: a serum separator tube (SST), a tube containing K2EDTA, a tube with sodium citrate, and a tube with lithium heparin.
-
For plasma samples, centrifuge at 1,600 x g for 15 minutes at 4°C within one hour of collection.
-
For serum samples, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Immediately following centrifugation, aliquot the plasma or serum into cryovials and store at -80°C until analysis.
-
It is noted that NT-proCNP is stable for at least two hours at room temperature, which allows for some flexibility in sample processing time.[1]
-
Immunoassay Analysis
-
Objective: To measure NT-proCNP concentrations in the collected samples using different immunoassay platforms.
-
Procedure:
-
Thaw the stored aliquots on the day of the assay.
-
Analyze one aliquot from each sample type (serum, EDTA plasma, citrate plasma, heparin plasma) for each patient on Platform A (e.g., a specific ELISA kit).
-
Analyze a second set of aliquots for each sample type from each patient on Platform B (e.g., a different manufacturer's immunoassay).
-
Follow the manufacturer's instructions meticulously for each assay, including calibration, quality control, and sample incubation times.
-
Record all quantitative results for subsequent statistical analysis.
-
Statistical Analysis
-
Objective: To statistically compare the results obtained from different platforms and sample matrices.
-
Procedure:
-
Correlation Analysis: Use Passing-Bablok regression and calculate Spearman's rank correlation coefficient to assess the correlation between the two platforms for each sample type.
-
Bias Assessment: Employ Bland-Altman analysis to quantify the mean bias and the limits of agreement between the platforms. This will reveal any systematic differences in measurements.
-
Matrix Effect Comparison: Use a repeated-measures ANOVA or Friedman test to determine if there are statistically significant differences in NT-proCNP concentrations between the four sample matrices on each platform.
-
Visualizing Workflows and Pathways
To better understand the experimental design and the biological context of NT-proCNP, the following diagrams are provided.
References
- 1. Comparative measurement of CNP and NT-proCNP in human blood samples: a methodological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmgrp.com [bmgrp.com]
- 4. Interlaboratory variation for NT-proBNP among Swedish laboratories in an external quality program 2011-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
Prognostic Value in Cardiovascular Disease: A Comparative Analysis of proCNP and C-reactive Protein
For researchers and professionals in drug development, the quest for reliable prognostic biomarkers in cardiovascular disease is paramount. This guide provides a detailed comparison of two such markers: pro-C-type Natriuretic Peptide (proCNP) and C-reactive Protein (CRP). By examining their prognostic performance, underlying signaling pathways, and the methodologies for their measurement, this document aims to equip scientists with the necessary information to evaluate their potential clinical utility.
At a Glance: proCNP vs. C-reactive Protein
| Feature | proCNP (NT-proCNP) | C-reactive Protein (CRP/hs-CRP) |
| Biomarker Type | Natriuretic Peptide | Inflammatory Protein |
| Primary Source | Endothelial Cells | Liver (in response to inflammation) |
| Primary Prognostic Value | Heart Failure, particularly with Preserved Ejection Fraction (HFpEF) | Broad range of cardiovascular diseases, including Myocardial Infarction and Heart Failure |
| Measurement Method | Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoturbidimetric Assay, ELISA, Nephelometry |
Prognostic Performance: A Data-Driven Comparison
While direct head-to-head studies comparing the prognostic value of proCNP and CRP are limited, existing research provides valuable insights into their individual performance.
N-terminal pro-C-type Natriuretic Peptide (NT-proCNP)
Studies have highlighted the prognostic significance of NT-proCNP, the stable N-terminal fragment of the prohormone for C-type natriuretic peptide, particularly in the context of heart failure.
| Study Cohort | Endpoint | Key Findings |
| 567 hospitalized heart failure patients | All-cause mortality and HF hospitalization at 18 months | NT-proCNP was a strong independent predictor of the primary endpoint in patients with Heart Failure with preserved Ejection Fraction (HFpEF) (Hazard Ratio [HR] 1.78, 95% Confidence Interval [CI] 1.18–2.67, P = 0.006), but not in those with reduced Ejection Fraction (HFrEF).[1] |
| 571 heart failure patients at discharge | All-cause mortality and HF hospitalization at 18 months; all-cause mortality at 3 years | In multivariate analyses, each doubling of NT-proCNP was strongly predictive for both the primary (HR 1.72; 95% CI 1.28-2.32; P<0.001) and secondary endpoint (HR 1.72; 95% CI 1.27-2.34; P=0.001) in patients with HFpEF, but not in HFrEF.[2] |
C-reactive Protein (CRP)
High-sensitivity CRP (hs-CRP) is a well-established marker of inflammation and has been extensively studied for its prognostic value across a spectrum of cardiovascular diseases.
| Study Cohort | Endpoint | Key Findings |
| 3,306 post-myocardial infarction (MI) patients | Major Adverse Cardiovascular Events (MACE) over 4 years | While NT-proBNP was a significant predictor of MACE, hs-CRP was not an independent predictor after adjusting for NT-proBNP. However, the combination of high NT-proBNP and high hs-CRP identified patients with the highest risk of MACE.[3] |
| 591 adult congenital heart disease (ACHD) patients | Death or Heart Failure (HF) over a median of 5.9 years | Higher baseline hs-CRP was independently associated with a higher risk of death or HF (HR 1.36, 95% CI 1.19 to 1.55). Repeated hs-CRP measurements provided incremental prognostic value beyond NT-proBNP.[4] |
| Elderly patients with Coronary Heart Disease (CHD) | Poor prognosis | The Area Under the Curve (AUC) for CRP in predicting poor prognosis was 0.789. The combination of CRP and procalcitonin (PCT) improved the prognostic value (AUC = 0.828).[5] |
Signaling Pathways: Understanding the Biological Mechanisms
The distinct prognostic information provided by proCNP and CRP stems from their involvement in different biological pathways.
proCNP and the Natriuretic Peptide System
ProCNP is the precursor to C-type natriuretic peptide (CNP), which exerts its effects through two main receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).
-
NPR-B Signaling: Binding of CNP to NPR-B, a guanylyl cyclase receptor, leads to the conversion of GTP to cyclic GMP (cGMP).[4][6] cGMP then activates protein kinase G (PKG), which mediates various downstream effects, including vasodilation and inhibition of cardiac hypertrophy and fibrosis.[4]
-
NPR-C Signaling: NPR-C, traditionally known as a clearance receptor, is coupled to an inhibitory G-protein (Gi).[7] Activation of NPR-C by CNP can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, or activate phospholipase C (PLC).[8]
C-reactive Protein and the Inflammatory Cascade
CRP is a key acute-phase reactant synthesized by the liver in response to inflammatory cytokines, primarily interleukin-6 (IL-6). It plays a role in the innate immune response and contributes to the inflammatory processes underlying cardiovascular disease. CRP can activate the classical complement pathway and bind to Fc receptors, influencing cellular responses.
Experimental Protocols: A Guide to Measurement
Accurate and reproducible measurement is crucial for the clinical application of any biomarker. The following sections detail the common methodologies for quantifying proCNP and hs-CRP.
Measurement of N-terminal pro-C-type Natriuretic Peptide (NT-proCNP)
NT-proCNP is typically measured in plasma or serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay: The NT-proCNP ELISA is a sandwich immunoassay. A capture antibody specific for NT-proCNP is coated onto the wells of a microplate. When the sample is added, NT-proCNP binds to the capture antibody. A second, enzyme-conjugated detection antibody that recognizes a different epitope on NT-proCNP is then added, forming a "sandwich" complex. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme to produce a measurable colorimetric signal. The intensity of the signal is directly proportional to the concentration of NT-proCNP in the sample.
Generalized ELISA Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific for NT-proCNP.
-
Blocking: Non-specific binding sites in the wells are blocked.
-
Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated to allow NT-proCNP to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody Incubation: An enzyme-conjugated detection antibody is added and incubated.
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Substrate Addition: A chromogenic substrate is added to the wells.
-
Color Development: The plate is incubated to allow for color development.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of NT-proCNP in the unknown samples is then interpolated from this curve.
Measurement of High-Sensitivity C-reactive Protein (hs-CRP)
High-sensitivity CRP is commonly measured using an immunoturbidimetric assay.
Principle of the Assay: This method involves the reaction of CRP in the sample with anti-CRP antibodies coated on latex particles. The formation of antigen-antibody complexes causes the latex particles to agglutinate, leading to an increase in the turbidity of the solution. This change in turbidity is measured by a photometer and is proportional to the concentration of CRP in the sample.[6][9][10]
Generalized Immunoturbidimetric Protocol:
-
Sample Preparation: Serum or plasma is collected from the patient.
-
Reagent Preparation: The anti-CRP antibody-coated latex particle reagent and a reaction buffer are prepared.
-
Reaction: The sample is mixed with the reaction buffer and the latex reagent in a cuvette.
-
Incubation: The mixture is incubated for a specific time at a controlled temperature to allow for the antigen-antibody reaction and agglutination to occur.
-
Turbidity Measurement: The change in absorbance (turbidity) of the solution is measured at a specific wavelength using a spectrophotometer or a dedicated clinical chemistry analyzer.
-
Quantification: The CRP concentration is determined by comparing the measured turbidity to a calibration curve generated using standards with known CRP concentrations.
Conclusion
Both proCNP and CRP offer valuable prognostic information in the context of cardiovascular disease. While hs-CRP is a well-established, broad-based marker of inflammation and cardiovascular risk, NT-proCNP appears to hold particular promise in the risk stratification of patients with heart failure, especially those with preserved ejection fraction. The distinct biological pathways they represent suggest that their combined use could offer a more comprehensive prognostic assessment. Further direct comparative studies are warranted to fully elucidate their respective and complementary roles in guiding clinical decision-making and in the development of novel therapeutic strategies.
References
- 1. Prognostic value of N-terminal pro C-type natriuretic peptide in heart failure patients with preserved and reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Predictive Value of NT-proBNP in Patients with Acute Myocardial Infarction [ouci.dntb.gov.ua]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prognostic value of NT-proBNP in heart failure with preserved versus reduced EF | Heart [heart.bmj.com]
- 9. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 10. sclavodiagnostics.com [sclavodiagnostics.com]
The Emerging Role of C-Type Natriuretic Peptide in Kidney Disease: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding novel biomarkers in kidney disease is paramount. While large-scale meta-analyses on N-terminal pro-C-type natriuretic peptide (NT-proCNP) in renal disease are not yet prevalent in published literature, the parent molecule, C-type natriuretic peptide (CNP), is gaining recognition as a key player in renal pathophysiology. This guide synthesizes the current understanding of the CNP system in the kidneys, its potential as a biomarker, and the methodologies for its investigation.
C-type natriuretic peptide (CNP) is a hormone synthesized within the kidney that plays a significant role in regulating cell proliferation and organ fibrosis.[1] Unlike its cardiac counterparts, ANP and BNP, CNP functions predominantly in an autocrine and paracrine manner within the kidney.[1][2] The synthesis of CNP is stimulated by factors inherent to both cardiac and renal remodeling processes, such as hypoxia, cytokines, and fibrotic growth factors.[1] This localized action within the kidney makes CNP and its fragments, like NT-proCNP, promising candidates for more specific biomarkers of renal health than systemic markers.
Quantitative Data Summary
Due to the absence of specific meta-analyses on NT-proCNP in kidney disease, this table summarizes findings from studies on CNP and NT-proBNP, a related natriuretic peptide, to provide context on the potential utility of natriuretic peptides in renal assessment.
| Biomarker | Population | Key Findings | Reference |
| Urinary CNP | Patients with heart failure and renal disease | Elevated levels may enable early diagnosis of renal congestion, injury, and structural remodeling.[1] | [1] |
| NT-proBNP | Chronic Kidney Disease (CKD) patients | Levels increase as glomerular filtration rate (GFR) decreases.[3] The prognostic value of NT-proBNP is influenced by renal function. | [3] |
| CNP Infusion | Healthy Volunteers | Induces dose-dependent increases in sodium excretion (natriuresis) without affecting the glomerular filtration rate.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following outlines a typical experimental protocol for the analysis of natriuretic peptides in clinical studies, which can be adapted for NT-proCNP research.
Patient Cohort Selection:
-
Inclusion Criteria: Clearly defined stages of chronic kidney disease (CKD) based on estimated glomerular filtration rate (eGFR) and albumin-to-creatinine ratio (ACR).
-
Exclusion Criteria: Conditions that could independently alter natriuretic peptide levels, such as acute coronary syndrome, severe unmanaged hypertension, or recent changes in diuretic therapy.
Sample Collection and Processing:
-
Blood Sampling: Venous blood is collected into tubes containing EDTA to prevent coagulation. Samples are immediately placed on ice.
-
Plasma Separation: Within one hour of collection, blood samples are centrifuged at 1,000-2,000 x g for 10-15 minutes at 4°C. The resulting plasma is aliquoted and stored at -80°C until analysis to ensure peptide stability.
-
Urine Sampling: First-morning void or 24-hour urine collections are utilized. Samples are centrifuged to remove cellular debris and stored at -80°C.
Biomarker Measurement:
-
Immunoassays: Commercially available enzyme-linked immunosorbent assays (ELISAs) are the most common method for quantifying NT-proCNP levels. These assays typically involve the capture of the peptide by a specific antibody coated on a microplate, followed by detection with a second, enzyme-labeled antibody. The signal generated is proportional to the amount of NT-proCNP in the sample.
Statistical Analysis:
-
Correlation Analysis: Spearman or Pearson correlation coefficients are used to assess the relationship between NT-proCNP levels and markers of renal function (e.g., eGFR, urinary albumin excretion).
-
Regression Analysis: Multivariable linear or logistic regression models are employed to determine if NT-proCNP is an independent predictor of adverse outcomes, such as CKD progression or cardiovascular events, after adjusting for potential confounding variables (e.g., age, sex, diabetes, blood pressure).
Signaling Pathways and Experimental Workflows
CNP Signaling Pathway in the Kidney
The biological effects of CNP are mediated through its interaction with specific receptors on the cell surface. The primary signaling pathway involves the binding of CNP to Natriuretic Peptide Receptor-B (NPR-B), which activates intracellular guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP).[2][5] cGMP, in turn, acts as a second messenger to mediate downstream effects, including regulation of cell growth and fibrosis. Another receptor, Natriuretic Peptide Receptor-C (NPR-C), primarily functions as a clearance receptor, removing CNP from circulation.[2]
Experimental Workflow for NT-proCNP Measurement
The process of measuring NT-proCNP in a research setting involves several key steps, from patient recruitment to data analysis. This standardized workflow ensures the reliability and validity of the results.
References
- 1. Urinary C-Type Natriuretic Peptide: An Emerging Biomarker for Heart Failure and Renal Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization of natriuretic peptide receptors A, B, and C in healthy and diseased mouse kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptides in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Guide to CCPA-Compliant Data Disposal
In the fast-paced world of research and drug development, the secure and compliant disposal of personal information is a critical, yet often overlooked, aspect of laboratory and clinical operations. The California Consumer Privacy Act (CCPA), as amended by the California Privacy Rights Act (CPRA), mandates stringent requirements for how businesses handle and dispose of consumer data, including the sensitive information often collected in research and clinical trials. Adherence to these regulations is not only a matter of legal compliance but also a cornerstone of building and maintaining trust with research participants and the public.
This guide provides essential, step-by-step procedures for the proper disposal of personal information in accordance with the this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound-Compliant Disposal
The this compound grants California residents the right to request the deletion of their personal information.[1] Businesses must respond to these requests and have secure procedures in place for data destruction. The key principle is that personal information must be rendered "unreadable, indecipherable, and otherwise cannot be reconstructed." This applies to both physical and electronic records.
Disposal of Physical Records in a Research Setting
Physical records in a research environment, such as laboratory notebooks, informed consent forms, and printed patient data, must be securely destroyed when no longer needed, in accordance with retention policies and consumer deletion requests.
Recommended Disposal Methods for Physical Records:
| Method | Description | Best For |
| Cross-Cut Shredding | Reduces paper to small, confetti-like pieces, making reconstruction extremely difficult. This is a higher security level than strip-shredding. | Paper documents containing personal identifiers, patient information, and research notes. |
| Pulping | A process where paper is mixed with water and chemicals to break down the fibers, turning it back into a raw pulp. | Large volumes of paper records. |
| Pulverization | The process of grinding materials into a fine powder or dust. | A variety of materials, including paper, plastic ID cards, and other non-electronic media. |
| Incineration | Burning physical records to ash. While effective, it may have environmental considerations. | A wide range of combustible materials. |
Operational Steps for Physical Record Disposal:
-
Segregate and Secure: Identify and separate all physical records containing personal information that are designated for disposal. Store these materials in locked, secure containers until they can be destroyed.
-
Choose a Destruction Method: Select an appropriate disposal method from the table above based on the sensitivity of the information and the volume of materials. For most laboratory and clinical settings, cross-cut shredding is a practical and secure option.
-
Engage a Certified Vendor (Recommended): For larger volumes or to ensure a high level of security and compliance, partner with a professional shredding service.
-
Ensure the vendor provides a Certificate of Destruction , which serves as a formal record of the destruction process.
-
If the vendor handles protected health information (PHI), they must be willing to sign a HIPAA Business Associate Agreement .
-
-
In-House Destruction: If destroying records in-house, use a HIPAA-compliant cross-cut shredder. Ensure that the shredded material is disposed of in a way that it cannot be reconstructed.
-
Maintain a Log: Document the destruction of all physical records containing personal information. This log should include the date of destruction, the method used, and the types of documents destroyed.
Disposal of Electronic Data and Media
Electronic records, which constitute the bulk of data in modern research, require specific sanitization methods to ensure that the data is irrecoverable. The National Institute of Standards and Technology (NIST) Special Publication 800-88 provides widely accepted guidelines for media sanitization.
NIST 800-88 Media Sanitization Methods:
| Method | Description | Best For |
| Clear | Uses logical techniques to sanitize data in all user-addressable storage locations for protection against simple, non-invasive data recovery techniques. This is typically done by overwriting the data. | Reusing media within the organization where the data is of low sensitivity. |
| Purge | Uses physical or logical techniques that render target data recovery infeasible using state-of-the-art laboratory techniques. Methods include degaussing (for magnetic media) and cryptographic erase. | Reusing media outside of the organization or for media containing sensitive data. |
| Destroy | Renders the media unable to be reused by physically damaging it. Methods include disintegration, pulverization, melting, and incineration. | Media that is at the end of its life or contains highly sensitive data that must not be compromised. |
Operational Steps for Electronic Data and Media Disposal:
-
Identify and Categorize Data: Locate all personal information on electronic media, including hard drives, servers, backup tapes, and portable devices. Categorize the data based on its sensitivity (e.g., genomic data, clinical trial results with patient identifiers).
-
Genomic Data Considerations: Under California's Genetic Information Privacy Act (GIPA), consumers have the right to have their biological samples destroyed and their genetic data deleted.[2] Direct-to-consumer genetic testing companies must provide a straightforward way for consumers to make these requests.[2] While GIPA is specific, its principles should guide the handling of all genomic data.
-
Select the Appropriate Sanitization Method:
-
For hard drives and servers containing sensitive research data, the Purge or Destroy methods are recommended. Cryptographic erase, where the encryption key is destroyed, is a highly effective purging technique.
-
For end-of-life media, physical destruction is the most secure option.
-
-
De-identification as a Preliminary Step: Before disposal, consider de-identifying datasets where feasible. Under the this compound, information that is properly de-identified is no longer considered personal information. However, the de-identification process must meet the standards set forth in the regulation.
-
Engage a Certified E-Waste and Data Destruction Vendor: For secure and compliant disposal of electronic media, it is best practice to use a certified vendor that can provide a Certificate of Destruction.
-
Document the Process: Maintain detailed records of all electronic media sanitization and destruction, including the date, method used, and the specific media destroyed.
Logical Workflow for this compound-Compliant Data Disposal
Caption: this compound-Compliant Data Disposal Workflow
By implementing these procedures, research organizations and drug development professionals can ensure they are not only compliant with the this compound but are also upholding the highest standards of data privacy and security, thereby fostering a culture of trust and responsibility.
References
Essential Safety and Operational Guide for Handling 2-Chloro-N6-cyclopentyladenosine (CCPA)
This document provides immediate safety, handling, and disposal protocols for 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and selective adenosine A1 receptor agonist. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.
Chemical Identification:
-
Name: 2-Chloro-N6-cyclopentyladenosine (this compound)
-
CAS Number: 37739-05-2
-
Molecular Formula: C₁₅H₂₀ClN₅O₄
-
Molecular Weight: 369.80 g/mol
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form where dust may be generated, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | Required when dusts are generated. A P1 filter type is recommended. |
| Hand Protection | Gloves | Standard laboratory gloves (e.g., nitrile) should be worn. |
| Eye Protection | Safety Glasses/Goggles | Eyeshields are required to protect against dust and splashes. |
| Skin and Body Protection | Lab Coat | A standard lab coat should be worn to protect skin and clothing. |
Hazard Identification and First Aid
While a comprehensive toxicological profile for this compound is not fully established, it is crucial to handle it with care. The following are potential hazards and corresponding first-aid measures.
| Hazard | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Avoid creating dust when handling the solid form.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Accidental Release and Disposal Plan
In the event of an accidental spill, follow these procedures to contain and clean up the material safely.
-
Accidental Release:
-
Wear appropriate personal protective equipment (see PPE table).
-
Avoid inhaling any dust.
-
For solid spills, carefully sweep or scoop up the material and place it in a designated, sealed container for disposal. Avoid generating dust.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste materials.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Experimental Protocols and Signaling Pathway
Adenosine A1 Receptor Signaling Pathway
2-Chloro-N6-cyclopentyladenosine is a selective agonist for the adenosine A1 receptor, which is a G-protein coupled receptor. Its activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
